molecular formula C10H6ClNO B1585622 2-Chloroquinoline-3-carbaldehyde CAS No. 73568-25-9

2-Chloroquinoline-3-carbaldehyde

Cat. No.: B1585622
CAS No.: 73568-25-9
M. Wt: 191.61 g/mol
InChI Key: SDKQWXCBSNMYBN-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQWXCBSNMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351108
Record name 2-chloroquinoline-3-carbaldehyde
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Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-25-9
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-quinolinecarboxaldehyde
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Foundational & Exploratory

The Lynchpin Heterocycle: A Technical Guide to 2-Chloroquinoline-3-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical properties.[1] Among its many functionalized derivatives, 2-Chloroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the dual reactivity conferred by the electrophilic aldehyde group at the C3 position and the labile chlorine atom at the C2 position, which serves as an excellent leaving group for nucleophilic substitution reactions. This unique electronic arrangement allows for a diverse array of chemical transformations, making it a cornerstone intermediate for the synthesis of complex, fused heterocyclic systems.[2][3] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis. This compound typically presents as a pale yellow solid.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO[4]
Molecular Weight 191.61 g/mol [4]
Melting Point 145–150 °C[2][5]
Appearance Pale yellow solid/crystals[2][6]
¹H NMR (CDCl₃, δ) 10.55 (s, 1H, CHO), 8.76 (s, 1H, H-4), 8.07 (d, 1H), 7.98 (d, 1H), 7.89 (dd, 1H), 7.64 (dd, 1H)[2][7]
¹³C NMR (CDCl₃, δ) 189.4, 150.3, 140.5, 133.7, 130.6, 129.6, 129.1, 127.7, 126.6, 121.2[2]
IR (KBr, cm⁻¹) ~3043 (C-H), ~2872 (C-H), ~1688-1690 (C=O aldehyde)[2][7]
CAS Number 73568-25-9[4]

The spectroscopic data are characteristic: the ¹H NMR spectrum distinctly shows the aldehyde proton as a singlet downfield around 10.5 ppm, while the ¹³C NMR confirms the presence of the carbonyl carbon near 189 ppm.[2][8] The infrared spectrum exhibits a strong carbonyl stretching vibration around 1690 cm⁻¹.[7]

Synthesis: The Vilsmeier-Haack Reaction as the Gateway

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7] This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to effect the cyclization and formylation of substituted acetanilides.[2][9] The choice of chlorinating agent can influence the reaction conditions and yield.[2]

The general mechanism involves the electrophilic substitution of an electron-rich aromatic ring, in this case, the acetanilide, by the Vilsmeier reagent, followed by cyclization to form the quinoline ring system.[7]

Vilsmeier_Haack_Synthesis Acetanilide Substituted Acetanilide Intermediate Electrophilic Substitution Intermediate Acetanilide->Intermediate + Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃/PCl₅) Vilsmeier_Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Product This compound Cyclization->Product Hydrolysis Reactivity_Hub cluster_c2 Reactions at C2 (Nucleophilic Substitution) cluster_c3 Reactions at C3 (Aldehyde Chemistry) cluster_both Reactions involving Both Groups QC This compound C2-Cl C3-CHO N_Nu Nitrogen Nucleophiles (Amines, Hydrazines, Azides) QC:c2->N_Nu O_Nu Oxygen Nucleophiles (Alcohols, Phenols) QC:c2->O_Nu S_Nu Sulfur Nucleophiles (Thiols, Thiophenols) QC:c2->S_Nu Condensation Condensation Reactions (Schiff Bases, Knoevenagel) QC:c3->Condensation Reduction Reduction to Alcohol QC:c3->Reduction Oxidation Oxidation to Carboxylic Acid QC:c3->Oxidation Wittig Wittig Reaction QC:c3->Wittig Cyclization Cyclization/Annulation Reactions (e.g., with bifunctional nucleophiles) QC->Cyclization

References

2-Chloroquinoline-3-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly versatile bifunctional molecule that has garnered significant attention from the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a reactive aldehyde group and a labile chlorine atom on a quinoline scaffold, makes it an exceptionally valuable precursor for the synthesis of a diverse array of complex heterocyclic systems. The quinoline ring itself is a privileged scaffold, found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, reactivity, and its pivotal role as a building block in the development of novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Structural Information

The molecule consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a formyl (carbaldehyde) group at the 3-position.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key identifiers and physical properties of the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 73568-25-9[4][5]
Molecular Formula C₁₀H₆ClNO[4]
Molecular Weight 191.61 g/mol [4]
IUPAC Name This compound[4][6]
Melting Point 142-152 °C[5][6][7]
Appearance White to yellow crystalline powder[6]
SMILES ClC1=NC2=CC=CC=C2C=C1C=O[6][8]

Part 2: Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction utilizes N-arylacetamides (acetanilides) as starting materials and a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7] The process is a one-pot multicomponent reaction involving chlorination, formylation, and cyclization.[9]

Reaction Mechanism and Workflow

The Vilsmeier-Haack synthesis proceeds through several key steps. First, POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride). The acetanilide then reacts with this reagent, leading to a series of intramolecular cyclization and dehydration steps, ultimately yielding the this compound product after aqueous workup. The use of phosphorus pentachloride (PCl₅) instead of POCl₃ has also been reported as an effective modification.[10]

workflow start Start: Acetanilide mix Reaction Mixture start->mix reagent Vilsmeier Reagent (DMF + POCl₃) reagent->mix heat Heat (e.g., 60-90°C) mix->heat quench Quench (Pour onto ice water) heat->quench precipitate Precipitate Formation quench->precipitate filter Filter & Dry precipitate->filter product Product: This compound filter->product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Substituted Acetanilide

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (0.15 mol) to 0°C in an ice bath.[7]

  • Reagent Addition: Add freshly distilled phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF under constant stirring, ensuring the temperature remains low.[7]

  • Substrate Addition: Once the Vilsmeier reagent is formed, add the corresponding acetanilide (0.05 mol) portion-wise to the reaction mixture.[7]

  • Reaction Heating: Heat the mixture at 60-90°C for 4-16 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7][11]

  • Workup: After completion, carefully pour the reaction mixture into a beaker containing 300ml of ice-cold water and stir vigorously for 30 minutes.[7]

  • Isolation and Purification: The solid product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.[3]

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified compound.[7]

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct reactive sites, which can be targeted selectively or simultaneously to build molecular complexity.

Key Reaction Pathways
  • Reactions at the Aldehyde Group: The formyl group undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles like amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively.[1]

  • Reactions at the Chloro Group: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.[1][2]

  • Cyclization and Multicomponent Reactions: The dual reactivity is often exploited in one-pot reactions where both the aldehyde and chloro groups participate in cyclization cascades. This strategy is highly effective for constructing fused heterocyclic systems like pyrazolo[3,4-b]quinolines, tetrazolo[1,5-a]quinolines, and benzo[b][4]naphthyridines, many of which are of pharmacological interest.[1][2]

reactions cluster_aldehyde Reactions at Aldehyde (C3) cluster_chloro Reactions at Chloro (C2) cluster_combined Combined / Cyclization Reactions main This compound condensation Condensation (e.g., + R-NH₂) main->condensation + R-NH₂/Hydrazine reduction Reduction (e.g., + NaBH₄) main->reduction + NaBH₄ oxidation Oxidation main->oxidation substitution Nucleophilic Substitution (e.g., + R-NH₂) main->substitution + Nu⁻ cyclization Cyclization (e.g., + Hydrazine) main->cyclization + NaN₃, etc. multicomponent Multicomponent Reactions main->multicomponent schiff Schiff Bases / Hydrazones condensation->schiff alcohol (2-Chloroquinolin-3-yl)methanol reduction->alcohol acid 2-Chloroquinoline-3-carboxylic acid oxidation->acid amino 2-Aminoquinoline Derivatives substitution->amino fused Fused Heterocycles (Pyrazoloquinolines, etc.) cyclization->fused multicomponent->fused

Caption: Major reaction pathways of this compound.

Part 4: Role in Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of molecules with significant biological potential. Its derivatives have been investigated for a wide range of therapeutic applications.

  • Anticancer Agents: The quinoline nucleus is a key component of several anticancer drugs.[2] Derivatives synthesized from this compound have been explored as inhibitors of various enzymes and pathways crucial for cancer cell proliferation.[9]

  • Antimicrobial Agents: Novel ester derivatives and other analogues have shown promising antibacterial activity.[12] The scaffold is used to generate compounds targeting bacterial enzymes and processes.[3]

  • Anti-inflammatory and Enzyme Inhibitors: A series of quinoline-based imidazole-fused heterocycles prepared from this aldehyde showed significant inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is involved in inflammatory pathways.[9]

  • Antimalarial Compounds: The quinoline ring is famously the core of antimalarial drugs like chloroquine. This compound serves as a starting point for new derivatives aimed at overcoming drug resistance.

Conclusion

This compound is a compound of paramount importance in modern synthetic and medicinal chemistry. Its straightforward and efficient synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and aldehyde functionalities, establishes it as a powerful and indispensable building block. Researchers and drug development professionals can leverage its rich chemistry to construct novel and complex heterocyclic systems, paving the way for the discovery of new therapeutic agents to address a multitude of diseases.

References

Spectroscopic Profile of 2-Chloroquinoline-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-chloroquinoline-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also an in-depth analysis and the underlying principles for these experimental findings. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Significance of this compound

This compound is a pivotal building block in synthetic organic chemistry, particularly in the construction of a wide array of fused heterocyclic systems and other complex molecular architectures.[1][2][3] Its dual reactivity, stemming from the electrophilic aldehyde group and the nucleophilically susceptible chloro-substituted pyridine ring, allows for a diverse range of chemical transformations. This versatility has led to its use in the synthesis of compounds with significant biological activities, including potential antimicrobial and anticancer agents.[4][5] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the quinoline core. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO10.59s (singlet)-
H-48.79s (singlet)-
H-88.12d (doublet)
H-58.03d (doublet)
H-67.99t (triplet)
H-77.74t (triplet)

Note: Data acquired in CDCl₃ at 300 MHz.[6] Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Expert Interpretation:

The most downfield signal at 10.59 ppm is unequivocally assigned to the aldehydic proton, a characteristic chemical shift for this functional group.[6] The singlet nature of this peak indicates no adjacent protons. The proton at the C-4 position (H-4) also appears as a singlet at 8.79 ppm, deshielded due to the anisotropic effect of the neighboring carbonyl group and the ring nitrogen.[6] The remaining aromatic protons on the benzene ring of the quinoline system appear as a set of coupled multiplets between 7.74 and 8.12 ppm.[6] The specific assignments can be confirmed through two-dimensional NMR techniques such as COSY and HMBC.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O189.31
C-2150.9
C-8a148.5
C-4140.2
C-6134.2
C-8131.5
C-5129.8
C-7128.9
C-4a128.1
C-3127.5

Note: Data reported for a similar derivative in CDCl₃.[7] Actual values for the parent compound may show slight variations.

Expert Interpretation:

The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 189 ppm.[7] The carbon atom bearing the chlorine (C-2) is also significantly deshielded. The remaining aromatic carbons can be assigned based on established substituent effects and by correlation with the ¹H NMR spectrum using HSQC and HMBC experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
2820, 2738C-H stretch (aldehyde)
1690C=O stretch (aldehyde)
1600-1450C=C and C=N stretch (aromatic rings)
~776C-Cl stretch

Note: Data obtained from a KBr pellet.[6][7]

Expert Interpretation:

The IR spectrum of this compound is dominated by a strong absorption band around 1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[6] The presence of two weaker bands at approximately 2820 and 2738 cm⁻¹ (Fermi doublets) are diagnostic for the C-H stretch of the aldehyde group.[6] The aromatic C=C and C=N stretching vibrations are observed in the 1600-1450 cm⁻¹ region.[6] A band corresponding to the C-Cl stretch can also be identified in the fingerprint region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₆ClNO
Molecular Weight191.61 g/mol
Exact Mass191.0138 Da

Note: Data from PubChem.[8]

Expert Interpretation:

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191, with an isotopic peak (M+2) at m/z 193 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of the formyl group (CHO) or a chlorine radical. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This synthesis is a well-established method for the formylation of activated aromatic compounds.[6][9]

Protocol:

  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.

  • To this Vilsmeier reagent, add the corresponding acetanilide portion-wise.

  • Heat the reaction mixture at 60-90 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).[6][9]

  • After completion, pour the reaction mixture onto crushed ice.

  • The precipitated product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

NMR Sample Preparation and Data Acquisition

Protocol:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, ensuring a sufficient number of scans for adequate signal-to-noise ratio.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (ATR or KBr Pellet)

Protocol (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Protocol (KBr Pellet):

  • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Grind the mixture to a fine powder.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer and record the spectrum.

Mass Spectrometry (EI-MS)

Protocol:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

  • Acquire the mass spectrum under electron ionization (EI) conditions.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing Molecular Structure and Data

The following diagrams illustrate the structure of this compound and a conceptual workflow for its characterization.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Acetanilide + Vilsmeier Reagent reaction Vilsmeier-Haack Reaction start->reaction product This compound reaction->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR product->ir Characterization ms Mass Spec. product->ms Characterization structure Structure Elucidation nmr->structure ir->structure ms->structure

References

The Lynchpin of Heterocyclic Synthesis: A Technical Guide to the Chemistry of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[2][3][4][5] Among the plethora of functionalized quinolines, 2-chloroquinoline-3-carbaldehyde stands out as a particularly versatile and powerful building block. Its bifunctional nature, possessing both a reactive aldehyde group and a labile chlorine atom, opens up a myriad of synthetic possibilities for the construction of complex heterocyclic systems.[2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

I. Synthesis of this compound: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This one-pot reaction utilizes readily available acetanilides and a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]

The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. While POCl₃ is commonly used, PCl₅ has been reported as an effective alternative, sometimes offering advantages in terms of the required stoichiometry.[6] The reaction is generally favored by electron-donating groups on the acetanilide ring, leading to higher yields.[7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a series of electrophilic substitution and cyclization steps. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

Vilsmeier_Haack Acetanilide Acetanilide Intermediate1 N-(α-chlorovinyl)aniline Intermediate Acetanilide->Intermediate1 Electrophilic attack Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Diformylated_Intermediate Diformylated Intermediate Intermediate1->Diformylated_Intermediate Diformylation Cyclization Intramolecular Cyclization Diformylated_Intermediate->Cyclization Heat Product This compound Cyclization->Product

Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.[8]

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphoryl chloride (POCl₃) (3.0-5.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place the substituted acetanilide in DMF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

II. The Dual Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aldehyde at the C3 position and the chloro group at the C2 position. This allows for a wide range of transformations, either by targeting each group individually or by engaging both in cyclization reactions.[2]

Reactivity cluster_c2 Reactions at C2-Chloro cluster_c3 Reactions at C3-Aldehyde cluster_both Reactions involving both groups Core This compound C2-Chloro C3-Aldehyde Nucleophilic_Substitution Nucleophilic Substitution (S-N, O-N, N-N nucleophiles) Core:c2->Nucleophilic_Substitution Condensation Condensation Reactions (amines, hydrazines, active methylene compounds) Core:c3->Condensation Oxidation Oxidation Core:c3->Oxidation Reduction Reduction Core:c3->Reduction Wittig_Reaction Wittig Reaction Core:c3->Wittig_Reaction Cyclization Cyclization Reactions (formation of fused heterocycles) Core->Cyclization

Figure 2: Overview of the reactive sites of this compound.

A. Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical transformations.

  • Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles.

    • With amines and hydrazines: Formation of Schiff bases is a common reaction, which can be further cyclized to yield fused heterocyclic systems.[1] For instance, condensation with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines.[1]

    • With active methylene compounds: Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate provides α,β-unsaturated products, which are valuable intermediates for further transformations.

  • Oxidation and Reduction:

    • The aldehyde can be oxidized to the corresponding carboxylic acid.

    • Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄).

B. Reactions of the Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloro group to introduce diverse functionalities.[2] For example, reaction with piperazine leads to the formation of 2-(piperazin-1-yl)quinoline-3-carbaldehydes, which are important scaffolds in medicinal chemistry.[9]

C. Reactions Involving Both Functional Groups

The true synthetic power of this compound is realized in reactions that engage both the aldehyde and the chloro group, leading to the construction of fused polycyclic systems.

  • Cyclization Reactions:

    • With bifunctional nucleophiles: Reaction with reagents containing two nucleophilic sites can lead to the formation of fused heterocyclic rings. For example, reaction with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinoline.[1]

    • Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, allowing for the rapid assembly of complex molecules in a single step. These reactions often proceed with high atom economy and are of great interest in combinatorial chemistry and drug discovery.

III. Applications in the Synthesis of Biologically Active Molecules

The diverse reactivity of this compound has been harnessed for the synthesis of a multitude of heterocyclic compounds with significant biological activities.

Resulting Heterocyclic System Synthetic Strategy Reported Biological Activity Reference
Pyrazolo[3,4-b]quinolinesCondensation with hydrazinesAnticancer, Antimicrobial[1]
Thieno[2,3-b]quinolinesReaction with thioglycolic acid derivativesAnti-inflammatory
Pyrido[2,3-b]quinolinesFriedländer annulationAntimalarial[2]
Imidazo[1,2-a]quinolinesReaction with 2-amino-pyridinesAntiviral
Tetrazolo[1,5-a]quinolinesReaction with sodium azideAntibacterial

IV. Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR A singlet for the aldehyde proton (CHO) typically appears in the downfield region (δ 9-11 ppm). Aromatic protons appear in the range of δ 7-9 ppm.[8][10]
¹³C NMR The aldehyde carbon (C=O) resonates at around δ 189-190 ppm.[10]
IR (KBr) A strong absorption band for the carbonyl group (C=O) of the aldehyde is observed around 1690-1715 cm⁻¹. C-H stretching of the aldehyde appears around 2720-2880 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (191.61 g/mol for C₁₀H₆ClNO) is observed.[11]

Conclusion

This compound is a highly valuable and versatile synthon in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and chloro functionalities provide a powerful platform for the construction of a wide array of complex heterocyclic molecules. The ability to readily generate fused quinoline systems with diverse substituents makes it an indispensable tool for the development of novel therapeutic agents and functional materials. A thorough understanding of its chemistry, as outlined in this guide, is crucial for researchers aiming to leverage its full synthetic potential.

References

A Senior Application Scientist's Guide to Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Precursor Selection in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, heterocyclic compounds represent the bedrock of innovation. Their ubiquity in pharmaceuticals, agrochemicals, and functional materials is a testament to their diverse chemical and biological activities. The success of any heterocyclic synthesis, however, is not merely a matter of the final cyclization step; it is fundamentally dictated by the strategic selection of the initial building blocks. The choice of starting material governs the reaction pathway, influences the substitution pattern of the final product, and ultimately determines the efficiency, scalability, and novelty of the synthetic route.

This guide is designed for the practicing researcher. It eschews a simple catalog of reactions in favor of a deeper analysis of why specific starting materials are chosen for particular heterocyclic targets. We will explore the inherent reactivity of core precursors, understand how their electronic and steric properties are harnessed, and provide field-proven protocols that embody the principles of robust and reproducible synthesis. Our focus is on the causality behind experimental choices, ensuring that each protocol is not just a recipe, but a self-validating system grounded in mechanistic understanding.

Part 1: The Workhorses - 1,n-Dicarbonyl Compounds and Their Analogs

The spatial relationship between two carbonyl groups creates a powerful and versatile platform for building a wide variety of five- and six-membered heterocycles. The electrophilicity of the carbonyl carbons, combined with the acidity of the intervening α-hydrogens, provides a predictable and controllable set of reaction handles.

The Paal-Knorr Synthesis: The 1,4-Dicarbonyl Gateway to Five-Membered Rings

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing furans, pyrroles, and thiophenes.[1] The choice of the second reactant dictates the heteroatom incorporated into the ring.

  • Causality of the Reaction: The synthesis hinges on the intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism proceeds through the formation of a hemiaminal (for pyrroles) or enolization and cyclization (for furans), followed by a critical dehydration step to achieve the stable aromatic ring.[1][2] The initial limitations related to the availability of 1,4-dicarbonyl precursors have been largely overcome by modern synthetic methods.[3]

Target Heterocycles from 1,4-Dicarbonyls

Starting Material CombinationResulting HeterocycleKey Reagent/Condition
1,4-DiketoneFuranAcid catalyst (H₂SO₄, P₂O₅)[1][3]
1,4-Diketone + Primary Amine/AmmoniaPyrroleAcetic acid or mild conditions[1][4]
1,4-Diketone + Sulfurizing AgentThiopheneP₄S₁₀, Lawesson's Reagent[1][3]

Diagram: Generalized Paal-Knorr Furan Synthesis Workflow

The following diagram illustrates the logical flow from starting material selection to the final furan product.

Paal_Knorr_Furan cluster_start Step 1: Precursor Selection cluster_reaction Step 2: Reaction Setup cluster_process Step 3: Cyclization & Dehydration cluster_end Step 4: Isolation start_node Select 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) reagent_node Add Acid Catalyst (e.g., p-TsOH, H₂SO₄) start_node->reagent_node Introduce solvent_node Choose Aprotic Solvent (e.g., Toluene) start_node->solvent_node Dissolve in heat_node Heat Mixture (e.g., Reflux) solvent_node->heat_node Proceed to monitoring_node Monitor Reaction (TLC, GC-MS) heat_node->monitoring_node While monitoring workup_node Aqueous Workup & Solvent Evaporation monitoring_node->workup_node Upon completion purify_node Purify Product (Distillation/Chromatography) workup_node->purify_node product_node Isolated Furan Product (e.g., 2,5-Dimethylfuran) purify_node->product_node

Caption: Workflow for a typical Paal-Knorr furan synthesis.

Field-Proven Protocol: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol details the synthesis of a substituted pyrrole from hexane-2,5-dione and aniline.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hexane-2,5-dione (5.71 g, 50 mmol) and aniline (4.66 g, 50 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a mild acid catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 1 hour. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Product Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The product may precipitate or form an oil.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

The Hantzsch Pyridine Synthesis: A 1,3-Dicarbonyl Multicomponent Reaction

The Hantzsch synthesis is a classic and highly efficient multicomponent reaction for creating dihydropyridine rings, which are readily oxidized to the corresponding pyridines.[5] These structures are foundational to numerous pharmaceuticals, notably the calcium channel blocker class of drugs like nifedipine and amlodipine.[6]

  • Causality of the Reaction: The elegance of this reaction lies in its convergence. It combines an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-ketoester.[7] The mechanism involves a sequence of Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[7][8] The initial product is a 1,4-dihydropyridine, which is often oxidized in a separate step (or in situ) to achieve the final aromatic pyridine.[6]

Diagram: Mechanistic Overview of Hantzsch Pyridine Synthesis

Hantzsch_Mechanism ketoester1 β-Ketoester (1 eq) knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) ketoester1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia (NH₃) ammonia->enamine michael Michael Adduct knoevenagel->michael Michael Addition enamine->michael dhp 1,4-Dihydropyridine (1,4-DHP) michael->dhp Cyclization & Dehydration pyridine Pyridine Product dhp->pyridine Oxidation [-H₂]

Caption: Convergent pathways in the Hantzsch pyridine synthesis.

Part 2: Bifunctional Electrophiles - The Utility of α-Halo Ketones

α-Halo ketones are powerful building blocks due to the presence of two distinct electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon.[9] This duality allows them to react with a variety of nucleophiles to form five- and six-membered heterocycles. The reactivity of the C-X bond is enhanced by the inductive effect of the adjacent carbonyl group.[10]

Hantzsch Thiazole Synthesis

This should not be confused with the pyridine synthesis of the same name. The Hantzsch thiazole synthesis is a reaction between an α-halo ketone and a thioamide (or thiourea) to produce a thiazole ring.[9] This method is a cornerstone for accessing the thiazole core, a prevalent motif in pharmaceuticals like Ritonavir.

  • Causality of the Reaction: The reaction proceeds via an initial S-alkylation of the thioamide sulfur onto the α-carbon of the halo ketone, displacing the halide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve thiourea (7.61 g, 100 mmol) in 100 mL of ethanol.

  • Substrate Addition: To the stirred solution, add 2-bromoacetophenone (phenacyl bromide) (19.9 g, 100 mmol) portion-wise, managing any exotherm with an ice bath.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux for 2 hours. A precipitate of the hydrobromide salt of the product will form.

  • Product Isolation: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol.

  • Neutralization: To obtain the free base, suspend the salt in water and add a concentrated solution of ammonium hydroxide until the mixture is basic.

  • Purification: Collect the resulting solid by filtration, wash with water, and dry. The product can be recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.

Part 3: Classic Name Reactions for Privileged Scaffolds

Certain heterocyclic cores, like indoles and isoquinolines, are so fundamental to medicinal chemistry that entire classes of reactions have been developed for their synthesis. The starting materials for these reactions are highly specific and designed for a precise sequence of transformations.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a robust method for producing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[11][12]

  • Causality of the Reaction: The key to this reaction is an acid-catalyzed intramolecular electrocyclic rearrangement. The initial arylhydrazone intermediate tautomerizes to an enamine, which then undergoes a[11][11]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[13] Subsequent cyclization and elimination of ammonia yield the aromatic indole.[12] The choice of acid catalyst is critical, with Brønsted acids (HCl, PPA) and Lewis acids (ZnCl₂, BF₃) being commonly used.[13]

Starting Materials for Fischer Indole Synthesis

Component 1Component 2Catalyst
Phenylhydrazine (or substituted)Aldehyde or Ketone (with α-hydrogens)Brønsted or Lewis Acid

Field-Proven Protocol: Synthesis of 2-Phenylindole

  • Hydrazone Formation (Optional Pre-step): Phenylhydrazine (10.8 g, 100 mmol) and acetophenone (12.0 g, 100 mmol) are dissolved in ethanol containing a few drops of acetic acid and refluxed for 30 minutes to form the phenylhydrazone, which can be isolated.

  • Cyclization: The pre-formed acetophenone phenylhydrazone (21.0 g, 100 mmol) is added to polyphosphoric acid (PPA) (100 g) at 100°C.

  • Reaction Execution: The mixture is heated to 160-170°C and stirred for 10-15 minutes. The reaction is highly exothermic.

  • Workup: The hot mixture is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is recrystallized from ethanol/water to afford pure 2-phenylindole.

Bischler-Napieralski and Pictet-Spengler Reactions

These two related reactions are workhorses for the synthesis of isoquinoline and β-carboline skeletons, which are central to many alkaloids. Both start with a β-arylethylamine derivative.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[14][15] It is an intramolecular electrophilic aromatic substitution that initially forms a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.[16]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[17][18] The reaction proceeds via the formation of an iminium ion, which is a more potent electrophile than the starting carbonyl. This iminium ion then undergoes intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline.[19] This reaction is particularly effective for electron-rich aromatic systems like indoles (to form β-carbolines).[18]

Diagram: Decision Workflow for Isoquinoline Synthesis

Isoquinoline_Synthesis_Decision start Goal: Synthesize Isoquinoline Core precursor Starting Material: β-Arylethylamine start->precursor carbonyl_check Is a C1 unit to be added from an Aldehyde/Ketone? precursor->carbonyl_check acylate Acylate the Amine (Form an Amide) precursor->acylate Step 1 pictet Pictet-Spengler Reaction (Aldehyde, Acid) precursor->pictet React with Carbonyl bn_path No carbonyl_check->bn_path No ps_path Yes carbonyl_check->ps_path Yes bischler Bischler-Napieralski Reaction (POCl₃, heat) acylate->bischler Step 2 dhi Product: 3,4-Dihydroisoquinoline bischler->dhi oxidize Oxidize (e.g., Pd/C or S) dhi->oxidize Optional Step 3 iso_final_bn Final Product: Isoquinoline oxidize->iso_final_bn thi Product: Tetrahydroisoquinoline pictet->thi

Caption: Decision tree for choosing between Bischler-Napieralski and Pictet-Spengler pathways.

Part 4: Modern and Diversity-Oriented Approaches

While classic named reactions are invaluable, modern synthetic chemistry often demands more flexible and diversity-oriented approaches. Multicomponent reactions and intramolecular cascade reactions provide powerful platforms for rapidly generating complex heterocyclic libraries from simple, readily available starting materials.

The Aza-Wittig Reaction

The aza-Wittig reaction, particularly its intramolecular variant, is a powerful tool for constructing N-heterocycles.[20] The key starting material is an organic azide, which reacts with a phosphine (like PPh₃) in the Staudinger reaction to generate an iminophosphorane.[21][22] This intermediate can then react with an internal carbonyl group (aldehyde, ketone, ester) to form a C=N bond, closing the ring.[23]

  • Causality of the Reaction: The strength of this method is its mildness and functional group tolerance. The reaction is typically conducted in neutral solvents without a catalyst and often gives high yields.[20] The strategic placement of an azide and a carbonyl group within a single molecule allows for the synthesis of a vast array of heterocyclic systems, from simple monocycles to complex polycyclic structures.[21][24]

Isocyanide-Based Multicomponent Reactions (Ugi and Passerini)

The Ugi and Passerini reactions are the preeminent examples of isocyanide-based multicomponent reactions (IMCRs).[25] They allow for the rapid assembly of complex, peptide-like structures from four (Ugi) or three (Passerini) simple starting materials. While the initial products are linear, they are strategically designed with functional groups that can undergo a subsequent cyclization step to yield a diverse array of heterocycles.[26][27]

  • Ugi Four-Component Reaction (U-4CR): Combines a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide.[25]

  • Passerini Three-Component Reaction: Combines a ketone/aldehyde, a carboxylic acid, and an isocyanide.[28]

The power of this approach lies in its combinatorial nature. By simply varying each of the four starting components, vast libraries of complex molecules can be generated efficiently, making it a favored strategy in drug discovery.[26]

Conclusion

The selection of a starting material is the most critical decision in the design of a heterocyclic synthesis. A deep understanding of the inherent reactivity of fundamental building blocks—from classic 1,n-dicarbonyls and α-halo ketones to the precursors for venerable named reactions—is paramount. By appreciating the mechanistic causality that underpins these transformations, the modern researcher can move beyond simple precedent and design novel, efficient, and robust synthetic routes. As new methods like the intramolecular aza-Wittig and multicomponent reactions continue to evolve, the toolkit expands, but the core principles of retrosynthetic analysis and strategic precursor selection will always remain the foundation of successful heterocyclic chemistry.

References

Reactivity of the aldehyde and chloro groups in 2-chloroquinoline-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Chloroquinoline-3-carbaldehyde: A Versatile Synthon for Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic compound that has garnered significant attention as a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its strategic placement of a reactive chloro substituent at the 2-position and an aldehyde group at the 3-position provides a unique platform for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the distinct and synergistic reactivity of these two functional groups. We will delve into the electronic underpinnings of its chemical behavior, detail specific reaction classes with mechanistic insights, and present validated experimental protocols. The discussion is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex, fused heterocyclic systems and novel molecular entities with pharmacological potential.[2][3]

Introduction: The Strategic Importance of a Bifunctional Scaffold

Quinolines, heterocyclic systems comprising a fused benzene and pyridine ring, are considered "privileged scaffolds" in drug discovery.[4] They form the core of numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] Among the vast library of quinoline derivatives, this compound stands out due to its synthetic accessibility and the orthogonal reactivity of its functional groups.

The most common and efficient route to this compound is the Vilsmeier-Haack reaction, which involves the cyclization of readily available N-arylacetamides (acetanilides) using a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] This one-pot process involves chlorination, formylation, and cyclization, making the starting material highly accessible.[1][4]

The molecule's power lies in the dual nature of its reactivity:

  • The Aldehyde Group: An electrophilic center poised for nucleophilic addition and condensation reactions.

  • The Chloro Group: A leaving group on an electron-deficient ring, primed for nucleophilic aromatic substitution (SₙAr).

This guide will systematically dissect these reaction pathways, providing the foundational knowledge required to strategically manipulate this synthon in complex synthetic campaigns.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The nitrogen atom in the quinoline ring is electron-withdrawing, which, coupled with the inductive effects of the C2-chloro and C3-aldehyde groups, renders the entire heterocyclic system electron-deficient.

  • Reactivity at C2 (Chloro Group): The electron-deficient nature of the pyridine moiety significantly activates the C2 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions, a classic example of Nucleophilic Aromatic Substitution (SₙAr).

  • Reactivity at C3 (Aldehyde Group): The carbonyl carbon of the aldehyde is inherently electrophilic and readily undergoes attack by nucleophiles. Its reactivity is typical of aromatic aldehydes, allowing for condensations, reductions, oxidations, and participation in multicomponent reactions.

The strategic challenge and synthetic opportunity lie in controlling the chemoselectivity of reactions—directing a reagent to react with one group while leaving the other intact, or designing tandem reactions where both groups participate sequentially to build molecular complexity.

Synthetic Pathways Centered on the Aldehyde Group

The aldehyde functionality is a versatile handle for extending the molecular framework.

Condensation Reactions

Condensation reactions are among the most utilized transformations of the aldehyde group, often serving as the gateway to larger, more complex structures.

  • With Active Methylene Compounds: In the presence of a base, the aldehyde undergoes Knoevenagel condensation with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated systems. These products are themselves valuable intermediates for subsequent cyclization reactions.[1]

  • With Amines and Hydrazines: The aldehyde reacts readily with primary amines, anilines, and hydrazines to form the corresponding Schiff bases (imines) and hydrazones.[3][7] These reactions are often the first step in the synthesis of fused nitrogen-containing heterocycles. For instance, reaction with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]quinolines.[3]

Reduction and Oxidation

Standard transformations of the aldehyde group are well-tolerated.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-chloro-3-(hydroxymethyl)quinoline, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new functional handle for further elaboration.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, which opens up another avenue of reactivity through amide or ester formation.

Multicomponent Reactions (MCRs)

The aldehyde group is an ideal electrophilic component for various MCRs, enabling the rapid construction of complex molecular architectures in a single step. Three- and four-component reactions involving this compound, an isocyanide, and other reactants have been used to synthesize diverse libraries of fused heterocycles like imidazopyridines.[1]

The Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The C2-chloro group is an excellent leaving group, and its substitution is a cornerstone of this molecule's chemistry.

Substitution with N-Nucleophiles

This is arguably the most explored reaction class, providing access to a vast range of biologically relevant scaffolds.

  • Amines: Primary and secondary amines readily displace the chloride to yield 2-aminoquinoline derivatives.[8]

  • Azide: Reaction with sodium azide leads to the formation of an intermediate 2-azidoquinoline, which can undergo intramolecular cyclization to furnish the tetrazolo[1,5-a]quinoline ring system.[3]

Substitution with O- & S-Nucleophiles
  • O-Nucleophiles: Alkoxides and phenoxides react to form 2-alkoxy and 2-aryloxy quinoline derivatives. Furthermore, the chloro group can be hydrolyzed to a carbonyl group, yielding the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a quinolone), often by heating in acetic acid.[4]

  • S-Nucleophiles: Thiols and sodium hydrosulfide can be used to introduce thioether or thione functionalities at the C2 position, respectively.

The general workflow for choosing a reaction pathway is visualized below.

Caption: Decision workflow for targeting the aldehyde vs. the chloro group.

Synergistic Reactivity: Tandem Reactions and Fused Ring Synthesis

The true synthetic power of this compound is realized when both functional groups are engaged in a single, well-orchestrated transformation. These tandem reactions provide elegant and efficient pathways to complex, fused heterocyclic systems.

A common strategy involves an initial SₙAr reaction at the C2 position, followed by an intramolecular cyclization involving the aldehyde. For example, reacting this compound with a nucleophile containing a second reactive site, such as hydrazine or 2-aminothiophenol, can lead to fused pyrazole or thiazine rings, respectively.[3][8]

The reaction with hydrazine hydrate is a classic example. The hydrazine initially displaces the chloride (or attacks the aldehyde, depending on conditions), and the intermediate then undergoes an intramolecular condensation/cyclization to yield the highly valuable 1H-pyrazolo[3,4-b]quinoline scaffold.

Tandem_Reaction cluster_0 Tandem Synthesis of 1H-Pyrazolo[3,4-b]quinoline A This compound + Hydrazine (H₂NNH₂) B Intermediate Formation (SₙAr and/or Hydrazone) A->B Step 1 C Intramolecular Condensation & Cyclization B->C Step 2 D Fused Product: 1H-Pyrazolo[3,4-b]quinoline C->D Final Product

Caption: Pathway for tandem synthesis of a fused pyrazoloquinoline system.

Validated Experimental Protocols

To provide practical, field-proven insights, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)[6][7]
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

  • Substrate Addition: Add the desired N-arylacetamide (1 eq.) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol or an ethyl acetate/petroleum ether mixture to obtain pure this compound.[9]

Compound Yield Melting Point (°C) ¹H NMR (CDCl₃, δ ppm)
This compound72%142-14610.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 7.74-8.12 (m, 4H, Ar-H)

Table data synthesized from reference literature.[5]

Protocol 2: SₙAr Reaction with an Amine (Synthesis of 2-Thiomorpholino-quinoline-3-carbaldehyde)[4]
  • Setup: In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

  • Reagent Addition: Add thiomorpholine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction via TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into cold water. The product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield the pure product.

Protocol 3: Tandem Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine[4]
  • Setup: To a solution of 2-chloroquinoline-3-carbonitrile (derived from the carbaldehyde) in an appropriate solvent, add hydrazine hydrate (excess).

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: Upon cooling, the product typically crystallizes from the reaction mixture.

  • Purification: Collect the solid by filtration and wash with a cold solvent to obtain the pure fused heterocyclic product.

Conclusion

This compound is a testament to the power of bifunctional synthons in modern organic chemistry. The distinct yet complementary reactivity of the aldehyde and chloro groups provides a rich chemical playground for the construction of novel and complex heterocyclic systems. A thorough understanding of the electronic factors governing its reactivity allows chemists to selectively target one group over the other or to engage both in elegant tandem reactions. This guide has provided a framework for this understanding, supported by practical protocols, to empower researchers in their quest for new molecules in drug discovery and materials science. The continued exploration of this versatile scaffold is certain to yield new and valuable chemical entities.

References

Natural product synthesis incorporating a quinoline nucleus.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Natural Products Incorporating a Quinoline Nucleus

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of nature's most privileged heterocyclic structures. Its presence is a hallmark of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] From the historical significance of quinine in combating malaria to the potent anticancer activity of camptothecin, quinoline-containing molecules have profoundly impacted human health and drug discovery.[5][6] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the core synthetic strategies for constructing this vital nucleus and its incorporation into complex natural products. We will move beyond mere procedural listings to explore the underlying principles, the rationale behind methodological choices, and the practical application of these strategies in the context of total synthesis.

Part 1: Foundational Strategies for Quinoline Core Synthesis

The construction of the quinoline ring system is a well-established field in organic chemistry, with several classical "named" reactions forming the bedrock of synthetic approaches.[7][8][9] The choice of method is dictated by the desired substitution pattern, the stability of the starting materials, and the overall complexity of the target molecule.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring.[10][11] It involves the reaction of an aniline with glycerol, sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[10][12]

Causality and Mechanistic Insight: The harsh, strongly acidic, and exothermic conditions are necessary to drive the initial dehydration of glycerol to acrolein.[12][13] The aniline then undergoes a Michael addition to the in situ-generated acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. A final oxidation step furnishes the aromatic quinoline ring.[8][13] The use of ferrous sulfate (FeSO₄) is a critical, field-proven insight to moderate the often violent and exothermic nature of the reaction.[8][10]

Limitations: The aggressive reaction conditions limit this method's applicability to robust, simple anilines. It is generally unsuitable for substrates bearing sensitive functional groups.

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Intermediate Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ (Cyclization) -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene) Friedlander_Mechanism Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Condensation Start->Aldol Base or Acid Catalyst Dehydration1 Dehydration (-H₂O) Aldol->Dehydration1 Unsaturated_Intermediate Unsaturated Carbonyl Intermediate Dehydration1->Unsaturated_Intermediate Cyclization Intramolecular Imine Formation Unsaturated_Intermediate->Cyclization Dehydration2 Dehydration (-H₂O) Cyclization->Dehydration2 Quinoline Substituted Quinoline Dehydration2->Quinoline Quinine_Synthesis_Logic cluster_Woodward Woodward-Doering Approach (Formal) cluster_Rabe Rabe-Kindler Conversion cluster_Modern Modern Stereoselective Approach Start_WD 7-Hydroxyisoquinoline Quinuclidine Quinuclidine Synthesis (Homomeroquinene) Start_WD->Quinuclidine Quinotoxine_WD d-Quinotoxine Quinuclidine->Quinotoxine_WD Quinotoxine_RK d-Quinotoxine Quinotoxine_WD->Quinotoxine_RK Asserted Link Quinine_RK Quinine Quinotoxine_RK->Quinine_RK 3 Steps Start_Modern Chiral Precursors Key_Steps Key Stereocontrol Steps (e.g., C-H Activation, Aldol) Start_Modern->Key_Steps Quinine_Modern (-) Quinine Key_Steps->Quinine_Modern High d.r.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline rings creates the 1H-pyrazolo[3,4-b]quinoline system, a privileged heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2] These compounds are not merely synthetic curiosities; they form the core of molecules with a wide spectrum of pharmacological activities, including potent antiviral, antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] Beyond their biological utility, their unique photophysical characteristics have led to applications as fluorescent sensors, optical brighteners, and components in electroluminescent devices.[1][6]

This guide provides a detailed exploration of a robust and widely utilized synthetic route to this valuable scaffold, beginning with the versatile precursor, 2-chloroquinoline-3-carbaldehyde. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into optimizing this powerful transformation for researchers in drug discovery and organic synthesis.

Mechanistic Underpinnings: A Tale of Condensation and Cyclization

The synthesis of the pyrazolo[3,4-b]quinoline core from this compound is an elegant and efficient process that proceeds via a two-stage mechanism: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.

Stage 1: Hydrazone Formation (Condensation) The reaction is initiated by the nucleophilic attack of a hydrazine derivative (such as hydrazine hydrate or a substituted hydrazine like phenylhydrazine) on the electrophilic carbonyl carbon of the this compound. This is a classic condensation reaction. The initial addition is followed by the elimination of a water molecule to form a stable C=N double bond, yielding the corresponding hydrazone intermediate.[7][8]

Stage 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) The critical ring-forming step involves an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen atom of the hydrazone moiety acts as a nucleophile, attacking the C2 carbon of the quinoline ring. This carbon is rendered sufficiently electrophilic by the electron-withdrawing nature of the quinoline ring system and the presence of an excellent leaving group, the chloride ion.[6][7] The displacement of the chloride ion results in the formation of the new five-membered pyrazole ring, fused to the quinoline backbone. A final proton transfer step rearomatizes the system, yielding the thermodynamically stable 1H-pyrazolo[3,4-b]quinoline product.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Intramolecular Cyclization (SNAr) Reactant1 This compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 - H2O Reactant2 Hydrazine (R-NH-NH2) Reactant2->Intermediate1 Product 1H-Pyrazolo[3,4-b]quinoline Intermediate1->Product - HCl

Caption: Figure 1: Reaction Mechanism for Pyrazolo[3,4-b]quinoline Synthesis.

Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step methodologies for the synthesis of both unsubstituted and N-substituted pyrazolo[3,4-b]quinolines.

Protocol A: General Synthesis of 1H-Pyrazolo[3,4-b]quinoline

This protocol describes the reaction using hydrazine hydrate to yield the parent, N-unsubstituted pyrazolo[3,4-b]quinoline system.

Materials & Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5-2.0 eq)

  • Ethanol (or water for green chemistry protocols)[6][9]

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of ethanol (e.g., 15-20 mL per gram of aldehyde).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. The addition is typically exothermic; maintain control with an ice bath if necessary.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization. The extended time ensures the reaction proceeds to completion.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. The product often precipitates as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any residual starting materials or impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol, methanol, or a DMF-water mixture.

    • Trustworthiness: Recrystallization is a critical self-validating step. A sharp melting point and clean spectroscopic data (NMR, IR) of the recrystallized product confirm its purity and identity.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Protocol B: Synthesis of 1-Aryl-1H-pyrazolo[3,4-b]quinolines

This protocol is adapted for the use of substituted hydrazines, such as phenylhydrazine, to install substituents on the N1 position of the pyrazole ring.

Materials & Reagents:

  • Substituted this compound (1.0 eq)

  • Arylhydrazine hydrochloride (e.g., p-methylphenylhydrazine hydrochloride) (1.1 eq)[4]

  • Triethylamine (TEA) (1.2 eq)

  • Absolute Ethanol

  • All other equipment as listed in Protocol A

Procedure:

  • Reaction Setup: Suspend the substituted this compound (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension. The TEA acts as a base to neutralize the HCl salt of the hydrazine, liberating the free hydrazine base necessary for the reaction.[4]

  • Reflux: Heat the mixture to reflux with stirring. The reaction time can be longer for substituted derivatives, often ranging from 12 to 18 hours. Monitor the reaction by TLC.[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product, often a colored solid, will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like a benzene-methanol mixture to obtain the pure 1-aryl-1H-pyrazolo[3,4-b]quinoline.[4]

  • Characterization: Confirm the structure and purity of the final product using appropriate spectroscopic methods.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup Dissolve Aldehyde in Solvent B 2. Reagent Addition Add Hydrazine (+ Base if needed) A->B Stirring C 3. Reaction Heat to Reflux (4-18h) Monitor by TLC B->C Heating Mantle D 4. Isolation Cool to Precipitate Vacuum Filtration C->D Completion E 5. Purification Recrystallize from Solvent D->E Crude Product F 6. Analysis Spectroscopic Characterization (NMR, IR, MS) E->F Pure Product

Caption: Figure 2: General Experimental Workflow for Synthesis.

Data Summary: Reaction Scope and Efficiency

The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazines is a versatile method applicable to a range of substituted starting materials. The following table summarizes representative examples found in the literature, showcasing the scope and typical yields of this transformation.

EntryQuinoline Substituent (R¹)Hydrazine Substituent (R²)SolventConditionsYield (%)Reference
1HHWaterMicrowave, 10 min90%[6]
26-MethylHEthanolReflux, 5h85%[6]
36-ChloroHWaterReflux, 6h82%[6]
46-MethoxyHWaterReflux, 5h88%[6]
56-Methylp-methylphenylEthanolReflux, 15h, TEA-[4]
6HPhenylNitrobenzene/PyridineHeat-[7]
76-MethylPhenylMethanol--[3]

Note: Yields can vary based on the specific substituents and precise reaction conditions. "-" indicates yield not specified in the abstract.

Troubleshooting and Key Considerations

  • Incomplete Cyclization: If analysis shows the presence of the hydrazone intermediate but little final product, the cyclization step may be sluggish. This can be addressed by increasing the reaction time, elevating the temperature, or switching to a higher-boiling solvent like nitrobenzene.[7]

  • Purity of Starting Materials: The Vilsmeier-Haack reaction used to prepare the this compound precursor can sometimes yield impurities.[4] Ensuring the purity of the starting aldehyde is crucial for a clean reaction and high yield.

  • Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes represents a highly efficient, reliable, and versatile strategy for accessing this important class of heterocyclic compounds. The reaction proceeds through a well-understood mechanism involving condensation and intramolecular cyclization. By following the detailed protocols and understanding the key experimental parameters, researchers can effectively synthesize a diverse library of these valuable molecules for further investigation in drug development and materials science.

References

Application Note & Protocol for Researchers in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde

Introduction: The Strategic Value of Quinoline-Based Schiff Bases

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure" due to its consistent presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[1] When the versatile this compound is used as a synthetic precursor, it opens a gateway to a vast library of novel molecules.

The condensation of this compound with various primary amines yields Schiff bases (or azomethines), compounds characterized by a carbon-nitrogen double bond (-C=N-). This imine linkage is not merely a structural linker but is often crucial for biological activity. The resulting Schiff bases are of significant interest to researchers as they amalgamate the potent properties of the quinoline ring with the diverse functionalities of different amines, leading to new chemical entities with enhanced or novel therapeutic potential.[3][4] This guide provides a comprehensive protocol for the synthesis, characterization, and optimization of these valuable compounds.

The Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by a dehydration step. The reaction is typically reversible and its equilibrium can be shifted towards the product by removing water or by using an appropriate solvent.

The process is often facilitated by acid catalysis.[5][6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. This is followed by proton transfer and the elimination of a water molecule to form the stable imine product.

G cluster_reactants Reactants cluster_process Process cluster_products Products RCHO This compound Catalysis Acid Catalysis (e.g., Acetic Acid) RCHO->Catalysis RNH2 Primary Amine (R'-NH2) RNH2->Catalysis Solvent Solvent (e.g., Ethanol) Catalysis->Solvent Heat Reflux Solvent->Heat SchiffBase Schiff Base (-CH=N-R') Heat->SchiffBase Water Water (H2O) Heat->Water Elimination

Caption: General Reaction Scheme for Schiff Base Formation.

Detailed Experimental Protocol: A General Procedure

This protocol outlines a robust and widely applicable method for synthesizing Schiff bases from this compound. It can be adapted based on the specific primary amine used and its reactivity.

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted primary amine (e.g., substituted aniline, carbohydrazide)

    • Absolute Ethanol (or Methanol)

    • Dimethylformamide (DMF, if required for solubility)

    • Glacial Acetic Acid (catalytic amount)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with a hotplate

    • Buchner funnel and vacuum flask for filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Workflow
  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol (approx. 20-30 mL). Stir the solution until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add an equimolar amount (1.0 equivalent) of the chosen primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[5][7] This small amount is sufficient to catalyze the reaction without causing unwanted side reactions.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 80-90°C for ethanol) using a magnetic stirrer with a hotplate.

  • Monitoring Progress: Monitor the reaction's progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new spot for the product will indicate the reaction is proceeding. The reaction time can vary from 4 to 7 hours.[3][6]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution as a solid. Cooling in an ice bath can further enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any residual reactants or catalyst.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, DMSO, or a mixture) to yield the pure Schiff base.[8]

  • Drying: Dry the purified product in a vacuum oven or desiccator to remove any remaining solvent.

Caption: Experimental Workflow for Schiff Base Synthesis.

Characterization: Confirming Success

Structural confirmation is paramount. The following techniques are standard for characterizing the newly synthesized Schiff bases:

  • FT-IR Spectroscopy: The most direct evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the imine C=N stretch, typically found in the 1587-1645 cm⁻¹ region.[7] Concurrently, the characteristic C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine will disappear.[8]

  • ¹H NMR Spectroscopy: The formation of the azomethine group (-CH=N-) gives rise to a distinct singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm.[9][10][11] The disappearance of the aldehyde proton's singlet (usually above δ 10.0 ppm) is also a key indicator.[12]

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 144-162 ppm.[9]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product, providing definitive proof of the condensation reaction.[3]

Versatility and Optimization: A Data-Driven Overview

The reaction is highly versatile, accommodating a wide range of primary amines. The choice of solvent and conditions can be optimized for better yields and purity.

Primary Amine Reactant Solvent System Conditions Yield (%) Reference
7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazideEthanol / DMF (5:1)Reflux, 7 h71-73%[3]
Substituted AnilinesAcetoneNot specifiedGood[1]
Phenyl HydrazineMethanolRefluxGood[1]
Benzene-1,4-diamineEthanolReflux, Acetic AcidNot specified

Expert Insights:

  • Solvent Choice: While ethanol is a common and effective solvent, reactants with poor solubility may require a co-solvent. A mixture of ethanol and DMF was found to be successful when reactants had meager solubility, significantly improving the reaction outcome.[3]

  • Catalyst is Key: The addition of a few drops of a catalyst like glacial acetic acid can dramatically increase the reaction rate and yield.[1][5]

  • Solvent-Free Conditions: For certain reactions, solvent-free conditions at elevated temperatures (e.g., 140°C) can provide the best yields (up to 95%) in a very short time.[1] This aligns with green chemistry principles by reducing solvent waste.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield Poor solubility of reactants.Use a co-solvent system like Ethanol/DMF.[3]
Deactivated amine (electron-withdrawing groups).Increase reflux time or use a slightly stronger acid catalyst.
Reaction has not reached completion.Extend the reflux time and continue to monitor by TLC.
Impure Product Presence of unreacted starting materials.Ensure a thorough wash with a cold solvent after filtration. Perform a second recrystallization.
Formation of side products.Reduce reaction temperature or time. If purification by recrystallization fails, consider column chromatography.

Applications in Drug Development

Schiff bases derived from this compound are not merely synthetic curiosities; they are potent candidates for drug development. The literature consistently reports their significant biological activities:

  • Antimicrobial Activity: These compounds have been successfully screened for activity against various bacterial strains (like E. coli, S. aureus) and fungi (C. albicans), showing moderate to good inhibitory effects.[3][4][13]

  • Anticancer Potential: The quinoline nucleus is a well-known pharmacophore in anticancer drug design. Schiff base derivatives have been evaluated against cancer cell lines such as MCF7 (breast) and A549 (lung), with some compounds demonstrating significant cytotoxic activity.[10]

  • Anti-inflammatory and Antimalarial Agents: The core structure is linked to anti-inflammatory and antimalarial properties, making these derivatives promising leads for further investigation.[1][3]

The ability to easily modify the amine component allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune the molecular structure to maximize potency and selectivity for a desired biological target.

References

One-Pot Synthesis of Quinoline-Based 1,4-Dihydropyridines: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-Fused 1,4-Dihydropyridine Scaffolds

The fusion of quinoline and 1,4-dihydropyridine (1,4-DHP) moieties into a single molecular framework has garnered significant attention in medicinal chemistry and drug discovery. The 1,4-DHP core, famously represented by drugs like nifedipine and amlodipine, is a cornerstone pharmacophore, primarily known for its role as an L-type calcium channel blocker in the treatment of cardiovascular diseases.[1] Quinoline, a privileged heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibits a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2]

The strategic combination of these two pharmacophores into quinoline-based 1,4-dihydropyridines creates hybrid molecules with novel and potentially enhanced pharmacological profiles. These compounds are being explored for a multitude of therapeutic applications, from improved calcium channel modulation to innovative anticancer agents.[1][3] The development of efficient, atom-economical, and environmentally benign synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in organic synthesis and drug development.

This application note provides a detailed overview and field-proven protocols for the one-pot synthesis of quinoline-based 1,4-dihydropyridines, primarily through adaptations of the classic Hantzsch reaction.[4] We will delve into the mechanistic underpinnings of this multicomponent reaction, explore catalyst and solvent effects, and provide step-by-step experimental procedures and characterization guidelines.

Synthetic Strategy: The Hantzsch Multicomponent Reaction

The most prevalent and efficient method for constructing the 1,4-dihydropyridine ring is the Hantzsch synthesis, a multicomponent reaction (MCR) first reported in 1881.[5] In its classic form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6] For the synthesis of our target molecules, a quinoline-based aldehyde serves as the key starting material.

The one-pot nature of the Hantzsch reaction is its primary advantage. By combining three or four starting materials in a single reaction vessel, it adheres to the principles of green chemistry by reducing steps, minimizing waste, and saving time and resources.[7]

Reaction Mechanism

The mechanism of the Hantzsch synthesis is well-established and proceeds through a series of interconnected equilibria.[6][8] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction can be conceptualized as two primary arms converging:

  • Knoevenagel Condensation: The quinoline aldehyde reacts with one equivalent of the β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate, often referred to as a Knoevenagel adduct.[8]

  • Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with the nitrogen source (e.g., ammonium acetate) to generate a vinylogous amide, or enamine.[8]

  • Michael Addition and Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the Knoevenagel adduct. Subsequent intramolecular cyclization and dehydration lead to the final 1,4-dihydropyridine ring system.[8]

Hantzsch_Mechanism

Caption: Fig. 1: Generalized Hantzsch Reaction Mechanism

Experimental Protocols

Herein, we provide two detailed, representative protocols for the synthesis of quinoline-based 1,4-dihydropyridines. Protocol A describes a catalyst-free method in an aqueous medium, highlighting a green chemistry approach. Protocol B outlines a catalyzed, four-component synthesis of a related polyhydroquinoline structure.

Protocol A: Three-Component Synthesis of Diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from a base-catalyzed Hantzsch reaction performed in an aqueous medium, which offers significant environmental and practical advantages.[9]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1 mmol, 191.6 mg)

  • Ethyl acetoacetate (2 mmol, 260.3 mg, 252 µL)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and water (5 mL).

  • Place the flask in a preheated oil bath and reflux the mixture with vigorous stirring for the time specified by reaction monitoring (typically 4-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 3:7).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the pure quinoline-based 1,4-dihydropyridine as a solid.[9]

  • Dry the final product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Protocol B: Four-Component Synthesis of Ethyl 4-(Aryl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This protocol describes a versatile, one-pot, four-component synthesis of polyhydroquinoline derivatives, which are structurally analogous to 1,4-DHPs. This method utilizes a catalyst and can be performed under reflux conditions.[2]

Materials:

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Dimedone (1 mmol, 140.2 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg, 126 µL)

  • Ammonium acetate (1.5 mmol, 115.6 mg)

  • Catalyst (e.g., Polyaniline-supported ZnO, 2 mol%)[2]

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and the catalyst in ethanol (10 mL).[2]

  • Heat the mixture to reflux and maintain for the required time (typically 2-9 hours, depending on the aldehyde).[2]

  • Monitor the reaction's completion via TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a heterogeneous catalyst, it can be removed by filtration at this stage.[2]

  • The crude product often precipitates upon cooling or after partial evaporation of the solvent.

  • Collect the solid by vacuum filtration.

  • Recrystallize the crude solid from ethanol to obtain the pure polyhydroquinoline product.[2]

  • Dry the product and perform full spectroscopic characterization.

Workflow

Caption: Fig. 2: Experimental Workflow

Data and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized quinoline-based 1,4-dihydropyridines.

Comparative Data of Synthesis Protocols

The choice of catalyst and solvent system can significantly impact reaction time and yield. Greener methods, such as those using water as a solvent or solvent-free conditions, are becoming increasingly prevalent.[7][9]

EntryAldehyde ComponentKey ReagentsCatalystSolventTime (h)Yield (%)Reference
1This compoundEthyl acetoacetate, NH₄OAcNone (Base-catalyzed)Water485[9]
24-ChlorobenzaldehydeDimedone, Ethyl acetoacetate, NH₄OAcPANI-ZnOEthanol2.598[2]
3BenzaldehydeDimedone, Ethyl acetoacetate, NH₄OAcNoneNone (MW)0.192[7]
4This compoundArylamines, AcetylenedicarboxylatesNoneMethanol2~85[5]
Spectroscopic Characterization

The following are representative spectroscopic data for a quinoline-1,4-DHP derivative.

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include:

    • A singlet for the N-H proton of the dihydropyridine ring, typically observed between δ 8.5-9.5 ppm.[9]

    • A singlet for the C4-H proton, usually found around δ 5.0-5.5 ppm.[9]

    • Signals for the methyl groups at C2 and C6 of the DHP ring, appearing as singlets around δ 2.2-2.4 ppm.[10]

    • Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.[9]

    • Signals corresponding to the ester groups (e.g., quartet for -OCH₂- and triplet for -CH₃).[9]

  • ¹³C NMR: The carbon spectrum confirms the carbon framework. Characteristic peaks include:

    • Signals for C2 and C6 of the DHP ring around δ 145-150 ppm.

    • Signals for C3 and C5 of the DHP ring around δ 100-105 ppm.[10]

    • A signal for the C4 carbon at approximately δ 35-40 ppm.[10]

    • Signals for the carbonyl carbons of the ester groups around δ 167 ppm.[2]

    • Multiple signals in the δ 115-150 ppm range for the aromatic carbons of the quinoline core.

  • IR Spectroscopy: Infrared spectroscopy helps identify key functional groups.

    • N-H stretching vibration around 3300-3400 cm⁻¹.[9]

    • C=O stretching of the ester groups, typically a strong band around 1680-1700 cm⁻¹.[2]

    • C=C stretching vibrations in the aromatic and DHP rings in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be clearly visible.

Conclusion and Future Outlook

The one-pot Hantzsch reaction and its variations provide a powerful and efficient platform for the synthesis of structurally diverse quinoline-based 1,4-dihydropyridines. By carefully selecting the quinoline aldehyde, β-dicarbonyl compounds, and reaction conditions, researchers can readily access libraries of these novel heterocyclic compounds for biological screening. The trend towards greener, catalyst-free, and solvent-free methodologies will continue to make this synthetic route more attractive and sustainable.[7] The unique fusion of these two critical pharmacophores holds immense promise for the development of next-generation therapeutics, and the protocols outlined in this note serve as a foundational guide for scientists and professionals in the field of drug discovery.

References

Application Notes & Protocols: Synthesis of Fused Heterocyclic Systems Using 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a bicyclic heterocycle of fused benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are central to a wide range of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3][4] Fused quinoline systems, where additional heterocyclic rings are built onto the quinoline core, often exhibit enhanced or novel biological activities, making their synthesis a key focus in drug discovery.[5][6]

2-Chloroquinoline-3-carbaldehyde has emerged as an exceptionally versatile and powerful building block for constructing these complex fused systems.[7][8] Its utility stems from the presence of two distinct and strategically positioned reactive sites: an electrophilic aldehyde group at the C3 position and a reactive chloro group at the C2 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a variety of cyclization strategies, including sequential reactions and one-pot multicomponent reactions (MCRs), to generate a diverse library of fused heterocycles.[7] This guide provides an in-depth exploration of the synthetic strategies, reaction mechanisms, and detailed protocols for leveraging this key intermediate.

The Precursor: Synthesis of this compound

The primary and most established method for synthesizing the title compound is the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation and cyclization of acetanilides using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The causality behind this choice is its efficiency and directness. The Vilsmeier reagent acts as both a formylating and chlorinating agent, while the acidic conditions promote the necessary cyclization to form the quinoline ring system in a single operational sequence.[8]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Acetanilide Acetanilide Product This compound Acetanilide->Product Cyclization/ Formylation Vilsmeier_reagent_node Vilsmeier Reagent Vilsmeier_reagent_node->Product

Figure 1: Vilsmeier-Haack synthesis of the precursor.

Section 1: Synthesis of Five-Membered Fused Systems

The dual reactive sites of this compound are ideal for reactions with binucleophiles to form five-membered rings. The general mechanism involves an initial reaction at the aldehyde group (e.g., condensation) followed by an intramolecular nucleophilic substitution at the C2 position, displacing the chloride.

Pyrazolo[3,4-b]quinolines

This scaffold is of significant interest due to its wide-ranging biological activities, including antiviral and antitumor properties.[11] The synthesis is straightforwardly achieved by reacting this compound with hydrazine derivatives.

Mechanistic Insight: The reaction proceeds via initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the C2 carbon of the quinoline ring, leading to the elimination of HCl and the formation of the stable, fused aromatic pyrazole ring.[11][12]

G start Reactants: This compound + Hydrazine Hydrate mix Mix in Ethanol start->mix reflux Reflux Reaction Mixture (e.g., 4-6 hours) mix->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry Under Vacuum wash->dry product Final Product: 1H-Pyrazolo[3,4-b]quinoline dry->product

Figure 2: Workflow for Pyrazolo[3,4-b]quinoline synthesis.

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]quinoline [7][11][12]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) or a substituted hydrazine hydrochloride along with a base like triethylamine (1.5 eq) to the solution.[11]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual impurities and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed if higher purity is required.

Thieno[2,3-b]quinolines

Thienoquinolines are another class of fused heterocycles with significant biological and synthetic applications.[13] Their synthesis from this compound typically involves reagents containing both a nucleophilic sulfur atom and an active methylene group, such as methyl thioglycolate.

Mechanistic Insight: The reaction often begins with a base-catalyzed Knoevenagel-type condensation between the active methylene group of the sulfur-containing reagent and the aldehyde. This is followed by an intramolecular SₙAr reaction where the sulfur nucleophile attacks the C2 position, displacing the chloride and forming the fused thiophene ring.[13]

Protocol 2: Synthesis of Thieno[2,3-b]quinoline Derivatives [13]

  • Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like DMF or ethanol, add methyl thioglycolate (1.1 eq).

  • Base Addition: Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (1.5 eq) to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 6-12 hours until TLC indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and a small amount of cold ethanol, then dry. Further purification can be achieved by column chromatography or recrystallization.

Section 2: Synthesis of Six-Membered Fused Systems via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[14] this compound is an excellent substrate for MCRs to build complex, six-membered fused systems.[7]

Dibenzo[b,g][3][7]naphthyridinones

This tetracyclic system can be constructed in a one-pot, three-component reaction. The choice of an MCR strategy is driven by the principles of atom economy and procedural simplicity, avoiding the need to isolate intermediates and reducing solvent waste and reaction time.[8]

Mechanistic Insight: The reaction likely proceeds through an initial Knoevenagel condensation between the this compound and an active methylene compound (e.g., dimedone or a pyrazolone). This is followed by a Michael addition of an enaminone, and subsequent intramolecular cyclization and dehydration to yield the final fused product. L-proline is often used as an organocatalyst to facilitate these steps.[7]

G reactants This compound Active Methylene Cmpd (e.g., 4-Hydroxycoumarin) Enaminone conditions One-Pot Reaction Solvent: Ethanol Catalyst: L-Proline Heat (Reflux) reactants->conditions product Fused Tetracyclic System (Tetrahydrodibenzo[b,g][1,8]- naphthyridin-1(2H)-one) conditions->product

Figure 3: A representative three-component reaction scheme.

Protocol 3: L-Proline Catalyzed Synthesis of Tetrahydrodibenzo[b,g][3][7]naphthyridinones [7]

  • Reactant Preparation: In a flask, mix substituted this compound (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and a substituted enaminone (e.g., 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one) (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add L-proline (10 mol%) to the mixture.

  • Reaction: Reflux the reaction mixture for the time specified (typically 8-12 hours), monitoring by TLC.

  • Isolation: After cooling, the solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with ethanol and dried to afford the desired compound, often in good to excellent yield without the need for column chromatography.

Data Summary: Representative Fused Systems

The versatility of this compound allows for the synthesis of a wide array of fused heterocyclic systems. The table below summarizes some key examples.

Fused SystemKey ReagentsTypical ConditionsYield Range (%)Reference
Pyrazolo[3,4-b]quinoline Hydrazine HydrateEthanol, RefluxGood to Excellent[7][11][12]
Thieno[2,3-b]quinoline Methyl Thioglycolate, DBUDMF, 80 °C~94%[7][13]
Pyrrolo[3,4-b]quinolinone Formamide, Formic AcidEthanol, HeatGood[7][12]
Tetrazolo[1,5-a]quinoline Sodium AzideAcetic AcidGood[7]
Pyrimido[4,5-b]quinoline Guanidine HCl, t-BuOKEthanol, 90 °C80-90%[15]
Dibenzo[b,g][3][7]naphthyridine 4-Hydroxycoumarin, EnaminoneEthanol, L-Proline, RefluxGood to Excellent[7]

Applications and Outlook

The fused heterocyclic systems synthesized from this compound are not merely chemical curiosities; they are potent pharmacophores.[4] For instance, pyrazolo[3,4-b]quinolines have been investigated as potential antiviral and antitumor agents, while other derivatives have shown promise as antimicrobial and anti-inflammatory drugs.[9][11] The ability to rapidly generate molecular diversity from a single, accessible precursor using robust and high-yielding protocols makes this area of chemistry particularly valuable for drug discovery and development professionals.[6] Future research will likely continue to explore novel multicomponent reactions and expand the library of accessible fused systems, further cementing the role of this compound as a cornerstone of modern heterocyclic synthesis.

References

The Versatile Scaffold: Application of 2-Chloroquinoline-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents.[1][2][3] Its rigid, planar, and aromatic nature allows for diverse interactions with biological targets. Within this important class of heterocycles, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile building block for drug discovery and development.[4][5] Its synthetic accessibility and the differential reactivity of its chloro and aldehyde functionalities provide a gateway to a vast chemical space of novel, biologically active molecules. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the rationale behind its synthetic utility.

The quinoline ring system itself is the core of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][4][6][7][8] The strategic placement of a reactive chlorine atom at the 2-position and a formyl group at the 3-position of the quinoline ring in this compound makes it a powerful synthon for the construction of complex heterocyclic systems.[5] This bifunctionality allows for sequential or one-pot multicomponent reactions, enabling the efficient generation of molecular diversity.

Synthetic Pathways to a Key Intermediate

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5][9][10] This reaction involves the formylation and cyclization of acetanilides using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][10]

The causality behind the success of this reaction lies in the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring, with the concomitant introduction of the chloro and formyl groups.[10] Variations in the acetanilide starting material allow for the introduction of different substituents on the benzene ring portion of the quinoline scaffold, providing a straightforward route to a library of analogs.[2]

Protocol: Synthesis of this compound via the Vilsmeier-Haack Reaction

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Petroleum ether (for recrystallization)

Procedure:

  • Prepare the Vilsmeier-Haack adduct by slowly adding phosphorus oxychloride (e.g., 70 mmol) to N,N-dimethylformamide (e.g., 30 mmol) with cooling.

  • To this adduct, add the desired acetanilide derivative (e.g., 10 mmol).

  • The reaction mixture is then heated, for instance at 90°C for 3-5 minutes using microwave irradiation, or for several hours under conventional heating (e.g., 4 hours at 80-90°C).[2][9]

  • After completion of the reaction (monitored by TLC), the mixture is carefully poured onto crushed ice.

  • The resulting solid precipitate, the this compound derivative, is collected by filtration and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as petroleum ether, to yield the pure compound.[2]

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12] The characteristic aldehyde proton signal in the ¹H NMR spectrum typically appears between δ 9-11 ppm.[10]

Applications in the Synthesis of Bioactive Molecules

The true power of this compound lies in its ability to serve as a launchpad for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. The aldehyde group readily undergoes condensation reactions, while the chlorine atom is susceptible to nucleophilic substitution, allowing for a modular approach to drug design.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology.[6][13] this compound has been extensively used to synthesize novel quinoline derivatives with potent anticancer activities. These derivatives often act through mechanisms such as the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[6]

For instance, condensation of this compound with various amines or hydrazides can lead to the formation of Schiff bases, which can be further cyclized to generate novel heterocyclic systems.[1][14] These compounds have shown promising cytotoxic activity against various cancer cell lines.[14][15][16]

Antimicrobial Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have a long history as effective antibacterial and antifungal drugs. 2[1][2][17]-Chloroquinoline-3-carbaldehyde serves as a key starting material for the synthesis of novel antimicrobial compounds.

A common strategy involves the condensation of the aldehyde group with various nucleophiles to form Schiff bases, which can then be cyclized to yield heterocyclic systems like thiazolidinones or azetidinones. T[4][14]hese compounds have demonstrated significant activity against a range of bacterial and fungal strains.

[11][12]#### Protocol: Synthesis of a Schiff Base from this compound

Materials:

  • This compound derivative

  • Substituted aniline or other primary amine

  • Acetone or another suitable solvent

  • Catalytic amount of a surfactant (e.g., Acacia pods) or acid/base catalyst (optional)

Procedure:

  • Dissolve the this compound derivative (e.g., 1 mmol) in a suitable solvent like acetone.

  • Add an equimolar amount of the substituted aniline (e.g., 1 mmol).

  • The reaction can be facilitated by the addition of a catalyst. For a greener approach, a natural surfactant can be used. 4[1]. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product, a Schiff base, often precipitates out of the solution and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Self-Validation: The formation of the imine bond in the Schiff base can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum. F[9]T-IR spectroscopy will also show the characteristic C=N stretching frequency.

Anti-inflammatory and Analgesic Agents

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have been shown to possess significant anti-inflammatory and analgesic properties.

[4][18][19]this compound has been utilized as a synthon for the synthesis of various heterocyclic compounds that have been evaluated for their anti-inflammatory and analgesic activities. F[14][18]or example, it can be used to prepare pyrano[3,2-c]quinoline analogs and other fused systems that exhibit potent anti-inflammatory effects, often comparable to standard drugs like diclofenac.

[18]***

Reaction Pathways from this compound

G cluster_products Bioactive Derivatives start This compound schiff Schiff Bases start->schiff + Amines pyrazolo Pyrazoloquinolines start->pyrazolo + Hydrazines fused Fused Heterocycles (e.g., Pyranoquinolines) start->fused + Active Methylene Compounds thiazolidinone Thiazolidinones schiff->thiazolidinone + Thioglycolic acid

Caption: Diverse reaction pathways originating from this compound leading to various bioactive heterocyclic systems.

Quantitative Data Summary

Derivative ClassBiological ActivityRepresentative IC₅₀/MIC ValuesReference
Quinoline-based auronesAntibacterial (MRSA)MIC: 29 µM
Quinoline-3-carboxylate derivativesAntiproliferative (MCF-7)IC₅₀: 0.33 µM
Quinoline-3-carboxylate derivativesAntiproliferative (K562)IC₅₀: 0.28 µM
Benzotriazole-quinoline hydrazonesCytostatic (Pancreatic Cancer)Selective Activity

Conclusion and Future Perspectives

This compound has unequivocally established itself as a cornerstone synthon in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide an efficient and versatile platform for the generation of structurally diverse and biologically active molecules. The broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores its continued importance in drug discovery.

Future research will likely focus on the development of more sustainable and green synthetic methodologies for the preparation and derivatization of this compound. F[20][21]urthermore, its application in multicomponent reactions to generate complex molecular architectures in a single step will continue to be an area of active investigation. The exploration of novel biological targets for the ever-expanding library of derivatives originating from this remarkable scaffold holds immense promise for the development of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging 2-Chloroquinoline-3-carbaldehyde for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its prevalence in FDA-approved drugs underscores its status as a "privileged scaffold" in drug discovery. Within the vast family of quinoline derivatives, 2-chloroquinoline-3-carbaldehyde stands out as a uniquely versatile and powerful building block.[5]

This molecule's synthetic utility stems from its two distinct and strategically positioned reactive sites:

  • The Electrophilic Aldehyde Group (C3): A classic site for nucleophilic attack, enabling condensations, imine formations, and additions.

  • The Nucleophilically Susceptible Chloro Group (C2): An excellent leaving group, readily displaced by various nucleophiles, which is key for substitution and cyclization reactions.

This dual reactivity allows for a programmed, sequential, or one-pot multicomponent approach to rapidly construct complex heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies, field-proven protocols, and the scientific rationale for utilizing this compound to generate novel bioactive compounds.

Part 1: Synthesis of the Core Building Block

The most reliable and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to achieve a one-pot cyclization, chlorination, and formylation of readily available acetanilides.[5][9]

Workflow for Vilsmeier-Haack Synthesis

G cluster_reagents Reagent Preparation cluster_reaction Reaction Cascade cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide Substituted Acetanilide Vilsmeier_Reagent->Acetanilide Electrophilic Attack Intermediate Cyclized Intermediate Acetanilide->Intermediate Formylation & Cyclization Product This compound Intermediate->Product Chlorination Ice Pour onto Ice Product->Ice Filter Filter & Dry Ice->Filter Recrystallize Recrystallize Filter->Recrystallize Final_Product Purified Product Recrystallize->Final_Product

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetanilide (or substituted acetanilide)

  • Crushed ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reagent Preparation (Caution: Perform in a well-ventilated fume hood): To a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add DMF (30 mmol). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (70 mmol) dropwise to the cooled DMF with constant stirring. An exothermic reaction will occur, forming the solid Vilsmeier-Haack adduct.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Add the acetanilide derivative (10 mmol) portion-wise.

  • Heating: Heat the reaction mixture in a water bath at 80-90 °C. The reaction time can vary from 3 to 16 hours depending on the substrate.[7][8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Allow it to stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Dry the solid completely.

  • Recrystallize the crude product from a suitable solvent, such as petroleum ether or ethyl acetate, to yield the purified this compound.[9]

Self-Validation: The final product should be a white or off-white solid. Purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton between δ 10.5-10.6 ppm.[8]

Part 2: Key Synthetic Applications for Bioactive Molecules

The true power of this compound is realized in its conversion to more complex, biologically relevant scaffolds.

Cyclization Reactions: Crafting Fused Pyrazolo[3,4-b]quinolines

One of the most significant applications is the synthesis of pyrazolo[3,4-b]quinolines. This fused heterocyclic system is a potent pharmacophore found in compounds with antitumor and antiviral activities.[10] The synthesis is a robust, two-step sequence involving condensation followed by an intramolecular nucleophilic substitution, where the chloro group is displaced.

G cluster_process Reaction Sequence Start 2-Chloroquinoline- 3-carbaldehyde Condensation Step 1: Condensation (Forms Hydrazone) Start->Condensation Reagent p-methylphenyl- hydrazine Reagent->Condensation Cyclization Step 2: Intramolecular Cyclization (SNAr) Condensation->Cyclization Heat + Base Product Pyrazolo[3,4-b]quinoline Derivative Cyclization->Product HCl Elimination

Caption: Synthesis of Pyrazolo[3,4-b]quinolines.

Protocol 2: Synthesis of p-Methylphenylpyrazolo[3,4-b]quinolines

This protocol is based on a procedure for generating biologically active pyrazoloquinolines.[10]

Materials:

  • Substituted 2-chloro-3-formyl quinoline (1 mmol)

  • p-Methylphenylhydrazine hydrochloride (1 mmol)

  • Absolute ethanol

  • Triethylamine (as a base)

  • Benzene-methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-3-formyl quinoline derivative and p-methylphenylhydrazine hydrochloride in absolute ethanol.

  • Add triethylamine to the mixture to act as a base.

  • Reaction: Reflux the reaction mixture for approximately 15 hours. The reaction first forms the hydrazone intermediate, which then undergoes intramolecular cyclization.

  • Isolation: Upon cooling, a reddish-yellow solid product will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold ethanol.

  • Purification: Recrystallize the crude product from a benzene-methanol mixture to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Self-Validation: The structure of the final compound can be confirmed by IR spectroscopy (disappearance of the aldehyde C=O stretch) and elemental analysis.[10] These compounds can then be screened for biological activity.

Compound ClassReported Biological ActivityReference
Pyrazolo[3,4-b]quinolinesAntiviral, Antitumor[10]
Substituted HydrazonesAnticancer, Antimicrobial[11][12][13]
ThiazolidinonesAntimicrobial[1][6]
Multicomponent Reactions (MCRs): Efficiently Building Complexity

MCRs are powerful tools in drug discovery, allowing for the one-pot synthesis of complex molecules from three or more starting materials, thereby saving time, resources, and improving atom economy. This compound is an ideal substrate for such reactions.

Example: Synthesis of Quinolinyl-Thiazolidinones A solvent-free, three-component reaction between 2-chloro-3-formylquinoline, a substituted aniline, and 2-mercaptoacetic acid can efficiently produce quinolinyl-thiazolidinones, a class of molecules with known antimicrobial properties.[1]

G CQCA 2-Chloroquinoline- 3-carbaldehyde Mix One-Pot Mixing + Catalyst (β-cyclodextrin-SO₃H) CQCA->Mix Aniline Substituted Aniline Aniline->Mix Mercaptoacetic 2-Mercaptoacetic Acid Mercaptoacetic->Mix Product Quinolinyl-thiazolidinone Mix->Product Solvent-free Reaction

Caption: Three-component synthesis of thiazolidinones.

Protocol 3: Solvent-Free Synthesis of Quinolinyl-thiazolidinones

This protocol is adapted from a green chemistry approach to synthesizing bioactive thiazolidinones.[1]

Materials:

  • Substituted 2-chloro-3-formylquinoline (1 mmol)

  • Substituted aniline (1 mmol)

  • 2-Mercaptoacetic acid (1 mmol)

  • β-cyclodextrin-SO₃H (catalytic amount)

Procedure:

  • In a mortar, combine the 2-chloro-3-formylquinoline, the aniline derivative, 2-mercaptoacetic acid, and a catalytic amount of β-cyclodextrin-SO₃H.

  • Reaction: Grind the mixture using a pestle at room temperature. The reaction proceeds under solvent-free conditions. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After completion, add water to the reaction mixture and stir.

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol to yield the pure product.

Causality and Expertise: The use of a solid acid catalyst like β-cyclodextrin-SO₃H under solvent-free conditions represents an environmentally benign and efficient approach.[1][14] This method often leads to higher yields and simpler workup procedures compared to traditional solvent-based syntheses.[1]

MCR ProductKey ReactantsReported ActivityReference
1,4-DihydropyridinesMalononitrile, Amine, AcetylenedicarboxylateVaried Biological Activities
ThiazolidinonesAniline, Mercaptoacetic acidAntimicrobial[1]
Tetrahydrodibenzo[b,g][14]naphthyridinones4-Hydroxycoumarin, EnaminonePotential Anticancer[1]

Conclusion

This compound is more than a simple intermediate; it is a strategic platform for the rapid and efficient generation of molecular diversity. Its dual reactive centers permit a wide range of chemical transformations, from classical condensation and cyclization reactions to modern, efficient multicomponent strategies. The protocols and insights provided herein demonstrate its utility in constructing fused and highly substituted heterocyclic systems with proven biological relevance. For researchers in drug discovery, mastering the chemistry of this building block opens a direct and versatile route to novel libraries of potential therapeutic agents.

References

Application Notes & Protocols: Green Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloroquinoline-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] Traditional synthetic routes, primarily reliant on the Vilsmeier-Haack reaction, often involve hazardous reagents, harsh conditions, and significant solvent waste, posing environmental and economic challenges. This guide provides a comprehensive overview of modern, green synthetic methodologies designed to produce these vital intermediates efficiently and sustainably. We will explore protocols for microwave-assisted, ultrasound-promoted, and solvent-free syntheses, grounded in the Twelve Principles of Green Chemistry.[3][4][5] Each protocol is presented with detailed step-by-step instructions, an explanation of the underlying scientific principles, and comparative data to guide researchers in adopting safer and more efficient practices.

Foundational Chemistry: The Vilsmeier-Haack Reaction Re-examined

The synthesis of 2-chloroquinoline-3-carbaldehydes is classically achieved through the Vilsmeier-Haack cyclization of N-arylacetamides.[6] This reaction involves the formylation and subsequent cyclization of an activated aromatic system using a specialized electrophile known as the Vilsmeier reagent.

1.1. The Conventional Mechanism: A Double-Edged Sword

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the electron-rich acetanilide, leading to a cascade of reactions culminating in the formation of the quinoline ring.[9]

While effective, this method contravenes several green chemistry principles. The use of stoichiometric amounts of POCl₃ generates significant phosphorus-based waste, the reaction often requires high temperatures and long durations, and the reliance on volatile organic solvents contributes to environmental pollution.[10][11]

Vilsmeier_Mechanism Figure 1: Conventional Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide Acetanilide Derivative Intermediate Electrophilic Aromatic Substitution Acetanilide->Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 2-Chloroquinoline- 3-carbaldehyde Hydrolysis->Product

Caption: Figure 1: Conventional Vilsmeier-Haack Reaction Mechanism

Green Synthetic Protocols: Efficiency and Sustainability in Practice

To address the shortcomings of the conventional approach, several green alternatives have been developed. These methods leverage alternative energy sources and reaction conditions to reduce waste, minimize energy consumption, and shorten reaction times.[12]

Protocol 1: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to dramatically accelerate the reaction, adhering to the Green Chemistry principle of "Design for Energy Efficiency."[5][13]

Causality & Expertise: Microwave energy directly couples with the polar molecules of the Vilsmeier reagent and the reaction intermediates. This leads to rapid, uniform, and highly efficient localized heating, bypassing the slow thermal conductivity of conventional oil baths. The result is a drastic reduction in reaction time from several hours to mere minutes, which often minimizes the formation of thermal degradation byproducts and increases overall yield.[14][15][16]

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, cautiously add N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol). Cool the vial in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise to the cooled DMF while stirring. Allow the Vilsmeier reagent to form for 10-15 minutes.

  • Reactant Addition: Add the substituted acetanilide (10 mmol) portion-wise to the prepared Vilsmeier reagent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-100°C for 3-5 minutes at a power of 300-400 W.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol to yield the pure this compound derivative.[14]

Microwave_Workflow Figure 2: Microwave-Assisted Synthesis Workflow Start Prepare Vilsmeier Reagent (DMF + POCl₃) Add Add Acetanilide Derivative Start->Add React Microwave Irradiation (3-5 min, 90-100°C) Add->React Workup Pour onto Crushed Ice React->Workup Isolate Filter & Wash Product Workup->Isolate Purify Recrystallize Isolate->Purify End Pure Product Purify->End Derivative_Synthesis Figure 3: Multi-component Synthesis of a Fused Heterocycle Aldehyde 2-Chloroquinoline- 3-carbaldehyde Reaction One-Pot Reaction (Ethanol, Piperidine) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenol Resorcinol Phenol->Reaction Product Pyrano[2,3-b]quinoline Derivative Reaction->Product

References

Application Note: Sonication-Enhanced Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloroquinoline-3-carbaldehydes

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Among quinoline derivatives, 2-chloroquinoline-3-carbaldehydes are particularly valuable as versatile synthetic intermediates.[1] The presence of three reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chlorine atom, and the quinoline ring itself—allows for extensive molecular diversification to generate libraries of novel compounds for drug discovery.

The classical method for synthesizing these crucial building blocks is the Vilsmeier-Haack reaction, which involves the cyclization and formylation of N-arylacetamides using a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] While effective, conventional thermal methods often require prolonged reaction times and high temperatures, leading to increased energy consumption and the potential for side-product formation.

This application note details a green, efficient, and rapid synthesis of 2-chloroquinoline-3-carbaldehydes by harnessing the power of sonochemistry. Ultrasound-assisted organic synthesis (UAOS) offers significant advantages over traditional heating, including dramatic rate enhancements, improved yields, and milder reaction conditions, all stemming from the physical phenomenon of acoustic cavitation.[4][5][6]

The Sonochemical Advantage: Mechanism and Rationale

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is not the direct interaction of sound waves with molecules, but rather the phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[7][8]

The implosion of these cavitation bubbles generates transient, localized "hot spots" with extreme conditions:

  • High Temperatures: Reaching up to 5000 K.[6]

  • High Pressures: On the order of 1000 atm.[6]

  • Rapid Heating/Cooling Rates: Exceeding 10¹⁰ K/s.

These micro-reactors provide the immense energy required for chemical transformations. In the context of the Vilsmeier-Haack reaction, sonication offers several key benefits:

  • Enhanced Mass Transfer: The powerful shockwaves and microjets generated by bubble collapse disrupt the boundary layers between reactants, leading to highly efficient mixing and increased contact between the acetanilide substrate and the Vilsmeier reagent.

  • Increased Reaction Rates: The localized high temperatures and pressures accelerate the rate-determining steps of the reaction, including the formation of the Vilsmeier reagent and the subsequent electrophilic cyclization.

  • Improved Yields and Purity: By enabling the reaction to proceed at lower bulk temperatures and for shorter durations, sonication can minimize the formation of thermal decomposition products and other side-products.[5][9]

The overall workflow for the synthesis is depicted below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Sonochemical Cyclization cluster_2 Workup & Isolation DMF DMF VHR Vilsmeier Reagent (Chloroiminium ion) DMF->VHR + POCl3 POCl3 POCl3->VHR Product 2-Chloroquinoline- 3-carbaldehyde VHR->Product Acetanilide Substituted Acetanilide Acetanilide->Product Ultrasound Ultrasound (20-40 kHz) Ultrasound->Product Accelerates Workup Aqueous Workup (Ice) Product->Workup Purification Recrystallization Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the sonochemical synthesis.

Comparative Analysis: Conventional vs. Sonochemical Synthesis

The application of ultrasound dramatically improves the efficiency of the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[10] The following table summarizes the key performance differences between the conventional thermal method and the sonochemical protocol.

ParameterConventional Thermal MethodUltrasound-Assisted MethodAdvantage of Sonication
Reaction Time 4 - 16 hours30 - 60 minutesSignificant Reduction
Temperature 80 - 90 °CRoom Temperature to 40 °C (Bulk)Milder Conditions, Energy Saving
Yield Moderate to Good (60-85%)Good to Excellent (>90%)Higher Product Recovery
Energy Source Conductive Heating (Oil Bath)Acoustic CavitationEfficient Energy Transfer
Process Control Slower response to heating/coolingInstant on/off activationPrecise Reaction Control

Detailed Experimental Protocols

Materials and Equipment
  • Substituted Acetanilide (e.g., Acetanilide, 4-Methylacetanilide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ultrasonic Bath or Probe Sonicator (Frequency: 20-40 kHz)

  • Standard glassware for workup and purification

Protocol 1: Conventional Thermal Synthesis

This protocol is based on established literature procedures for comparison.

  • To a solution of the substituted acetanilide (5 mmol) in dry DMF (15 mmol) in a round-bottom flask, place the flask in an ice bath (0-5 °C) with stirring.

  • Add POCl₃ (60 mmol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 80-90 °C.

  • Maintain heating and stirring for the required time (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 15-20 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from aqueous ethanol to yield the pure 2-chloro-3-formylquinoline.

Protocol 2: Ultrasound-Assisted Synthesis (UAOS)

This protocol leverages sonication to achieve a rapid and efficient transformation.

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place dry DMF (15 mmol). Cool the flask in an ice bath (0-5 °C).

  • Add POCl₃ (60 mmol) dropwise to the DMF with constant stirring. A thick, whitish slurry of the Vilsmeier reagent will form.

  • Sonochemical Reaction: After the Vilsmeier reagent has formed, add the substituted acetanilide (5 mmol) to the flask.

  • Place the reaction flask into an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, insert a high-intensity ultrasonic probe into the reaction mixture.

  • Turn on the ultrasound (20-40 kHz) and continue stirring. A slight exotherm may be observed; the bulk temperature can be maintained around 30-40 °C using a simple water bath if necessary.

  • Irradiate the mixture for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration, wash extensively with cold water, and dry under vacuum.

  • Purify the product by recrystallization from aqueous ethanol.

G cluster_conventional Conventional Protocol cluster_sono Sonochemical Protocol C1 1. Mix Acetanilide & DMF in Flask C2 2. Add POCl₃ at 0-5°C C1->C2 C3 3. Heat at 80-90°C (4-16 hours) C2->C3 C4 4. Quench on Ice C3->C4 C5 5. Filter & Recrystallize C4->C5 S1 1. Prepare Vilsmeier Reagent (DMF + POCl₃) at 0-5°C S2 2. Add Acetanilide S1->S2 S3 3. Apply Ultrasound (30-60 mins, RT-40°C) S2->S3 S4 4. Quench on Ice S3->S4 S5 5. Filter & Recrystallize S4->S5

Caption: Comparison of Conventional and Sonochemical Protocols.

Conclusion and Outlook

The application of ultrasound provides a superior, green, and highly efficient alternative to conventional heating for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes. This sonochemical method dramatically reduces reaction times from many hours to under an hour, proceeds under significantly milder temperature conditions, and results in excellent product yields. For researchers and professionals in drug development, this protocol offers a scalable, energy-efficient, and time-saving route to access these critical synthetic building blocks, thereby accelerating the discovery and development of novel quinoline-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we address common challenges and provide practical solutions based on established chemical principles and literature precedents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Vilsmeier-Haack reaction, which involves the cyclization and formylation of acetanilides (N-arylacetamides). This reaction utilizes a Vilsmeier reagent, typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the transformation.[1][2] It is valued for its efficiency in constructing the quinoline ring system with the desired chloro and formyl functionalities in a single operational sequence.

Q2: Can you briefly explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3][4]

  • Electrophilic Attack and Cyclization: The acetanilide substrate attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization, driven by the reaction conditions, to form the quinoline ring. The final step is the hydrolysis of an iminium intermediate during aqueous work-up to reveal the aldehyde group.[3][5]

Q3: Why is temperature control so critical during the formation of the Vilsmeier reagent and the subsequent reaction?

Temperature control is paramount for both safety and yield. The reaction between DMF and POCl₃ is highly exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled side reactions and ensure the stable formation of the Vilsmeier reagent.[6] After the addition of the acetanilide substrate, the reaction often requires heating (e.g., to 80-90 °C) to drive the cyclization to completion.[7] Insufficient heating can lead to low conversion, while excessive temperatures may promote the formation of tarry by-products.[7]

Q4: What is the expected yield for this synthesis?

Yields can vary significantly based on the substrate, reagent stoichiometry, and reaction conditions. Reported yields for this compound and its derivatives typically range from moderate to good, often between 60% and 80%.[8] However, yields can be lower if the acetanilide substrate contains strongly electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. Conversely, electron-donating groups on the acetanilide can lead to better yields and shorter reaction times.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue. Several factors can contribute to a poor yield.

Potential CauseScientific ExplanationRecommended Solution
Moisture Contamination The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the chloroiminium salt, rendering it inactive for the formylation and cyclization reaction.[9]Ensure all glassware is oven-dried before use. Use anhydrous grade DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Incorrect Reagent Stoichiometry The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is necessary to drive the reaction to completion. Insufficient reagent will result in unreacted starting material.Optimize the molar ratio of reagents. Studies have shown that using a significant excess of POCl₃ (e.g., 12-15 moles per mole of acetanilide) can maximize the yield.[6] Start with a POCl₃:Acetanilide ratio of at least 5:1 and optimize from there.
Poor Reagent Quality Old or improperly stored DMF can contain dimethylamine as an impurity from decomposition. Dimethylamine can react with the Vilsmeier reagent, leading to side products and reduced yield.[10]Use a fresh, unopened bottle of anhydrous DMF or distill DMF before use. Ensure your POCl₃ is colorless; a yellow tint may indicate decomposition.
Insufficient Reaction Time/Temperature The cyclization step is often the rate-limiting part of the sequence and requires thermal energy. If the reaction is not heated sufficiently or for long enough, the conversion will be incomplete.Monitor the reaction progress by Thin Layer Chromatography (TLC). A common protocol involves heating the reaction mixture at 80-90 °C for several hours (7-15 hours) until the starting material is consumed.[6][11]
Deactivated Substrate Acetanilides with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and react slowly, leading to poor yields.For deactivated substrates, consider using harsher conditions (higher temperature, longer reaction time) or alternative synthetic routes. The presence of electron-donating groups (like methoxy or methyl) generally improves yields.
Problem 2: Formation of a Solid Precipitate During Vilsmeier Reagent Preparation

Issue: A thick precipitate forms when adding POCl₃ to DMF, causing the magnetic stir bar to get stuck.[12]

  • Potential Cause: This precipitate is the Vilsmeier reagent itself (the chloroiminium salt). Its formation is expected. However, if it becomes too thick to stir, it indicates a high concentration.

  • Solution:

    • Use a Mechanical Stirrer: For larger-scale reactions, a mechanical overhead stirrer is more robust than a magnetic stir bar and can handle thick slurries.

    • Increase Solvent Volume: While DMF is both a reagent and a solvent, you can perform the reaction in a larger volume of DMF to keep the Vilsmeier reagent partially dissolved or as a more mobile slurry.

    • Reverse Addition: In some protocols, the DMF is added dropwise to the POCl₃. This can sometimes help manage the initial exotherm and consistency of the mixture.

Problem 3: Dark Reaction Mixture and Impure Product

Issue: The reaction mixture turns dark brown or black, and the isolated product is difficult to purify.

  • Potential Cause: This is often due to side reactions and decomposition, which can be caused by excessive heating or the presence of impurities.

  • Solution:

    • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain the recommended temperature range (80-90 °C) using a controlled heating mantle or oil bath.

    • Purify Starting Materials: Ensure the starting acetanilide is pure. Impurities can lead to undesired side reactions.

    • Purification Strategy: The crude product is typically purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/DMF mixture.[8][11] If recrystallization is insufficient, column chromatography may be necessary.

Problem 4: Difficulty in Product Isolation (Work-up)

Issue: No precipitate forms after pouring the reaction mixture onto ice.

  • Potential Cause: The product may be soluble in the acidic aqueous solution as a protonated salt. The hydrolysis of the intermediate iminium salt requires careful pH adjustment.

  • Solution: After quenching the reaction on ice, the solution will be highly acidic. Slowly neutralize the mixture with a base such as sodium bicarbonate, sodium acetate, or a dilute sodium hydroxide solution until the product precipitates.[2][7] Maintain a low temperature during neutralization. The final pH should typically be neutral to slightly basic to ensure complete precipitation.

Visualizing the Process

To aid in understanding, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Diagram 1: Simplified Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Reaction POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Cyclized Intermediate VilsmeierReagent->Intermediate Acetanilide Acetanilide Substrate Acetanilide->Intermediate Electrophilic Attack & Cyclization ProductIminium Product Iminium Salt Intermediate->ProductIminium Aromatization FinalProduct 2-Chloroquinoline-3- carbaldehyde ProductIminium->FinalProduct Hydrolysis H2O H2O (Work-up) H2O->FinalProduct

Caption: Core steps of the this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture? (Anhydrous Reagents/Glassware) Start->CheckMoisture FixMoisture Solution: Use Dry System, Inert Atmosphere CheckMoisture->FixMoisture Yes CheckStoichiometry Check Reagent Ratio? (POCl3:Substrate) CheckMoisture->CheckStoichiometry No FixMoisture->CheckStoichiometry FixStoichiometry Solution: Increase POCl3 Ratio (e.g., >5 eq) CheckStoichiometry->FixStoichiometry Yes CheckTempTime Check Temp/Time? (TLC Monitoring) CheckStoichiometry->CheckTempTime No FixStoichiometry->CheckTempTime FixTempTime Solution: Ensure 80-90°C, Run to Completion CheckTempTime->FixTempTime Yes CheckWorkup Check Work-up pH? (Neutralization) CheckTempTime->CheckWorkup No FixTempTime->CheckWorkup FixWorkup Solution: Neutralize with Base to Precipitate Product CheckWorkup->FixWorkup Yes Success Yield Improved CheckWorkup->Success No FixWorkup->Success

Caption: A step-by-step guide to diagnosing and solving low yield issues.

Optimized Experimental Protocol

This protocol is a synthesis of procedures reported in the literature, designed to maximize yield and purity.[6][11]

Materials:

  • Substituted Acetanilide (10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mmol)

  • Phosphorus Oxychloride (POCl₃), freshly distilled (150 mmol)

  • Crushed Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (30 mmol). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (150 mmol) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form.

  • Reaction with Acetanilide: After the addition is complete, add the substituted acetanilide (10 mmol) portion-wise to the reaction mixture at 0 °C.

  • Cyclization: Once the acetanilide is added, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C using an oil bath.

  • Monitoring: Maintain heating for 7-15 hours. Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by TLC. The reaction is complete when the starting acetanilide spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker containing 500g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the acidic slurry until gas evolution ceases and the pH is approximately 7-8. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product in a vacuum oven.

  • Recrystallization: Purify the crude solid by recrystallizing from hot ethyl acetate to afford pure this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Vilsmeier-Haack Formylation of Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this versatile yet often complex reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

The formylation of acetanilides is a powerful tool for introducing an aldehyde group, a key synthetic handle, onto the aromatic ring. However, the reaction is notoriously sensitive to substrate electronics and reaction conditions, frequently leading to a variety of side products. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges observed in the lab, linking them to their mechanistic origins and providing actionable solutions.

Issue 1: Dominant Formation of 2-Chloro-3-formylquinoline Instead of Target Aldehyde

Symptoms:

  • The major product isolated is a quinoline derivative, not the expected p-acetamidobenzaldehyde.

  • The reaction consumes two equivalents of the Vilsmeier reagent.

  • Yield of the desired simple formylation product is low to negligible.

Causality & Mechanistic Insight: This is the most common and mechanistically significant "side reaction" for acetanilides. The acetamido group contains an enolizable methyl group. Under the reaction conditions, the Vilsmeier reagent acts not only as a formylating agent for the aromatic ring but also attacks the enolized acetyl group. This initiates a cyclization cascade, ultimately leading to the formation of a stable quinoline ring system.[1][2][3] The reaction is particularly favored for acetanilides bearing electron-donating groups (EDGs) which activate the ring for the initial formylation and subsequent cyclization steps.[1]

G cluster_formylation Step 1: Ring Formylation cluster_enolization Step 2: Acetyl Group Activation cluster_cyclization Step 3: Intramolecular Cyclization Acetanilide Acetanilide Iminium_Salt Formylated Iminium Intermediate Acetanilide->Iminium_Salt Electrophilic Attack Acetanilide->Iminium_Salt Enol_Intermediate Enol Intermediate Iminium_Salt->Enol_Intermediate Enolization Iminium_Salt->Enol_Intermediate Vilsmeier_Adduct Second Vilsmeier Adduct Enol_Intermediate->Vilsmeier_Adduct Attack by Vilsmeier Reagent Enol_Intermediate->Vilsmeier_Adduct Cyclized_Intermediate Dihydropyridine Intermediate Vilsmeier_Adduct->Cyclized_Intermediate Intramolecular Attack Vilsmeier_Adduct->Cyclized_Intermediate Quinoline 2-Chloro-3-formylquinoline Cyclized_Intermediate->Quinoline Dehydration & Chlorination Cyclized_Intermediate->Quinoline

Troubleshooting & Prevention:

  • Lower Reaction Temperature: The cyclization step often has a higher activation energy than the initial ring formylation. Running the reaction at the lowest possible temperature that still allows for formylation (e.g., 0°C to room temperature) can significantly suppress the cyclization pathway.[2]

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents). A large excess, particularly at high temperatures, drives the reaction towards the thermodynamically stable quinoline product.[1]

  • Substrate Modification: If simple formylation is the absolute goal and quinoline formation persists, consider using a different protecting group for the aniline nitrogen that lacks enolizable protons, such as a Boc or Cbz group.

Issue 2: Low Yield with Recovery of Starting Material or Deacetylated Aniline

Symptoms:

  • TLC analysis shows significant unreacted acetanilide.

  • The corresponding aniline (deacetylated starting material) is isolated as a major byproduct.

Causality & Mechanistic Insight: This issue points to two distinct problems: insufficient reactivity or decomposition of the substrate.

  • Insufficient Reactivity: Acetanilides bearing strong electron-withdrawing groups (EWGs) like -NO₂ or -CN deactivate the aromatic ring, making the electrophilic attack by the relatively weak Vilsmeier electrophile difficult.[1] Under standard conditions, these substrates may not react or react very slowly.

  • Deacetylation (Amide Cleavage): The Vilsmeier-Haack reaction is conducted under harsh, acidic conditions due to the presence of POCl₃ and the generation of HCl during the reaction.[4] This acidic environment can catalyze the hydrolysis of the acetamido group, cleaving it to reveal the parent aniline.[5][6] The resulting aniline is often more reactive than the starting acetanilide but may lead to different products or decomposition under the reaction conditions.

G cluster_main Vilsmeier-Haack Conditions cluster_products Observed Products Acetanilide Acetanilide Substrate Formylation Desired Formylation Acetanilide->Formylation Vilsmeier Reagent Deacetylation Side Reaction: Deacetylation Acetanilide->Deacetylation H+ / POCl3 (Harsh Conditions) Desired_Product p-Acetamidobenzaldehyde Formylation->Desired_Product Aniline Aniline Byproduct Deacetylation->Aniline

Troubleshooting & Prevention:

  • For Deactivated Substrates:

    • Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (3 to 12 equivalents) to drive the reaction forward.[1]

    • Increase Temperature: Carefully increase the reaction temperature (e.g., to 80-90°C) and monitor by TLC. Be aware this may also increase the rate of side reactions.[2]

    • Use Micellar Catalysis: For particularly challenging substrates, performing the reaction in a micellar medium (e.g., using surfactants like CTAB or SDS) has been shown to dramatically improve yields and reduce reaction times.[7]

  • To Prevent Deacetylation:

    • Strictly Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Moisture can facilitate hydrolysis.

    • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the substrate's exposure to the harsh acidic environment.

    • Temperature Control: Avoid excessive temperatures, which can accelerate the rate of amide cleavage.

Issue 3: Formation of Colored Impurities and Tarry Byproducts

Symptoms:

  • The reaction mixture turns dark red, brown, or black.

  • The crude product is a dark, oily, or tarry substance that is difficult to purify.

Causality & Mechanistic Insight: The formation of intensely colored impurities is often linked to the stability of the Vilsmeier reagent itself and side reactions during the workup.

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (chloromethylene dimethylammonium chloride) is thermally sensitive.[8] At elevated temperatures, it can decompose. Old or impure DMF can contain dimethylamine, which can also react with the reagent, leading to various colored byproducts.[9]

  • Workup Issues: The workup step, typically quenching the reaction mixture in ice water and neutralizing, is highly exothermic. Localized "hot spots" during neutralization can promote polymerization or condensation reactions of the reactive aldehyde product, leading to tar formation.[10]

Troubleshooting & Prevention:

  • Reagent Quality and Preparation:

    • Use freshly distilled POCl₃ and high-purity, anhydrous DMF.

    • Prepare the Vilsmeier reagent in situ at a low temperature (0-5°C) and use it promptly.[2]

  • Careful Workup Procedure:

    • Always pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice. Never add water to the reaction mixture.

    • Perform the neutralization step slowly, with efficient cooling in an ice bath, to dissipate the heat generated.

    • Using a buffered solution or a milder base like sodium bicarbonate for neutralization can sometimes be beneficial compared to strong bases like NaOH.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of POCl₃ to DMF to acetanilide? A1: There is no single universal ratio, as it is highly substrate-dependent. A common starting point is a 1:1 to 1:2 molar ratio of POCl₃ to DMF to form the reagent. For activated acetanilides, 1.5 to 3 equivalents of this reagent relative to the substrate is typical. For deactivated acetanilides, a much larger excess, up to 12 equivalents of POCl₃, may be required to achieve a reasonable yield of the cyclized quinoline product.[1]

Q2: How do substituents on the acetanilide ring affect the reaction? A2: Substituents have a profound effect:

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃: These groups activate the ring, making it more nucleophilic. This generally leads to higher yields and faster reaction rates. However, they also strongly promote the cyclization to form quinolines.[1][3]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, -Br: These groups deactivate the ring, making the initial formylation step much more difficult and resulting in lower yields. For example, nitroacetanilides may fail to give any quinoline product under standard conditions.[1]

Q3: My product won't precipitate from the aqueous solution after workup. What should I do? A3: This is a common issue and is almost always due to improper pH. The reaction generates a large amount of acid, which protonates the nitrogen atoms in your product (either the desired aldehyde or the quinoline). The resulting salt is water-soluble. You must add a base (e.g., NaOH, NaHCO₃) until the solution is neutral or basic (pH 7-9) to deprotonate the product and allow it to precipitate.[4] Ensure vigorous stirring during neutralization to break up any clumps and ensure complete basification.

Q4: Can I use a solvent other than DMF? A4: In the Vilsmeier-Haack reaction, DMF serves as both the solvent and a reactant to form the electrophile. While other amides like N-methylformanilide can be used, DMF is the most common.[11] In some cases, an additional inert co-solvent like dichloromethane or dichloroethane can be used, but DMF is typically used in excess.[12]

Data Summary: Influence of Substituents

The outcome of the Vilsmeier-Haack reaction on acetanilides is highly dependent on the electronic nature and position of substituents. The following table summarizes typical outcomes and conditions gleaned from the literature.

Acetanilide SubstrateActivating/DeactivatingTypical ProductPOCl₃ (equiv.)Temp (°C)Time (h)Yield (%)Reference(s)
Acetanilide (unsubstituted)Neutral2-Chloro-3-formylquinoline490465[1][3]
4-MethoxyacetanilideActivating (EDG)6-Methoxy-2-chloro-3-formylquinoline490285[1]
4-MethylacetanilideActivating (EDG)6-Methyl-2-chloro-3-formylquinoline490380[1]
3-MethoxyacetanilideActivating (EDG)7-Methoxy-2-chloro-3-formylquinoline1290190[1]
4-ChloroacetanilideDeactivating (EWG)6-Chloro-2-chloro-3-formylquinoline690655[1]
4-BromoacetanilideDeactivating (EWG)6-Bromo-2-chloro-3-formylquinoline690852[1][7]
4-NitroacetanilideStrongly Deactivating (EWG)No quinoline product1290120[1]

Note: Yields are for the cyclized quinoline product, which is the most commonly reported outcome in synthetic literature.

Experimental Protocol: Vilsmeier-Haack Cyclization of 4-Methoxyacetanilide

This protocol provides a representative procedure for the synthesis of 6-methoxy-2-chloro-3-formylquinoline, a common outcome for an activated acetanilide.

Materials:

  • 4-Methoxyacetanilide (1.65 g, 10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Phosphorus oxychloride (POCl₃) (3.7 mL, 40 mmol)

  • Crushed Ice

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (10 mL). Cool the flask in an ice-salt bath to 0°C.

  • Add POCl₃ (3.7 mL, 40 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 20 minutes.

  • Substrate Addition: Add 4-methoxyacetanilide (1.65 g, 10 mmol) portion-wise to the cold Vilsmeier reagent slurry over 15 minutes.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 90°C. Stir at this temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane), observing the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare a slurry of crushed ice (approx. 200 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Workup - Neutralization: Cool the beaker in an ice bath. Slowly add 10 M NaOH solution dropwise with continuous, vigorous stirring to neutralize the mixture to pH 8-9. A yellow precipitate will form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 6-methoxy-2-chloro-3-formylquinoline as a crystalline solid.

G reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) substrate_add 2. Add Acetanilide (at 0-5°C) reagent_prep->substrate_add reaction 3. Heat Reaction (e.g., 90°C, 2h) substrate_add->reaction tlc_monitor 4. Monitor by TLC reaction->tlc_monitor tlc_monitor->reaction Incomplete quench 5. Quench on Ice tlc_monitor->quench Reaction Complete neutralize 6. Neutralize with NaOH (to pH 8-9) quench->neutralize isolate 7. Isolate by Filtration neutralize->isolate purify 8. Purify by Recrystallization isolate->purify

References

Technical Support Center: Purification of 2-Chloroquinoline-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important heterocyclic aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purity

This compound is a versatile synthetic intermediate, pivotal in the construction of a wide array of more complex heterocyclic systems and pharmacologically active molecules.[1] Its purity is paramount, as residual starting materials or side-products from its synthesis, most commonly the Vilsmeier-Haack reaction, can lead to unwanted side reactions and complicate structural analysis in subsequent steps.[2][3] Recrystallization is a powerful and cost-effective technique to achieve the high purity required for downstream applications.

This guide provides a detailed protocol for the recrystallization of this compound, a comprehensive troubleshooting section in a Q&A format to address common experimental hurdles, and a list of frequently asked questions.

Part 1: Core Recrystallization Protocol

This protocol is optimized for purifying crude this compound obtained from synthesis. The primary goal is to dissolve the compound and impurities in a hot solvent and then allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solvent.

Physical Properties & Target Specifications
PropertyTarget ValueSource
Appearance Pale yellow acicular (needle-like) crystals[4][5]
Melting Point 148-150 °C[4][5]
Molecular Weight 191.61 g/mol [6]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4][5]
Step-by-Step Experimental Workflow
  • Solvent Selection : Ethyl acetate is the most commonly cited and effective solvent for this recrystallization.[2][4][5] It provides a good solubility differential, being a moderate solvent when hot and a poor solvent when cold for the target compound.

  • Dissolution :

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using a flask that is too large will result in significant product loss due to solvent vapor.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add a minimal amount of ethyl acetate, just enough to create a slurry.

    • Begin heating the mixture gently with stirring. Add ethyl acetate portion-wise (e.g., 1-2 mL at a time) until the solid completely dissolves. The key is to use the minimum amount of hot solvent to ensure the solution is saturated. Adding too much solvent is a common cause of low recovery.

  • Hot Filtration (Optional but Recommended) :

    • If the hot solution contains insoluble impurities (e.g., dust, polymeric byproducts), it is crucial to perform a hot filtration.

    • Pre-heat a separate flask containing a small amount of boiling ethyl acetate. This will keep the filtration funnel warm and prevent premature crystallization.

    • Place a stemless funnel with fluted filter paper over the clean receiving flask.

    • Quickly pour the hot solution through the filter paper. Wash the original flask and the filter paper with a very small amount of hot ethyl acetate to recover any residual product.

  • Crystallization :

    • Cover the flask with a watch glass or loose-fitting stopper and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor containing dissolved impurities. It is critical that the wash solvent is cold to prevent the desired product from redissolving.

  • Drying :

    • Press the crystals dry on the filter with a clean stopper or spatula to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air dry, or for a more efficient process, dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Diagramdot

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Product AddSolvent Add Minimum Hot Ethyl Acetate Start->AddSolvent Dissolve Complete Dissolution AddSolvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling to RT Dissolve->Cool No HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of imine formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Troubleshooting Guide: Overcoming Common Hurdles in Schiff Base Synthesis

This section addresses the most frequent challenges encountered during Schiff base formation in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've mixed my aldehyde and amine, but I'm getting a very low yield, or the reaction isn't proceeding at all. What are the likely causes and how can I fix it?

A: Low yield is one of the most common issues in Schiff base synthesis, and it typically points to an unfavorable reaction equilibrium. The formation of a Schiff base is a reversible condensation reaction.[1] To drive the reaction towards the product, you must address the following key factors:

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, its presence will push the equilibrium back towards the starting materials.[2]

    • Solution: Actively remove water from the reaction mixture.

      • Dean-Stark Apparatus: When using solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective for physically sequestering the water as it's produced.[3][4]

      • Dehydrating Agents: Add a drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are a common choice.[3][5]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the medium.[6] The mechanism involves two key steps: nucleophilic attack and dehydration.

    • The Problem: At very low pH, the amine nucleophile becomes protonated and is no longer available to attack the carbonyl carbon.[1][7] At neutral or high pH, the dehydration of the carbinolamine intermediate is slow because it requires protonation of the hydroxyl group to make it a good leaving group.[6][8]

    • Solution: The reaction is generally fastest at a mildly acidic pH, typically between 4 and 6.[7][9] This can be achieved by adding a catalytic amount (a few drops) of a weak acid like glacial acetic acid.[3][9] Avoid strong acids which can fully protonate the amine.[1]

  • Insufficient Reaction Time or Temperature: Condensation reactions, especially with less reactive starting materials like ketones or sterically hindered amines/aldehydes, can be slow.[3][5]

    • Solution:

      • Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[3]

      • Increase the temperature by refluxing the reaction mixture at the boiling point of the chosen solvent.[3][9]

  • Reactant Stability: Some reactants, particularly aliphatic aldehydes, can be unstable and may undergo side reactions like polymerization or self-condensation.[1][10]

    • Solution: Use fresh, purified starting materials. If instability is suspected, consider milder reaction conditions (lower temperature) and carefully monitor for side product formation.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low or No Yield Water Inefficient Water Removal LowYield->Water pH Suboptimal pH LowYield->pH TimeTemp Insufficient Time/Temp LowYield->TimeTemp Stability Reactant Instability LowYield->Stability DeanStark Use Dean-Stark Trap Water->DeanStark Sieves Add Molecular Sieves Water->Sieves AdjustpH Adjust pH to 4-6 (e.g., Acetic Acid) pH->AdjustpH IncreaseTime Increase Reaction Time/Temp (Reflux) TimeTemp->IncreaseTime FreshReagents Use Fresh/Purified Reagents Stability->FreshReagents

Issue 2: Persistent Impurities in the Final Product

Q: My NMR spectrum consistently shows peaks from my starting aldehyde, even after purification. How can I remove it?

A: Unreacted aldehyde is a common and sometimes difficult impurity to remove because its polarity can be similar to the Schiff base product.[3][11]

  • Recrystallization (First Approach): This is often the most effective method for purification.[3][12]

    • Protocol: Experiment with different solvents. Ethanol, methanol, or mixtures like benzene/petroleum ether are commonly used.[12] Dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly can yield pure crystals, leaving the more soluble aldehyde in the mother liquor.

  • Column Chromatography: If recrystallization fails, column chromatography is a powerful alternative.

    • Key Consideration: Standard silica gel is acidic and can cause the hydrolysis of the Schiff base on the column.[12] To mitigate this, you have two options:

      • Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase.[12]

      • Deactivate Silica Gel: Pre-treat the silica gel by running a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) through the column before loading your sample. This neutralizes the acidic sites.

  • Chemical Wash (for Aldehydes): A sodium bisulfite wash can be used to selectively remove unreacted aldehydes. Aldehydes react with sodium bisulfite to form a water-soluble adduct that can be separated in an aqueous extraction.

    • Caution: This method introduces water, which could potentially hydrolyze your product. It should be followed immediately by thorough drying of the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Issue 3: Product Decomposition During Workup or Storage

Q: My Schiff base product appears pure initially, but it seems to degrade over time or during purification. How can I prevent this?

A: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable.[1] The primary cause of degradation is hydrolysis, where the imine (C=N) bond is cleaved by water, reverting the compound to its original amine and aldehyde.[10][13]

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Use dry solvents for both the reaction and any purification steps (like chromatography or recrystallization).

    • Work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[10]

    • Store the final product in a desiccator or under an inert atmosphere, protected from moisture and light.[12]

  • Avoid Acidic Environments: As discussed, acid catalyzes the hydrolysis of the imine bond.[1] Avoid contact with acidic materials during workup and purification. This is another reason to prefer neutral alumina or deactivated silica for chromatography.[12]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.[12] Avoid excessive heating during solvent removal (use a rotary evaporator at moderate temperatures) or prolonged heating during recrystallization.

  • Reduction to a Stable Amine: If the imine functionality is not required for the final application, the C=N double bond can be reduced to a much more stable C-N single bond (a secondary amine). This is a common strategy in multi-step syntheses. Mild reducing agents like sodium borohydride (NaBH₄) are often used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for Schiff base formation? A1: The choice of solvent depends on the solubility of your reactants. Protic solvents like ethanol and methanol are very common because they usually solubilize both the amine and the aldehyde and are effective for refluxing.[14][15] For reactions where water removal is critical, using a solvent like toluene with a Dean-Stark apparatus is the preferred method.[3] In some cases, solvent-free reactions, where the neat reactants are mixed, can be highly efficient and environmentally friendly.[16][17]

SolventTypical Use CaseAdvantagesDisadvantages
Ethanol/Methanol General purpose synthesisGood solubility for many reactants; easy to remove.Water is soluble, making removal difficult without dehydrating agents.
Toluene/Benzene With Dean-Stark apparatusForms an azeotrope with water for efficient removal.Higher boiling points; may require higher reaction temperatures.
Dichloromethane (DCM) Room temperature reactionsLow boiling point, easy to remove.Not ideal for reflux; water removal relies solely on drying agents.
Solvent-Free Neat reaction"Green" chemistry; can be very fast.Only suitable if reactants are liquids or have low melting points.

Q2: Is a catalyst always necessary for Schiff base formation? A2: Not always, but it is often beneficial. The reaction can proceed without a catalyst, especially with highly reactive starting materials (e.g., an aromatic aldehyde and a primary aliphatic amine).[2] However, for less reactive partners (like ketones) or to increase the reaction rate, a catalyst is recommended.[5] A catalytic amount of a weak acid like acetic acid is the most common choice to maintain the optimal pH for the rate-limiting dehydration step.[1][7] Various Lewis acids and other catalysts have also been reported.[16][18][19]

Q3: How do I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Spot the reaction mixture alongside your starting materials on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate that the reaction is proceeding. It's important to note that some unstable Schiff bases can partially hydrolyze on the acidic silica gel of the TLC plate, which might falsely suggest that starting material is still present.[20]

Q4: How can I characterize my final Schiff base product? A4: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized Schiff base.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde/ketone (typically 1690-1740 cm⁻¹) and the N-H stretch from the primary amine (around 3300-3500 cm⁻¹). The key signal to identify is the appearance of the C=N (imine) stretching band, which typically appears around 1600-1650 cm⁻¹.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, the most characteristic signal is the proton on the imine carbon (the azomethine proton, -CH=N-), which appears as a singlet typically in the range of δ 8.0-9.0 ppm.[21][22]

    • In ¹³C NMR, the imine carbon signal appears in the range of δ 158-165 ppm.[21][23]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.[24][25]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde Aldehyde/Ketone (R₂C=O) Addition Nucleophilic Addition Aldehyde->Addition Amine Primary Amine (R'NH₂) Amine->Addition Carbinolamine Carbinolamine Intermediate Addition->Carbinolamine Reversible Dehydration Dehydration (Rate-Limiting) Carbinolamine->Dehydration Reversible SchiffBase Schiff Base (Imine, R₂C=NR') Dehydration->SchiffBase Water Water (H₂O) Dehydration->Water Catalyst Catalyst (Mild Acid, pH 4-6) Catalyst->Dehydration Catalyzes this step

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base via Reflux

This protocol describes a general method for the condensation of an aromatic aldehyde and a primary amine in ethanol.[9][15]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aldehyde (1.0 eq) in ethanol.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Stir the reaction at reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new product spot.[3]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. For many Schiff bases, the product will precipitate out of the solution upon cooling. If it does, collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Protocol 2: Purification by Recrystallization

This is a standard procedure for purifying a solid crude Schiff base.[3][12]

  • Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them thoroughly.

References

Technical Support Center: Synthesis of Substituted 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted 2-chloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 2-Chloroquinolines are versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often fraught with challenges ranging from low yields and poor regioselectivity to difficult purifications.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and offer validated strategies to overcome them.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining substituted 2-chloroquinolines?

There are two primary strategic approaches:

  • Constructing the Quinoline Ring First, then Chlorinating: This involves synthesizing a substituted 2-hydroxyquinoline (a 2-quinolone), which is the keto-enol tautomer of the corresponding quinolin-2-one, and subsequently converting the hydroxyl/oxo group at the C2 position into a chloro group. Common quinoline syntheses like the Combes, Conrad-Limpach, or Knorr reactions are used to build the initial ring system.[1][2]

  • Forming the 2-Chloroquinoline Ring in a Single Convergent Step: The most powerful and widely used method in this category is the Vilsmeier-Haack reaction , which typically starts from an appropriately substituted N-arylacetamide (acetanilide).[3] This reaction concurrently builds the pyridine ring and installs the chloro and formyl groups. Another novel approach involves the reaction of 2-vinylanilines with diphosgene.[4][5]

Q2: I am using the Vilsmeier-Haack reaction. What is the active reagent and why does it lead to a 2-chloroquinoline?

The Vilsmeier-Haack reaction utilizes a reagent formed from the interaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[6] This combination generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

The mechanism involves the electrophilic attack of this reagent on an electron-rich aromatic ring (the aniline portion of the acetanilide). This is followed by an intramolecular cyclization and subsequent dehydration and aromatization, which forms the quinoline ring system. The phosphorus oxychloride serves a dual role: it activates the DMF to form the electrophile and also acts as the chlorinating agent for the C2 position.[7]

Q3: My Friedländer or Combes synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the outcome?

Regioselectivity is a classic and significant challenge in these reactions.[8][9] The cyclization can occur on either side of the ketone, leading to positional isomers that are often difficult to separate.

  • For the Friedländer Synthesis: Control can be achieved by modifying the ketone substrate by introducing a directing group, such as a phosphoryl group, on one of the α-carbons.[10][11] Alternatively, the choice of catalyst is critical; specific amine catalysts or the use of ionic liquids as the reaction medium can significantly favor one regioisomer.[10][12]

  • For the Combes Synthesis: The outcome is heavily influenced by steric and electronic factors.[1][11] Bulky substituents on either the aniline or the β-diketone will direct the cyclization away from the hindered position.[1] Electron-withdrawing groups on the aniline can inhibit or prevent the acid-catalyzed cyclization step, which is often the rate-determining step.[13][14]

Troubleshooting Guide: The Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a robust method for creating 2-chloro-3-formylquinolines from N-arylacetamides but is sensitive to several parameters.[15]

Problem 1: Low or No Yield of the Desired Product.

Symptoms: After quenching the reaction with ice water and basifying, little to no precipitate forms. TLC analysis of the crude mixture shows mainly starting material or a complex mixture of byproducts.

Probable Causes & Solutions:

  • Cause A: Inactive Vilsmeier Reagent. The reagent can be decomposed by moisture. DMF can also decompose over time to dimethylamine, which can interfere with the reaction.[16]

    • Solution: Always use freshly distilled POCl₃ and anhydrous DMF. Ensure your glassware is thoroughly dried.

  • Cause B: Insufficient Electrophilicity. The cyclization step requires the aniline ring to be sufficiently electron-rich to attack the Vilsmeier reagent.

    • Solution: The reaction works best with electron-donating groups (e.g., -CH₃, -OCH₃) on the starting acetanilide.[3] Strongly deactivating groups (like -NO₂) may prevent the reaction entirely.

  • Cause C: Insufficient Reagent Stoichiometry or Temperature. The reaction requires a significant excess of the Vilsmeier reagent and thermal energy to drive the cyclization.

    • Solution: Optimize the molar ratio of POCl₃. Studies have shown that increasing the ratio of POCl₃ to the substrate (up to 12 equivalents) can significantly improve yields. Ensure the reaction is heated sufficiently, typically to 80-90°C, for several hours (4-16 hours depending on the substrate).[6][17]

Experimental Protocol: Vilsmeier-Haack Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes

This protocol is adapted from established literature procedures.[3][6]

StepParameterDetailsRationale
1 Reagent PreparationIn a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3 eq.) to 0-5°C in an ice bath.Prevents uncontrolled reaction and degradation of the Vilsmeier reagent.
2 Vilsmeier Reagent FormationAdd freshly distilled POCl₃ (12 eq.) dropwise to the stirred DMF, maintaining the temperature below 5°C.The reaction is exothermic. Slow addition is critical for safety and to ensure proper formation of the chloroiminium salt.
3 Substrate AdditionAdd the substituted N-arylacetamide (1 eq.) portion-wise to the cold Vilsmeier reagent.Maintains temperature control during the initial electrophilic addition phase.
4 ReactionAfter addition is complete, slowly warm the mixture to room temperature, then heat to 80-90°C in an oil bath for 4-16 hours.Thermal energy is required to drive the intramolecular cyclization and aromatization steps.
5 MonitoringMonitor the reaction progress using Thin Layer Chromatography (TLC).Ensures the reaction is driven to completion and prevents unnecessary heating that could lead to decomposition.[15]
6 Work-upAllow the reaction mixture to cool slightly, then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.This hydrolyzes excess Vilsmeier reagent and POCl₃. The process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
7 PrecipitationBasify the cold aqueous solution to a pH of 7-8 using a saturated NaHCO₃ solution or dilute NaOH.The quinoline product is basic and will exist as a water-soluble quinolinium salt in the acidic reaction mixture. Neutralization is essential to precipitate the free base product.[18]
8 Isolation & PurificationFilter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethyl acetate or aqueous ethanol.[6]Removes inorganic salts and water-soluble impurities. Recrystallization provides the final, purified product.
Problem 2: The reaction mixture turns dark brown or black, and the final product is impure.

Symptoms: The reaction proceeds with significant charring. The isolated crude product is a dark, tarry solid that is difficult to purify.

Probable Causes & Solutions:

  • Cause A: Overheating. Excessive temperatures can lead to polymerization and decomposition of the starting materials and products.

    • Solution: Maintain strict temperature control, especially during the heating phase. Do not exceed 90°C unless optimization studies for your specific substrate suggest otherwise.

  • Cause B: Reactive Substituents. Certain functional groups on the starting acetanilide can react with the Vilsmeier reagent or the harsh acidic conditions.

    • Solution: Protect sensitive functional groups (e.g., phenols, certain amines) before subjecting the substrate to the Vilsmeier-Haack conditions.

Visualizing the Process: Diagrams and Workflows

Simplified Vilsmeier-Haack Mechanism

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Addition Product Vilsmeier->Intermediate1 Acetanilide N-Arylacetamide Acetanilide->Intermediate1 Attack on Vilsmeier Rgt. Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-3-formyl quinoline Intermediate2->Product Dehydration & Aromatization Troubleshooting_Workflow decision decision solution solution start No Precipitate After Pouring on Ice check_ph Is the aqueous solution acidic? start->check_ph check_tlc Did TLC show product formation? check_ph->check_tlc No (pH is neutral/basic) solution_basify Action: Basify to pH 7-8 with NaHCO₃ or dilute NaOH. Product is likely soluble quinolinium salt. check_ph->solution_basify Yes solution_fail Root Cause: Reaction Failure. Troubleshoot reaction conditions: - Reagent purity (DMF, POCl₃) - Temperature/Time - Stoichiometry check_tlc->solution_fail No (Only SM) solution_extract Root Cause: Product is soluble or an oil. Action: Extract aqueous layer with organic solvent (e.g., EtOAc, DCM). check_tlc->solution_extract Yes

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbaldehyde. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities.[1] However, its dual reactivity, stemming from the electrophilic aldehyde and the chloro-substituted quinoline ring, presents unique challenges and opportunities in synthetic design.[2] The choice of solvent is a critical parameter that can profoundly influence reaction pathways, yields, and the formation of side products.

This guide is structured to provide in-depth, field-proven insights into navigating the complexities of solvent effects in your experiments. It is designed to be a dynamic resource, moving beyond rigid protocols to explain the 'why' behind experimental choices.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with this compound, with a focus on how solvent selection can be leveraged for optimal outcomes.

Q1: I am struggling with low yields in the Vilsmeier-Haack synthesis of this compound. Can the solvent choice during workup impact my final yield?

A1: Absolutely. The Vilsmeier-Haack reaction is the most common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides using a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] While the reaction itself is typically performed in excess DMF which acts as both a reagent and a solvent, the workup procedure is critical for maximizing your yield. The reaction is quenched by pouring the mixture into ice-cold water.[4] The choice of solvent for recrystallization can significantly impact the purity and recovery of your product. Ethyl acetate is a commonly reported and effective solvent for recrystallizing this compound.[4]

Q2: I am observing a competing substitution reaction at the 2-position (C-Cl bond) when I'm trying to react the aldehyde group. How can I control this selectivity?

A2: This is a classic challenge due to the two reactive sites on the molecule.[6] The reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr) can be significant. Solvent choice plays a pivotal role here.

  • To favor reaction at the aldehyde: Employ less polar, aprotic solvents like dichloromethane (DCM) or toluene for reactions such as condensations with amines to form Schiff bases.[6] These solvents do not significantly stabilize the charged intermediate of an SNAr reaction, thus disfavoring attack at the C-Cl bond.

  • To promote nucleophilic substitution at the C-2 position: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are known to accelerate SNAr reactions.[7] These solvents effectively solvate the cation, leaving the nucleophile more "naked" and reactive.[8][9] For instance, reactions with sodium azide in DMF lead to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehyde.

Q3: When performing a Knoevenagel condensation with active methylene compounds, my reaction is sluggish. What is the optimal solvent for this transformation?

A3: For Knoevenagel condensations involving this compound, ethanol is often the solvent of choice, frequently in the presence of a base catalyst like piperidine or L-proline.[3][6] The protic nature of ethanol can help to activate the aldehyde group towards nucleophilic attack. In some cases, multicomponent reactions involving a Knoevenagel condensation as a key step have been successfully carried out in refluxing ethanol.[6]

Q4: I am attempting a cyclization reaction that involves both the aldehyde and the chloro group. What solvent system would be most appropriate?

A4: For reactions that require the participation of both functional groups, the solvent must be able to support both the initial reaction at the aldehyde and the subsequent intramolecular nucleophilic substitution. A polar aprotic solvent like DMF or 1,4-dioxane is often a good starting point. For example, the synthesis of 1,3-diazaheterocycle fused naphthyridine derivatives has been achieved in 1,4-dioxane. In some instances, microwave-assisted synthesis in water has been used for one-pot cyclization reactions.

Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues you might encounter.

Issue 1: Formation of an Insoluble Precipitate During Reaction
Possible Cause Troubleshooting Step Scientific Rationale
Poor solubility of starting material or product. Increase the reaction temperature or switch to a more polar solvent (e.g., from toluene to DMF).Increased temperature enhances solubility. A solvent with a polarity closer to that of the solute will improve dissolution.[10]
Formation of an unexpected salt or complex. Analyze the precipitate using techniques like FT-IR or NMR to identify its structure. Consider the possibility of interaction with the solvent or catalyst.Understanding the nature of the precipitate is crucial for diagnosing the problem. For instance, in the presence of a strong base, deprotonation of an acidic proton could lead to salt formation.
Issue 2: Low Conversion or Stalled Reaction
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient solvent polarity to stabilize the transition state. For reactions involving charged intermediates (e.g., SNAr), switch to a more polar aprotic solvent like DMF or DMSO.Polar aprotic solvents are effective at stabilizing charged intermediates, thereby lowering the activation energy of the reaction.[8][11]
Solvent is deactivating the nucleophile. If using a polar protic solvent (e.g., ethanol, water) with a strong nucleophile, consider switching to a polar aprotic solvent.Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[8][11]
Reaction is reversible and the equilibrium is unfavorable. If applicable, use a Dean-Stark apparatus to remove a byproduct like water, or use a solvent in which the product is insoluble to drive the reaction forward (Le Chatelier's principle).Removing a product shifts the equilibrium towards the desired product.
Issue 3: Multiple Products and Low Selectivity
Possible Cause Troubleshooting Step Scientific Rationale
Competition between reaction at the aldehyde and the C-Cl bond. As discussed in the FAQs, carefully select the solvent polarity. Use aprotic, non-polar solvents for aldehyde reactions and polar aprotic solvents for SNAr.The polarity of the solvent directly influences the relative rates of competing reaction pathways.[10]
Side reactions due to high temperatures. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can therefore improve selectivity.
Catalyst-induced side reactions. Screen different catalysts or perform the reaction under catalyst-free conditions if possible.The choice of catalyst can significantly impact the reaction pathway. Some modern synthetic methods aim to reduce or eliminate the need for catalysts.[12]

Experimental Protocols & Data

To provide a practical context, below are representative experimental protocols and a table summarizing the influence of solvents on specific reactions.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 60-70 °C for the time specified by your procedure (typically several hours).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.[4]

Protocol 2: Knoevenagel Condensation with Malononitrile
  • To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.

  • Reflux the reaction mixture for the required duration, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Solvent Effects on Common Reactions of this compound
Reaction TypeRecommended Solvent(s)Rationale
Vilsmeier-Haack Synthesis DMF (reagent and solvent)Facilitates the formation of the Vilsmeier reagent.[4]
Schiff Base Formation Ethanol, DichloromethaneProtic solvents can activate the aldehyde; aprotic solvents minimize SNAr side reactions.
Nucleophilic Aromatic Substitution (SNAr) DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction.[8]
Knoevenagel Condensation Ethanol, AcetonitrilePolar solvents, often with a basic catalyst, promote the condensation reaction.[3]
Reduction of Aldehyde (e.g., with NaBH₄) Methanol, EthanolProtic solvents are suitable for hydride reductions.
Cyclization involving both functional groups DMF, 1,4-Dioxane, Water (MW)Polar solvents are generally required to facilitate both the initial reaction and the subsequent intramolecular cyclization.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.

Diagram 1: Competing Reaction Pathways

G cluster_0 This compound cluster_1 Reaction Conditions cluster_2 Reaction at Aldehyde cluster_3 Reaction at C-Cl Start This compound Solvent Solvent Choice Start->Solvent Aldehyde_Reaction Condensation, etc. Solvent->Aldehyde_Reaction Non-polar, Aprotic (e.g., Toluene, DCM) SNAr_Reaction Nucleophilic Aromatic Substitution Solvent->SNAr_Reaction Polar, Aprotic (e.g., DMF, DMSO)

Caption: Solvent choice directs reactivity.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Solubility Are all reactants soluble? Start->Check_Solubility Increase_Polarity Increase solvent polarity (e.g., Hexane -> Toluene -> DMF) Check_Solubility->Increase_Polarity No Check_Reactivity Is the nucleophile being deactivated? Check_Solubility->Check_Reactivity Yes Re-evaluate Re-evaluate Results Increase_Polarity->Re-evaluate Switch_Solvent_Type Switch from protic to aprotic solvent Check_Reactivity->Switch_Solvent_Type Yes (Protic Solvent in Use) Check_Temp Is the reaction temperature optimal? Check_Reactivity->Check_Temp No Switch_Solvent_Type->Re-evaluate Optimize_Temp Systematically vary temperature Check_Temp->Optimize_Temp Unsure Check_Temp->Re-evaluate Yes Optimize_Temp->Re-evaluate

Caption: A logical approach to yield optimization.

References

Technical Support Center: Monitoring 2-Chloroquinoline-3-carbaldehyde Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice, address common challenges, and ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction and the application of TLC for its monitoring.

Q1: What is the Vilsmeier-Haack reaction for synthesizing this compound?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In this specific synthesis, an acetanilide derivative is treated with a Vilsmeier reagent, which is typically formed in situ from a formamide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2][3][4][5][6] The reaction proceeds through electrophilic aromatic substitution to yield the this compound product.[5][7]

Q2: Why is Thin-Layer Chromatography (TLC) an essential tool for monitoring this reaction?

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[8] It allows you to:

  • Track the consumption of starting materials: Observe the disappearance of the spot corresponding to the acetanilide starting material.

  • Confirm the formation of the product: See the appearance of a new spot for the this compound.

  • Identify potential intermediates or byproducts: Additional spots may indicate the presence of other species in the reaction mixture.

  • Determine reaction completion: The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[9]

Q3: How do I select an appropriate mobile phase (eluent) for the TLC analysis?

The choice of the mobile phase is critical for achieving good separation of the starting material and the product. For quinoline derivatives, a common starting point is a mixture of a non-polar solvent and a more polar solvent.[9] A typical initial solvent system to try is a mixture of hexane and ethyl acetate.[9]

Solvent System ComponentPolarityRole in Separation
Hexane or Petroleum Ether Non-polarMoves non-polar compounds further up the plate.
Ethyl Acetate or Dichloromethane PolarMoves polar compounds further up the plate.

You can start with a ratio like 7:3 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the results.[9] If the spots remain at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[10] Conversely, if all spots run to the top of the plate, the eluent is too polar; decrease the proportion of the polar solvent.[10]

Q4: How do I visualize the spots on the TLC plate?

Since the starting material and product are likely colorless, a visualization technique is required.[11]

  • UV Light: The most common non-destructive method involves using a TLC plate containing a fluorescent indicator.[12][13] Under a UV lamp (typically at 254 nm), compounds that absorb UV light will appear as dark spots where they quench the plate's fluorescence.[12][13]

  • Staining: If compounds are not UV-active, chemical stains can be used.[12] For this reaction, useful stains include:

    • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized.[13][14]

    • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors with different functional groups, particularly useful for aldehydes.[14][15]

    • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, especially aromatic and unsaturated ones, as brown spots.[14][15]

Q5: What is an Rf value and how is it used?

The Retention Factor (Rf) is a key parameter in TLC. It is the ratio of the distance traveled by a compound to the distance traveled by the solvent front.[16][17][18][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17]

The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[16] By comparing the Rf value of the new spot in the reaction mixture to a standard of the starting material, you can monitor the reaction's progress. The product, this compound, is generally more polar than the acetanilide starting material and will therefore have a lower Rf value.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the TLC monitoring of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample Overload: Too much sample has been applied to the plate.[8][10][11][20] 2. Highly Polar Compound: The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel.[21] 3. Inappropriate Solvent System: The polarity of the eluent may not be suitable.[20]1. Dilute the sample solution before spotting it on the TLC plate.[8][10] 2. Add a small amount (0.1–2.0%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[10][21] 3. Experiment with different solvent systems to find one that provides better separation.[20]
No Spots are Visible on the TLC Plate 1. Sample is Too Dilute: The concentration of the compound is too low to be detected.[10][20] 2. Compound is Not UV-Active: The compound does not absorb UV light at the wavelength being used.[10] 3. Solvent Level Too High: The starting line of the TLC plate was submerged in the solvent reservoir.[10][20] 4. Reaction Failure: The reaction may not have produced any product.[20]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[10][20] 2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde, or iodine) to visualize the plate.[10] 3. Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.[10][20] 4. Re-evaluate the reaction conditions, reagent purity, and reaction setup.[22][23][24]
Spots Remain at the Baseline (Low Rf) 1. Eluent is Not Polar Enough: The mobile phase does not have sufficient polarity to move the compounds up the plate.[10]1. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[10] You could also switch to a more polar solvent system, such as dichloromethane/methanol.[9]
Spots Run with the Solvent Front (High Rf) 1. Eluent is Too Polar: The mobile phase is too polar, causing all components to travel with the solvent front.[10]1. Decrease the proportion of the polar solvent in your eluent system or choose a less polar solvent.[10]
Smearing of the Entire Lane 1. High-Boiling Point Solvent: The reaction is conducted in a high-boiling solvent like DMF, which can cause smearing on the TLC plate.[25]1. After spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[25]
Reactant and Product Spots are Too Close (Poor Resolution) 1. Inappropriate Solvent System: The chosen eluent does not provide adequate separation.[25] 2. Similar Polarity: The starting material and product may have very similar polarities.1. Experiment with different solvent systems. Sometimes a completely different solvent combination (e.g., toluene-based instead of hexane-based) can alter the separation order.[25][26] 2. Use a co-spot (spotting both the starting material and the reaction mixture in the same lane) to help visualize the separation. If the reaction is complete, you should see two distinct spots.[25]

III. Experimental Protocols & Visualizations

Step-by-Step Protocol for TLC Monitoring
  • Plate Preparation:

    • Obtain a silica gel TLC plate.[9]

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[9]

    • Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).[11]

  • Sample Preparation:

    • Dissolve a small amount of the acetanilide starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create the 'SM' sample.[9]

    • Take a small aliquot of the reaction mixture and dissolve it in the same volatile solvent for the 'R' sample.[9]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the 'SM' sample in its designated lane on the baseline.[9]

    • Apply a spot of the 'R' sample in its lane.[9]

    • In the 'C' lane, first spot the 'SM' sample, and then spot the 'R' sample directly on top of it, allowing the solvent to dry in between.[9]

  • Developing the Plate:

    • Place the spotted TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline.[11]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[9]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[11] If necessary, use a chemical stain.

    • Calculate the Rf value for each spot.[9] The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_samples 2. Prepare Samples (SM, R) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, R, Co-spot) prep_samples->spot_plate develop 4. Place in Chamber & Develop spot_plate->develop dry 5. Mark Solvent Front & Dry develop->dry visualize 6. Visualize (UV/Stain) dry->visualize calculate_rf 7. Calculate Rf Values visualize->calculate_rf interpret 8. Interpret Results calculate_rf->interpret end Monitor Further or Work-Up interpret->end Reaction Complete?

References

Technical Support Center: Scalable Synthesis of 2-Chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-3-formylquinolines. These compounds are pivotal intermediates in medicinal chemistry and materials science, serving as versatile synthons for constructing more complex heterocyclic systems.[1] The most robust and scalable method for their preparation is the Vilsmeier-Haack reaction, which involves the cyclization of N-arylacetamides (acetanilides) using a reagent formed from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphoryl chloride (POCl₃).[2][3]

This guide is structured to provide direct, actionable advice for researchers encountering challenges in their experimental work. It moves beyond a simple protocol to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis for scalability and yield.

Core Experimental Protocol: Vilsmeier-Haack Cyclization of Acetanilides

This protocol provides a standard procedure. Specific quantities and reaction times may need optimization based on the substrate.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 molar equivalents relative to the substrate).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Add phosphoryl chloride (POCl₃, approx. 3-12 molar equivalents) dropwise to the cooled DMF with vigorous stirring.[4][5] An exothermic reaction occurs, forming the Vilsmeier reagent ([chloro(dimethylamino)methylidene]dimethylammonium chloride). Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the mixture to stir for an additional 20-30 minutes at 0-5 °C.[6]

Step 2: Cyclization Reaction

  • Add the appropriate N-arylacetamide (1 molar equivalent) portion-wise to the pre-formed Vilsmeier reagent.

  • After the addition is complete, gradually raise the temperature and heat the reaction mixture to 80-100 °C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary significantly, from 4 to 16 hours, depending on the electronic nature of the substituents on the acetanilide.[2][4]

Step 3: Workup and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent.[6]

  • Neutralize the acidic solution by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate, until the pH reaches 6-8.[6] The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture.[2]

  • Alternatively, for more challenging purifications, column chromatography using a silica gel stationary phase with an ethyl acetate/hexane eluent system is effective.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the most likely causes?

Answer: This is a common issue that can stem from several factors, from reagent quality to the intrinsic reactivity of your starting material.

  • Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh and has been stored under inert conditions.[8] The molar ratio of the reagents is also critical. While a 3-fold excess of the Vilsmeier reagent is often sufficient, some substrates require a much larger excess. Optimization studies have shown that increasing the molar proportion of POCl₃ up to 12 equivalents can maximize the yield for certain acetanilides.

  • Reaction Temperature and Time: Insufficient heating can lead to an incomplete reaction. Most Vilsmeier cyclizations of acetanilides require temperatures between 80-100 °C for several hours.[2][4] It is crucial to monitor the reaction by TLC to determine the optimal reaction time. Be aware that prolonged heating at high temperatures can also lead to the formation of dark, tarry side products.[9]

  • Substrate Reactivity: The electronic nature of your N-arylacetamide is a primary determinant of success.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on the aromatic ring activate it towards electrophilic attack, generally resulting in good yields and shorter reaction times.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) strongly deactivate the ring, making the cyclization difficult.[7] These substrates often require longer reaction times, higher temperatures, and may still give poor yields. In some cases, only formamidine side products are formed instead of the quinoline.[7][9]

Issue 2: Problems During Workup and Isolation

Question: I've completed the reaction, but when I pour the mixture onto ice, no precipitate forms, even after stirring for a long time. What's going wrong?

Answer: This is almost always a pH issue. The quinoline product contains a basic nitrogen atom. The reaction mixture is highly acidic due to the formation of phosphoric acid and HCl during the reaction and workup.

  • Protonation of the Product: In the acidic aqueous solution, your quinoline product becomes protonated, forming a quinolinium salt. This salt is often highly soluble in water and will not precipitate.[6]

  • The Critical Role of Basification: You must neutralize the acid to deprotonate the quinoline and precipitate the free base. Proper basification is crucial.[6][9]

    • Recommended Procedure: Slowly add a saturated solution of a mild base like sodium bicarbonate or sodium acetate until the pH of the mixture is neutral (pH 6-8).[6][8] This should induce the precipitation of your product.

    • A Word of Caution on Strong Bases: While some procedures use strong bases like NaOH to reach pH 14, this can be problematic.[6] The formyl group on your product can undergo a Cannizzaro reaction under strongly basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid, which complicates purification.[6][10]

Issue 3: Formation of Impurities and Side Products

Question: My TLC plate shows multiple spots, and the NMR of my crude product is messy. What are the common side products, and how can I prevent them?

Answer: Side reactions can compete with the desired cyclization, leading to a complex product mixture.

  • Formamidine Formation: As mentioned, strongly deactivated acetanilides may fail to cyclize and instead react to form N,N-dimethyl-N'-arylformamidines.[7][9] If you are working with such a substrate, consider alternative methods, such as performing the reaction in a micellar medium, which has been shown to improve yields of the desired quinoline.[7]

  • Polymerization/Tar Formation: Overheating or extending the reaction time unnecessarily can lead to the formation of intractable dark tars.[9] Careful monitoring by TLC is your best defense. Once the starting material is consumed and the product spot is maximized, proceed with the workup.

  • Incomplete Hydrolysis: The initial product of the Vilsmeier reaction is an iminium salt intermediate. The workup with ice/water is designed to hydrolyze this to the final aldehyde. If the hydrolysis is incomplete, you may have residual iminium salt in your crude product. Ensuring vigorous stirring for an adequate time after pouring the reaction mixture onto ice is important.

Data Summary & Visualization

Impact of Substituents on Reaction Efficiency

The nature of the substituent on the N-arylacetamide starting material has a profound impact on reaction outcomes. The following table summarizes typical trends observed in the Vilsmeier-Haack synthesis.

Substituent on AcetanilidePositionElectronic EffectTypical Reaction TimeTypical YieldReference
-OCH₃metaStrong EDG4-6 hoursGood to Excellent
-CH₃ortho, paraEDG6-10 hoursGood[4]
-H(Unsubstituted)Neutral~12 hoursModerate[6]
-ClparaWeak EWG12-16 hoursModerate to Poor[7]
-NO₂meta, paraStrong EWG> 16 hoursPoor to No Product

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data is generalized from multiple sources.

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the key stages of the synthesis, from reagent activation to the final product.

Vilsmeier_Haack_Workflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate Electrophilic Attack Intermediate->Intermediate Hydrolysis Hydrolysis (H₂O / Ice) Intermediate->Hydrolysis Neutralize Neutralization (pH 6-8) Hydrolysis->Neutralize Product 2-Chloro-3-formylquinoline Neutralize->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Frequently Asked Questions (FAQs)

Q1: How can I improve the reaction for deactivated acetanilides (e.g., nitro- or bromo-substituted)?

For challenging substrates with electron-withdrawing groups, conventional methods often fail. A significant improvement can be achieved by conducting the reaction in a micellar medium.[7] Adding a catalytic amount of a surfactant like Cetyl Trimethyl Ammonium Bromide (CTAB) or Sodium Dodecyl Sulphate (SDS) to the reaction in acetonitrile can dramatically increase the yield of the desired quinoline, even for deactivated systems, under milder reflux conditions.[6][7]

Q2: What are the critical safety precautions for this reaction?

Safety is paramount.

  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing choking fumes of hydrogen chloride (HCl). Always handle it in a well-ventilated chemical fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.[2][8]

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid direct contact.

  • Quenching: The workup step of pouring the reaction mixture onto ice is highly exothermic and releases HCl gas. This must be done slowly and carefully in a fume hood.

Q3: Is there a way to visually confirm the formation of the Vilsmeier reagent?

When POCl₃ is added to DMF, an exothermic reaction occurs, and the mixture often forms a solid or a thick slurry, which is the Vilsmeier reagent complex.[11] Upon addition of the acetanilide and subsequent heating, this solid typically redissolves.[11]

Q4: What is the best way to purify the final product on a large scale?

For multi-gram or larger scales, purification by column chromatography can be cumbersome. Recrystallization is the preferred method. A good starting point is to test solubility in various solvents (e.g., ethyl acetate, ethanol, acetonitrile, toluene). Often, a mixed solvent system (like ethanol/water) will provide good crystal formation upon cooling. If the product precipitates with a persistent color, treating a solution of the crude product with activated charcoal before hot filtration can help remove colored impurities.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloroquinoline-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with 2-chloroquinoline-3-carbaldehyde and its derivatives often encounter significant challenges due to the poor aqueous solubility of these compounds. This limited solubility stems from their rigid, aromatic heterocyclic structure, which can lead to high crystal lattice energy and lipophilicity.[1] Such issues can compromise the reliability of in vitro assays, hinder formulation development, and ultimately impede the path to clinical application.[2][3] This technical support guide provides a comprehensive resource for drug development professionals and scientists to diagnose, troubleshoot, and overcome these solubility challenges through a series of structured FAQs, detailed experimental protocols, and expert-driven insights.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and what should I do first?

A1: This common phenomenon is known as "crashing out."[4] It occurs because the compound is highly soluble in the 100% organic stock solvent (DMSO), but its solubility limit is exceeded when the solvent environment abruptly changes to a predominantly aqueous one upon dilution.[5] The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution, leading to precipitation.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward first step is to test a lower final concentration of your compound. It may be that your target concentration is simply above the maximum solubility in the final assay buffer.

  • Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells or interfere with assays, a modest increase in the final percentage may be sufficient to maintain solubility. For instance, if you are using 0.1% DMSO, test whether 0.5% or 1.0% prevents precipitation. Crucially, you must always run a parallel vehicle control with the identical final DMSO concentration to ensure the solvent itself is not affecting your experimental results. [5]

  • Assess pH-Dependent Solubility: Quinoline derivatives are typically weak bases.[6][7] Their solubility can be highly dependent on pH.[8][9] A quick assessment of solubility in slightly acidic versus neutral pH can provide valuable clues. A simple pH adjustment may be all that is needed (see Method 1 below).[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A2: Understanding the distinction is critical for interpreting your data correctly.

  • Kinetic Solubility is typically measured in high-throughput settings. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and determining the concentration at which precipitation first occurs.[10] This method is fast and requires very little compound, making it ideal for early discovery screening.[11] However, it often overestimates the true solubility because the compound can remain in a temporary, supersaturated state.[12][13]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound (powder) to the aqueous buffer and allowing the system to reach equilibrium over an extended period (e.g., 24-48 hours) with agitation.[11][12] This method is more time- and compound-intensive but provides the most accurate and relevant value for formulation and development, as it reflects the stable state of the compound.[14]

Recommendation: For initial troubleshooting and screening, kinetic solubility measurements are appropriate. For lead optimization and pre-formulation studies, determining the thermodynamic solubility is essential.[14]

Q3: I see different crystal forms of my compound after attempting to dissolve it. What does this mean?

A3: You are observing polymorphism, the ability of a compound to exist in multiple crystalline forms.[15] These different polymorphs, despite having the same chemical composition, can have distinct physical properties, including different melting points, stabilities, and, most importantly, solubilities.[16] Often, a less stable (metastable) polymorph will exhibit higher solubility than the most thermodynamically stable form.[15][17] However, this metastable form can convert to the more stable, less soluble form over time, leading to inconsistent results.[17] Being aware of polymorphism is crucial for ensuring the reproducibility of your experiments.[18]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for four primary methods to enhance the solubility of this compound derivatives.

Method 1: pH Adjustment

Principle: 2-Chloroquinoline derivatives are weak bases due to the nitrogen atom in the quinoline ring.[6] In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a more polar and thus more water-soluble salt.[8][19] The pKa of the parent quinoline is approximately 4.96, so adjusting the pH of the buffer to be at least 1-2 units below the pKa of your specific derivative can significantly increase solubility.[8]

When to Use: This is often the simplest and most effective first method to try for ionizable compounds, provided the required acidic pH is compatible with your biological assay or experimental system.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate or phosphate buffers) at different pH values, for example, pH 3.0, 4.0, 5.0, 6.0, and 7.4.[8]

  • Compound Addition: Add an excess amount of the solid this compound derivative to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[11]

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or by using a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Troubleshooting
  • Issue: The required pH for solubilization is too low and will destroy my cells or inhibit my enzyme.

    • Solution: If a significant solubility increase is seen only at an incompatible pH, this method is not suitable as a primary strategy. However, it may be used in combination with another method, such as using a co-solvent in a moderately acidic buffer.

  • Issue: The compound degrades at low pH.

    • Solution: Assess the stability of the compound at the target pH by analyzing the sample at different time points during the 24-hour equilibration. If degradation occurs, this method is not viable.

Method 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[20] This makes the environment more favorable for dissolving nonpolar or poorly soluble compounds.[21]

When to Use: This is a very common method for preparing stock solutions for in vitro assays. It is useful when only a small amount of organic solvent is tolerated in the final experimental medium.

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and N-methyl-2-pyrrolidone (NMP).[21][22]

Experimental Protocol: Co-solvent Solubility Screening
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add the stock solution to the aqueous buffer in a stepwise manner to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Observation & Incubation: After each addition, mix thoroughly and visually inspect for any signs of precipitation (cloudiness). Incubate the solutions at the desired temperature for a set period (e.g., 2 hours for a kinetic assessment) and observe again.[23]

  • Quantification (Optional): To get a quantitative measure, filter the solutions and measure the concentration of the dissolved compound in the filtrate via HPLC-UV.

Troubleshooting
  • Issue: My compound still precipitates even with 1% co-solvent.

    • Solution: Your compound may be extremely insoluble. You can try a combination of co-solvents or explore a different primary method like cyclodextrin complexation or solid dispersion.

  • Issue: The co-solvent is affecting my biological assay.

    • Solution: This is a critical limitation. You must determine the maximum tolerable co-solvent concentration for your specific assay by running vehicle controls. If this concentration is too low to dissolve your compound, you must use a different solubilization method.

Method 3: Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate a poorly soluble "guest" molecule, like a quinoline derivative, within their core.[1] This forms a water-soluble inclusion complex, which increases the apparent aqueous solubility of the compound.[25] β-Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective for aromatic and heterocyclic molecules.[25][26]

When to Use: This is an excellent and widely used method for in vivo and in vitro applications, as cyclodextrins are generally well-tolerated. It is particularly useful when co-solvents or pH adjustments are not viable options.

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 5, 10, 15, 20, 25 mM HP-β-CD) in your desired buffer.

  • Add Excess Compound: Add an excess amount of your solid compound to each CD solution.

  • Equilibrate: Seal the vials and shake them at a constant temperature for 24-48 hours until equilibrium is reached.

  • Separate and Quantify: Filter each solution to remove undissolved solid and measure the concentration of the dissolved compound in the filtrate using HPLC, as described in Method 1.

  • Analyze Data: Plot the concentration of the dissolved compound (solubility) against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" can be used to determine the complexation efficiency and the stoichiometry of the complex (e.g., 1:1).[27]

Troubleshooting
  • Issue: Solubility does not increase linearly with CD concentration.

    • Solution: This may indicate the formation of higher-order complexes or self-aggregation of the complex, which can sometimes lead to precipitation at high CD concentrations. The linear portion of the graph is the most useful for determining the optimal CD concentration.

  • Issue: The solubility enhancement is insufficient.

    • Solution: Try a different type of cyclodextrin. For example, randomly-methylated-β-cyclodextrin (RAMEB) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can have different binding affinities and may be more effective.[25] Using mixtures of cyclodextrins can also sometimes produce additive or synergistic effects.[28]

Method 4: Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, hydrophilic carrier or matrix.[29][30] This technique improves solubility through several mechanisms: reducing the drug's particle size to a molecular level, improving wettability, and, most importantly, converting the crystalline, less soluble form of the drug into a more soluble, higher-energy amorphous state.[29][31]

When to Use: This is an advanced formulation strategy, typically used when developing a solid oral dosage form. It is highly effective for significantly increasing the dissolution rate and bioavailability of BCS Class II drugs (high permeability, low solubility).[31]

Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), Eudragit®, and hydroxypropyl methylcellulose (HPMC).[29][32]

Experimental Protocol: Solvent Evaporation Method
  • Co-dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol).[31]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the resulting solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.[29]

  • Characterization: Test the dissolution rate of the solid dispersion powder compared to the pure crystalline drug in an aqueous buffer. Characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is necessary to confirm the amorphous nature of the drug within the dispersion.

Troubleshooting
  • Issue: The drug and carrier are not soluble in a common solvent.

    • Solution: You may need to screen a wider range of solvents or consider the "melting method," where a physical mixture of the drug and carrier is heated until it melts, then rapidly cooled.[31]

  • Issue: The amorphous solid dispersion recrystallizes over time, losing its solubility advantage.

    • Solution: This is a known stability challenge for amorphous systems.[30] The choice of carrier is critical; polymers with a high glass transition temperature (Tg) can help prevent recrystallization by reducing molecular mobility. Proper storage in a sealed, dry environment is also essential.[30]

Data Presentation: Comparison of Solubilization Strategies

StrategyPrincipleProsConsBest For...
pH Adjustment Protonation of the basic quinoline nitrogen to form a soluble salt.Simple, inexpensive, highly effective for ionizable compounds.Only applicable to ionizable compounds; required pH may be incompatible with the experiment.Initial solubility screening; assays that tolerate acidic conditions.
Co-solvents Reducing the polarity of the aqueous solvent to increase drug solubility.[20]Easy to prepare for lab-scale experiments; wide range of solvents available.Risk of compound "crashing out" upon dilution; potential for solvent toxicity or assay interference.Preparing high-concentration stocks for in vitro screening where final solvent concentration is low.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the CD's core to form a soluble complex.[24]High biocompatibility; effective for a wide range of compounds; can improve stability.[26]More expensive than simple buffers; can be a saturable process; requires optimization of drug:CD ratio.In vitro and in vivo studies, especially when pH or co-solvents are not viable.
Solid Dispersion Dispersing the drug in a hydrophilic carrier, often converting it to a more soluble amorphous form.[29][31]Can produce dramatic increases in dissolution rate and bioavailability.[33]Complex manufacturing process; potential for physical instability (recrystallization) of the amorphous form.[30]Advanced oral drug formulation and development.

Visualizations

Decision Workflow for Solubility Enhancement

The following diagram provides a logical pathway for selecting an appropriate solubility enhancement strategy for a this compound derivative.

solubility_workflow start Start: Compound has poor aqueous solubility is_ionizable Is the derivative ionizable? (Test pH-solubility profile) start->is_ionizable ph_compatible Is the required pH compatible with the assay? is_ionizable->ph_compatible Yes try_cosolvent Is a small amount of organic solvent tolerated? is_ionizable->try_cosolvent No use_ph Strategy 1: Use pH-adjusted buffer ph_compatible->use_ph Yes ph_compatible->try_cosolvent No end Optimized Formulation use_ph->end use_cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, PEG 400) try_cosolvent->use_cosolvent Yes try_cd Strategy 3: Use Cyclodextrin Complexation (e.g., HP-β-CD) try_cosolvent->try_cd No use_cosolvent->end is_oral Is the goal to create a solid oral dosage form? try_cd->is_oral use_sd Strategy 4: Create a Solid Dispersion is_oral->use_sd Yes is_oral->end No use_sd->end

Caption: A decision tree for selecting a solubility enhancement method.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-chloroquinoline-3-carbaldehyde, a versatile heterocyclic building block crucial in the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] An accurate and comprehensive characterization of this intermediate is paramount for ensuring the integrity of downstream applications. We will explore two primary ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI)—objectively comparing their performance and providing the experimental rationale to guide researchers in selecting the optimal approach for their analytical objectives.

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is critical for selecting the appropriate analytical technique and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[4]
Monoisotopic Mass 191.01 Da[4]
Average Molecular Weight 191.61 g/mol [4]
Chemical Structure A quinoline ring substituted with a chlorine atom at position 2 and a carbaldehyde group at position 3.[5]

The presence of a polar carbaldehyde group, a heterocyclic nitrogen atom, and a halogen atom dictates the molecule's behavior during ionization and fragmentation. Its moderate polarity and volatility make it amenable to analysis by both gas and liquid chromatography.

Hard Ionization Strategy: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The high-energy electron beam used in EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[6][7]

Expertise & Experience: The Rationale for GC-EI-MS

The choice of EI is predicated on the need for unambiguous structural confirmation. While this high-energy process (typically 70 eV) may diminish the molecular ion peak, the resultant fragment ions provide a detailed roadmap of the molecule's structure.[8][9] For a compound like this compound, this allows us to verify the positions of the chloro and carbaldehyde substituents. The gas chromatography step provides excellent separation for purity assessment.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed to be a self-validating system, ensuring reproducibility.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System Configuration:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 280°C.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Expected Fragmentation Pattern and Data Interpretation

The molecular ion (M⁺˙) is expected at m/z 191, corresponding to the monoisotopic mass. The relative abundance may be low due to the energetic nature of EI. The fragmentation is predicted to proceed through several key pathways:

  • Loss of Chlorine Radical (•Cl): [M - Cl]⁺ leading to a fragment at m/z 156.

  • Loss of Carbon Monoxide (CO): [M - CO]⁺˙ from the aldehyde group, resulting in a fragment at m/z 163.

  • Loss of Formyl Radical (•CHO): [M - CHO]⁺ giving a fragment at m/z 162.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system, which can occur after initial losses.[10][11] For example, the [M - Cl - HCN]⁺ fragment would appear at m/z 129.

Caption: Proposed EI fragmentation of this compound.

Ion DescriptionProposed StructureExpected m/z
Molecular Ion[C₁₀H₆ClNO]⁺˙191/193 (³⁵Cl/³⁷Cl isotope pattern)
Loss of CO[C₉H₆ClN]⁺˙163/165
Loss of CHO[C₉H₆ClN]⁺162/164
Loss of Cl[C₁₀H₆NO]⁺156
Loss of Cl, HCN[C₉H₅N]⁺129

Soft Ionization Strategy: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is the preferred method for polar and less volatile compounds. ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺, preserving the molecular weight information which is often lost in EI.[12][13]

Expertise & Experience: The Rationale for LC-ESI-MS

When the primary goal is to confirm the molecular weight or to quantify the analyte in a complex matrix (like in drug metabolism studies), the gentle nature of ESI is ideal. It minimizes fragmentation in the source, leading to a clean spectrum dominated by the protonated molecular ion.[7] Coupling with liquid chromatography allows for the analysis of the compound without the need for derivatization, which might be required for GC analysis of more polar analogues. Tandem mass spectrometry (MS/MS) can then be used to generate controlled fragmentation for structural confirmation.

Experimental Protocol: LC-ESI-MS/MS Analysis

Caption: General workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile:Water. Further dilute as necessary for the instrument's sensitivity range.

  • LC System Configuration:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 600 L/Hr.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Isolate the precursor ion at m/z 192 and apply a collision energy ramp (e.g., 10-40 eV) to generate product ions.

Expected Spectrum and Data Interpretation

In positive mode ESI, the dominant ion will be the protonated molecule [M+H]⁺ at m/z 192.

  • Potential Artifacts: Researchers should be aware of potential in-source reactions. The use of methanol can sometimes lead to the formation of [M+15]⁺ adducts with aldehydes.[14] Dehalogenation has also been observed in ESI sources, particularly with iodo-aromatics, which could lead to a minor [M-Cl+H]⁺ ion.[15] The presence of sodium or potassium salts can lead to [M+Na]⁺ (m/z 214) or [M+K]⁺ (m/z 230) adducts.

  • Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 192) is expected to yield fragments through logical neutral losses:

    • Loss of CO: A common pathway for protonated aldehydes, leading to a product ion at m/z 164.[16]

    • Loss of HCl: Elimination of hydrogen chloride would result in a fragment at m/z 156.

Ion DescriptionProposed StructureExpected m/z
Precursor Ion
Protonated Molecule[C₁₀H₆ClNO + H]⁺192/194 (³⁵Cl/³⁷Cl isotope pattern)
Sodium Adduct[C₁₀H₆ClNO + Na]⁺214/216
MS/MS Product Ions
Loss of CO from [M+H]⁺[C₉H₇ClN]⁺164/166
Loss of HCl from [M+H]⁺[C₁₀H₆NO]⁺156

Performance Comparison and Recommendations

FeatureGC-EI-MSLC-ESI-MS/MS
Molecular Ion Info M⁺˙ peak often weak or absent.Strong [M+H]⁺ peak, excellent for MW confirmation.
Structural Detail Rich, reproducible fragmentation pattern ("fingerprint").Fragmentation is controlled via MS/MS; less complex spectra.
Sample Requirements Must be volatile and thermally stable.Suitable for a wide range of polarities and less volatile compounds.
Primary Application Unambiguous structural elucidation, library matching, purity analysis.Molecular weight confirmation, quantification, analysis in complex matrices.
Potential Issues Thermal degradation, lack of molecular ion.Adduct formation, ion suppression, limited fragmentation in MS1.
Authoritative Recommendation
  • For initial structural verification and purity assessment of a synthesized standard: GC-EI-MS is the superior choice. Its detailed and standardized fragmentation patterns allow for confident identification and comparison against spectral libraries.

  • For analyzing the compound in biological matrices (e.g., plasma) or for high-throughput quantitative studies: LC-ESI-MS/MS is the recommended platform. Its soft ionization preserves the molecular ion for sensitive precursor selection, and the chromatographic separation is well-suited for complex mixtures.

Conclusion

The mass spectrometric analysis of this compound is effectively accomplished by both GC-EI-MS and LC-ESI-MS, yet each technique provides distinct and complementary information. A hard ionization approach like EI delivers a wealth of structural data through extensive fragmentation, while a soft ionization method like ESI excels at confirming molecular weight and enabling sensitive quantification. The ultimate choice of methodology should be guided by the specific research question, whether it be definitive structural elucidation or trace-level detection. By understanding the principles and expected outcomes of each technique, researchers can harness the full power of mass spectrometry for the comprehensive characterization of this important chemical entity.

References

A Comparative Guide to the FT-IR Spectrum of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Among the arsenal of analytical techniques, Fourier-transform infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative fingerprint of a compound's functional groups and overall structure. This guide offers an in-depth analysis of the FT-IR spectrum of 2-chloroquinoline-3-carbaldehyde, a heterocyclic compound of significant interest due to the reactive aldehyde and chloro moieties attached to the versatile quinoline scaffold.[1]

This guide will delve into the vibrational characteristics of this compound, comparing its spectrum with those of its parent structures, 2-chloroquinoline and quinoline-3-carbaldehyde. This comparative approach illuminates the influence of each substituent on the molecule's vibrational modes, providing a deeper understanding of its spectral features.

The Structural Significance of this compound

The quinoline ring system is a foundational structure in numerous natural products and synthetic compounds with a wide array of biological activities. The addition of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position introduces key reactive sites, making this compound a valuable intermediate in the synthesis of more complex molecules.[1] Understanding its FT-IR spectrum is a critical first step in verifying its synthesis and purity before its use in further chemical transformations.

Below is a diagram illustrating the key functional groups and their relational impact on the FT-IR spectrum of this compound.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Experimental FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is typically acquired from a solid sample, often prepared as a potassium bromide (KBr) pellet. The resulting spectrum is a complex pattern of absorption bands, each corresponding to a specific molecular vibration. A detailed analysis of these bands allows for the unambiguous identification of the compound's characteristic functional groups.

A comprehensive study combining experimental FT-IR spectroscopy with quantum mechanical density functional theory (DFT) calculations has provided a thorough assignment of the vibrational frequencies for this compound.[1] The key experimental vibrational frequencies and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3107C-H StretchingAromatic C-H
2870, 2750C-H StretchingAldehyde (CHO)
1690C=O StretchingAldehyde (CHO)
1585, 1450-1600C=C StretchingAromatic Ring
1379C-H BendingAldehyde (CHO)
~700-800C-Cl StretchingC-Cl

Data compiled from multiple sources providing experimental values.[1]

Comparative Spectral Analysis

To fully appreciate the nuances of the FT-IR spectrum of this compound, it is instructive to compare it with the spectra of its constituent parts: 2-chloroquinoline and quinoline-3-carbaldehyde.

This compound vs. Quinoline-3-carbaldehyde

The primary difference between these two molecules is the presence of the chlorine atom at the 2-position in the target molecule. This substitution introduces the characteristic C-Cl stretching vibration, typically observed in the 800-700 cm⁻¹ region. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic environment of the entire quinoline ring system, potentially causing subtle shifts in the positions of the aromatic C=C and C-H vibrations. The strong carbonyl (C=O) stretch of the aldehyde group, a dominant feature in both spectra, is expected to be in a similar region, around 1690-1715 cm⁻¹.

This compound vs. 2-Chloroquinoline

The most striking difference when comparing this compound to 2-chloroquinoline is the appearance of strong bands associated with the carbaldehyde group. These include the intense C=O stretching vibration around 1690 cm⁻¹ and the characteristic pair of aldehyde C-H stretching bands typically found between 2900 and 2700 cm⁻¹. The presence of these distinct bands provides clear evidence for the successful introduction of the aldehyde functionality at the 3-position.

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~2870, ~2750 (Aldehyde C-H), ~1690 (C=O), ~1585 (Aromatic C=C), ~700-800 (C-Cl)
Quinoline-3-carbaldehyde~2850, ~2750 (Aldehyde C-H), ~1700 (C=O), ~1590 (Aromatic C=C)
2-Chloroquinoline~3050 (Aromatic C-H), ~1600 (Aromatic C=C), ~750 (C-Cl)

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrumentation.

Experimental Protocol: Acquiring the FT-IR Spectrum via the KBr Pellet Method

The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the KBr pellet technique.[2]

Equipment and Materials:
  • FT-IR Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • Spectroscopic Grade Potassium Bromide (KBr), dried

  • Sample (this compound)

  • Spatula and Tweezers

Workflow Diagram:

KBr_Pellet_Workflow start Start prep Sample & KBr Preparation start->prep Weigh ~1-2 mg sample and ~100-200 mg KBr grind Grinding and Mixing prep->grind Combine in agate mortar press Pellet Pressing grind->press Transfer powder to die measure FT-IR Measurement press->measure Place pellet in holder end End measure->end Acquire spectrum

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Detailed Steps:
  • Preparation: Ensure all equipment, particularly the agate mortar, pestle, and pellet die, are meticulously clean and dry.[2] Use a solvent like acetone or ethanol for cleaning, followed by thorough drying.

  • Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[2]

  • Grinding: Add the KBr to the agate mortar and grind it to a fine powder. This is done to minimize scattering of the infrared radiation. Add the sample to the mortar.

  • Mixing: Gently but thoroughly grind the sample and KBr together until the mixture is homogeneous.[3] The mixture should have a consistent, fine, flour-like texture. This step is crucial for obtaining a high-quality, transparent pellet.

  • Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.[4] This will cause the KBr to flow and form a transparent or translucent disc with the sample dispersed within it.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet using tweezers, taking care not to touch the flat surfaces.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample holder to account for atmospheric water and carbon dioxide. Then, acquire the spectrum of the sample. The resulting spectrum should show clear absorption bands with minimal scattering.

Trustworthiness: Ensuring Self-Validating Protocols

The reliability of FT-IR data hinges on meticulous sample preparation and a clear understanding of potential artifacts. For the KBr pellet method, the primary concerns are moisture contamination and inadequate sample dispersion.

  • Moisture: KBr is hygroscopic and will readily absorb atmospheric water. This manifests as broad absorption bands in the 3400 cm⁻¹ region (O-H stretching) and around 1640 cm⁻¹ (H-O-H bending). To mitigate this, use thoroughly dried KBr and prepare the pellet as quickly as possible.[2]

  • Sample Dispersion: If the sample is not ground to a fine enough particle size or is not homogeneously mixed with the KBr, the resulting spectrum may suffer from a sloping baseline and distorted peak shapes due to light scattering (the Christiansen effect).[5] Visual inspection of the pellet for transparency is a good first indicator of quality.

By following the detailed protocol and being mindful of these potential issues, researchers can generate reliable and reproducible FT-IR spectra, ensuring the trustworthiness of their analytical data.

References

A Researcher's Guide to Aromatic Formylation: Vilsmeier-Haack vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group (–CHO) into an aromatic system is a foundational transformation in organic synthesis. It provides a versatile chemical handle for constructing complex molecules, from pharmaceuticals and agrochemicals to dyes and fragrances.[1][2][3] Among the arsenal of methods available to a synthetic chemist, the Vilsmeier-Haack reaction is a powerful and widely used technique known for its reliability with electron-rich substrates.[4][5]

This guide offers an in-depth comparison of the Vilsmeier-Haack reaction with other principal aromatic formylation methods. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each, providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.

The Vilsmeier-Haack Reaction: The Go-To for Activated Systems

The Vilsmeier-Haack reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds.[6] The true electrophile is not DMF itself, but the potent chloroiminium salt formed in situ, known as the Vilsmeier reagent.[7][8]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by elimination to generate the highly electrophilic Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.[8]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[7][9]

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts reactions.[9] This is a key advantage, as it imparts high selectivity for electron-rich substrates like phenols, anilines, pyrroles, indoles, and furans, while often avoiding side reactions.[7][9][10]

The Alternatives: A Toolkit for Diverse Substrates

While powerful, the Vilsmeier-Haack reaction is not a universal solution. Different substrates and synthetic goals necessitate alternative methods.

Gattermann and Gattermann-Koch Reactions

These are variants of the Friedel-Crafts reaction used to formylate aromatic hydrocarbons.[11]

  • Gattermann-Koch Reaction: This method employs carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst like CuCl.[1][12][13] It is particularly suited for simple arenes like benzene and toluene and is used industrially for producing benzaldehyde.[1][12] However, it is not effective for phenol or phenol ether substrates.[1][12][13]

  • Gattermann Reaction: This related method uses a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), with HCl.[11] The high toxicity of cyanide reagents makes this a less favorable option in modern laboratories.[11]

Reimer-Tiemann Reaction

This reaction is specifically used for the ortho-formylation of phenols.[10][14][15] It involves treating a phenol with chloroform (CHCl₃) in a strong basic solution (e.g., NaOH).[2][14][16]

The key reactive species is dichlorocarbene (:CCl₂), generated in situ by the dehydrohalogenation of chloroform.[10][15][17] The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position, an effect attributed to coordination between the phenoxide oxygen and the carbene.[10][18] Subsequent hydrolysis of the dichloromethyl intermediate yields the salicylaldehyde product.[10] While effective for phenols and some electron-rich heterocycles like pyrroles and indoles, the harsh basic conditions and moderate yields can limit its applicability.[10][15]

Duff Reaction

The Duff reaction is another method for the ortho-formylation of highly activated aromatics, particularly phenols.[19][20][21] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[19][20][22] The reaction proceeds through a complex mechanism involving an iminium ion intermediate and an intramolecular redox step.[19] A significant drawback is that it often results in low to moderate yields.[11][23]

Formylation via Organometallics

For substrates that are not sufficiently activated for electrophilic substitution or require high regioselectivity, formylation via organometallic intermediates is a powerful strategy. This typically involves two steps:

  • Metalation: A substrate is deprotonated using a strong base, often an organolithium reagent like n-butyllithium (n-BuLi), or undergoes lithium-halogen exchange.[24][25] This creates a highly nucleophilic aryl-lithium species.

  • Electrophilic Quench: The organolithium compound is then treated with an electrophilic formylating agent, such as DMF, to install the aldehyde functionality after workup.[24]

This approach offers excellent regiocontrol, as the site of lithiation can often be directed by coordinating functional groups on the aromatic ring (directed ortho metalation).[25]

Head-to-Head Comparison: Choosing the Right Tool

The selection of a formylation method is a critical decision driven by substrate reactivity, desired regioselectivity, functional group tolerance, and scalability.

FeatureVilsmeier-HaackGattermann-KochReimer-TiemannDuffOrganometallic
Formylating Agent DMF/POCl₃ (Vilsmeier Reagent)[7]CO/HCl/AlCl₃[12]CHCl₃/Base (:CCl₂)[10]Hexamethylenetetramine (HMTA)[19][21]DMF (after lithiation)[24]
Substrate Scope Electron-rich arenes & heterocycles[8]Benzene, alkylbenzenes[12]Phenols, naphthols, some heterocycles[10][26]Highly activated phenols[19][20]Wide range, including less activated rings
Regioselectivity Para (arenes), electron-rich position (heterocycles)[8]VariesPredominantly ortho to -OH[10][14]Predominantly ortho to activating group[19][21]Determined by site of metalation[25]
Reaction Conditions Mild (0 °C to reflux)[4]Harsh (High pressure, strong acid)[1][11]Harsh (Strong base, heat)[15][16]Acidic, heating[21]Cryogenic temps, inert atmosphere
Key Advantages Versatile, good yields, reliable, scalable[4][27]Uses inexpensive reagents, good for simple arenes[12]Specific for ortho-formylation of phenols[14]Uses stable, inexpensive reagents[20]Excellent regiocontrol, predictable
Key Limitations Requires activated substrates[9]Limited substrate scope, harsh conditions, toxic CO gas[11]Harsh basic conditions, moderate yields, side reactions[10][16]Often low to moderate yields[11][23]Requires strong base, sensitive to moisture/air

Decision-Making Workflow

To assist in selecting the appropriate method, the following decision tree can be used as a general guide.

Formylation_Decision_Tree start Start: What is the substrate? q_activated Is the substrate highly electron-rich (phenol, aniline, pyrrole, indole)? start->q_activated q_simple_arene Is the substrate benzene or a simple alkylbenzene? q_activated->q_simple_arene No vilsmeier Vilsmeier-Haack is the primary choice. q_activated->vilsmeier Yes q_phenol Is the substrate a phenol AND is ortho-formylation specifically desired? q_phenol->vilsmeier No, para or other position is fine. reimer Consider Reimer-Tiemann (or Duff for certain phenols). q_phenol->reimer Yes q_regiocontrol Is precise regiocontrol needed or is the substrate not electron-rich? q_simple_arene->q_regiocontrol No gattermann Use Gattermann-Koch. q_simple_arene->gattermann Yes organometallic Use Organometallic route (e.g., lithiation + DMF). q_regiocontrol->organometallic vilsmeier->q_phenol If yes...

Caption: A decision tree for selecting an appropriate aromatic formylation method.

Experimental Protocols

To provide a practical context, here are representative, detailed procedures for the Vilsmeier-Haack and Reimer-Tiemann reactions.

Protocol 1: Vilsmeier-Haack Formylation of Indole

This procedure details the highly efficient C3-formylation of indole to produce indole-3-carboxaldehyde, a key synthetic intermediate.[6]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution, 2 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.

  • Reagent Addition: Indole (e.g., 2.34 g, 20.0 mmol) is added to the flask. Anhydrous DMF is then added as the solvent. The solution is cooled to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: POCl₃ is added dropwise to the stirred solution at 0 °C. Causality: This slow addition is crucial to control the exothermic reaction that forms the Vilsmeier reagent. The mixture is stirred at this temperature for a period, then allowed to warm to room temperature and may be heated to drive the reaction to completion (e.g., to 85 °C).[6]

  • Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C. A 2 M aqueous solution of NaOH is added slowly and carefully to quench the reaction and hydrolyze the iminium salt intermediate.[28] Causality: The basic quench neutralizes the acidic mixture and facilitates the hydrolysis to the aldehyde. This step is also highly exothermic.

  • Workup and Extraction: The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.[28] The combined organic layers are washed with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude indole-3-carboxaldehyde can be purified by recrystallization or silica gel chromatography.

Protocol 2: Reimer-Tiemann ortho-Formylation of Phenol

This protocol describes the classic conversion of phenol to salicylaldehyde.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol/Water solvent system

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol and sodium hydroxide in an ethanol/water mixture (e.g., 2:1).[16]

  • Heating: Heat the solution to approximately 70 °C with vigorous stirring.[16] Causality: The reaction requires heat to initiate the formation of dichlorocarbene and to drive the substitution.

  • Chloroform Addition: Add chloroform dropwise from the dropping funnel over about 1 hour.[16] The reaction is often exothermic and may require external cooling to maintain the temperature.[15]

  • Reaction Time: After the addition is complete, continue stirring the mixture for several hours at the same temperature.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: Dilute the remaining aqueous solution with water and carefully acidify with concentrated HCl to a pH of ~4-5. This protonates the phenoxide and precipitates the product. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting salicylaldehyde can be purified by distillation or chromatography.

Conclusion

The Vilsmeier-Haack reaction stands as a cornerstone of aromatic formylation due to its mild conditions, broad applicability to electron-rich systems, and high reliability.[4][27] However, a comprehensive understanding of its alternatives is crucial for any practicing chemist. The Gattermann-Koch reaction serves a specific niche for simple arenes, while the Reimer-Tiemann and Duff reactions offer pathways to ortho-hydroxybenzaldehydes. For ultimate regiochemical control, especially with less activated systems, organometallic strategies provide an invaluable, albeit more technically demanding, option. By carefully considering the electronic nature of the substrate, the desired regioselectivity, and the overall synthetic context, researchers can confidently select the optimal formylation method to advance their scientific and developmental goals.

References

A Comparative Crystallographic Guide to 2-Chloroquinoline-3-carbaldehyde and its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The functionalization of this core structure is key to modulating its pharmacological activity, and among the most versatile starting points is 2-chloroquinoline-3-carbaldehyde. This guide provides a comparative crystallographic analysis of this foundational precursor and one of its key derivatives, an aniline Schiff base, offering an in-depth look at how simple chemical modification profoundly impacts solid-state conformation and intermolecular interactions—critical factors in drug design and formulation.

The Foundational Scaffold: this compound

This compound is a widely utilized intermediate, typically synthesized via the Vilsmeier-Haack reaction.[2][3] Its crystal structure serves as our baseline, revealing a molecule with a highly planar conformation.

The quinolinyl fused-ring system is essentially flat, with a root-mean-square (r.m.s.) deviation of just 0.018 Å.[3][4] The aldehyde (formyl) group is only slightly twisted from this plane, evidenced by a shallow C—C—C—O torsion angle of 8.2(3)°.[3][4] This near-planarity is a defining feature, influencing how the molecules pack together in a crystalline solid. The crystal lattice is primarily governed by weak intermolecular forces, including π-π stacking interactions between the aromatic quinoline rings.

Comparative Case Study: The Aniline Schiff Base Derivative

A common and synthetically straightforward modification of the parent aldehyde is its condensation with an amine to form a Schiff base (or imine). Here, we examine the crystal structure of N-(2-Chloroquinolin-3-ylmethylene)aniline, formed by reacting the parent aldehyde with aniline.

This derivatization introduces a phenyl ring connected by a C=N double bond, dramatically altering the molecule's three-dimensional architecture. Unlike the parent compound, this Schiff base is not planar. The dihedral angle between the least-squares planes of the 2-chloroquinoline core and the aniline phenyl ring is a significant 16.61(2)°. This twist is a direct consequence of the steric and electronic demands of the newly formed imine linkage and the attached phenyl group.

The conformation around the C=N bond is trans, and this arrangement is stabilized by an intramolecular C—H···Cl interaction. This fundamental change in molecular shape dictates a completely different crystal packing strategy compared to its precursor. The packing is no longer dominated by simple π-π stacking but by a more complex network of intermolecular C—H···π and Cl···π interactions.

Head-to-Head Crystallographic Comparison

The structural divergence between the parent aldehyde and its Schiff base derivative is stark. The data below quantifies how a single synthetic step introduces significant changes to the crystal lattice, which can influence properties like solubility, stability, and bioavailability.

ParameterThis compound[3][4]N-(2-Chloroquinolin-3-ylmethylene)anilineScientific Insight
Chemical Formula C₁₀H₆ClNOC₁₆H₁₁ClN₂Addition of a C₆H₅N group.
Molecular Weight 191.61 g/mol 266.72 g/mol Increased mass and size.
Crystal System MonoclinicOrthorhombicA fundamental change in crystal symmetry.
Space Group P2₁/nPna2₁Different packing arrangements and symmetry elements.
Unit Cell a (Å) 11.8784 (9)6.0069 (3)Significant alteration of the unit cell dimensions.
Unit Cell b (Å) 3.9235 (3)11.6812 (6)
Unit Cell c (Å) 18.1375 (12)18.3798 (9)
Unit Cell β (°) 101.365 (4)90The angle changes from oblique to orthogonal.
Volume (ų) 828.72 (10)1289.67 (11)The larger molecule occupies a proportionally larger volume.
Key Torsion Angle C—C—C—O: 8.2(3)°Dihedral Angle (Quinoline-Phenyl): 16.61(2)°Derivatization breaks the planarity of the molecule.
Dominant Packing Forces π-π stackingC—H···π and Cl···π interactionsThe introduction of the phenyl ring and imine group creates new, more complex intermolecular binding motifs.

Experimental Workflows: From Synthesis to Structure

The protocols described below are self-validating systems grounded in established chemical and crystallographic practices. The causality behind key steps is explained to provide field-proven insights.

Protocol 1: Synthesis of this compound

This synthesis utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of activated aromatic compounds.[2][3]

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature (0-5 °C) is critical to prevent degradation of the reagent.

  • Reaction with Acetanilide: N-phenylacetamide (acetanilide) is added to the prepared reagent. The acetanilide acts as the nucleophile.

  • Cyclization and Hydrolysis: The mixture is heated (e.g., to 353 K for ~15 hours). The heat provides the activation energy for the intramolecular cyclization that forms the quinoline ring system.

  • Work-up: The reaction mixture is carefully poured onto crushed ice. This hydrolyzes any remaining reagent and precipitates the solid product.

  • Purification & Crystallization: The crude product is collected by filtration. Recrystallization from a suitable solvent mixture, such as petroleum ether/ethyl acetate, yields pure, crystalline this compound suitable for subsequent reactions or analysis.[3]

Protocol 2: Synthesis of N-(2-Chloroquinolin-3-ylmethylene)aniline

This protocol describes a standard condensation reaction to form the Schiff base.

  • Reactant Dissolution: Equimolar amounts of this compound and aniline are dissolved in an ethanol-acetic acid mixture. The acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to make the carbon more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen.

  • Reaction: The mixture is stirred at room temperature for several hours (e.g., 6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid Schiff base product typically precipitates from the solution. It is collected by filtration and washed with cold ethanol to remove unreacted starting materials.

  • Crystallization for X-ray Analysis: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a solvent system like benzene and ethyl acetate. The slow evaporation process allows for the ordered arrangement of molecules into a well-defined crystal lattice.

Workflow: Single-Crystal X-ray Diffraction

The following diagram outlines the logical flow from a suitable crystal to a refined molecular structure.

G cluster_exp Experimental Phase cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Diffractometer Mount on Diffractometer Mount->Diffractometer Collect X-ray Diffraction Data Collection Diffractometer->Collect Integrate Data Integration & Reduction Collect->Integrate Absorption Absorption Correction Integrate->Absorption Solve Structure Solution (e.g., SHELXS) Absorption->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation Refine->Validate Final Final Structural Model (CIF)

Caption: Standard workflow for single-crystal X-ray crystallography.

Implications for Rational Drug Design

This comparative guide highlights a crucial principle for medicinal chemists: minor modifications to a molecular scaffold can lead to major changes in its solid-state properties.

  • Conformational Flexibility: The introduction of the aniline group breaks the planarity of the parent molecule. This increased three-dimensionality can be pivotal for fitting into the complex topology of a biological target's active site.

  • Intermolecular Interactions: The shift from π-π stacking to a network of C—H···π and Cl···π interactions demonstrates how derivatization can alter crystal packing. This directly impacts crystal stability, polymorphism, and solubility—key considerations in the pre-formulation stage of drug development. Understanding these forces allows for a more rational approach to crystal engineering.

  • Structure-Activity Relationship (SAR): By correlating these precise atomic-level structural changes with biological activity data, researchers can build more accurate SAR models. For example, the orientation of the chloro- and phenyl-substituents in the Schiff base could be essential for specific hydrogen bonding or hydrophobic interactions with a receptor.

References

A Comparative Guide to the Molecular Structure of 2-Chloroquinoline-3-carbaldehyde: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their broad spectrum of biological activities and versatile applications.[1] Among these, 2-chloroquinoline-3-carbaldehyde (2CQ3CALD) serves as a critical intermediate in the synthesis of novel heterocyclic systems due to the high reactivity of its chloro and aldehyde moieties.[1] An in-depth understanding of its molecular structure is paramount for predicting its chemical behavior and designing new derivatives with enhanced therapeutic or material properties.

This guide provides a comprehensive comparison of the computationally derived molecular structure of this compound with experimentally determined data. We will delve into the rationale behind the chosen computational methods, present a detailed analysis of the structural and spectroscopic data, and offer insights into the molecule's electronic properties. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of quinoline-based compounds.

The Rationale for a Computational Approach: Bridging Theory and Experiment

While experimental techniques like X-ray crystallography provide a definitive snapshot of a molecule's solid-state structure, computational methods offer a dynamic and detailed picture of its properties in the gaseous phase.[2][3] Density Functional Theory (DFT) has emerged as a powerful tool in this domain, providing a good balance between accuracy and computational cost for studying the electronic structure and properties of molecules.[4][5][6]

For this analysis, we focus on the results obtained using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][7] This level of theory is well-established for providing reliable geometric parameters and vibrational frequencies for organic molecules.[5][8] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for a molecule containing electronegative atoms like chlorine and oxygen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Structural Parameter Analysis: A Head-to-Head Comparison

The most direct validation of a computational model is the comparison of its predicted geometric parameters (bond lengths and angles) with high-quality experimental data, typically from single-crystal X-ray diffraction.

Experimental Benchmark: X-ray Crystallography

The crystal structure of this compound reveals a planar quinolinyl fused ring system, with the formyl group slightly twisted out of this plane.[2][3][9] The key experimental parameters are summarized in the table below.

Computational Results: The DFT Model

The molecular structure of this compound was optimized using the B3LYP/6-311++G(d,p) method. The resulting geometry is in excellent agreement with the experimental data, underscoring the accuracy of the chosen computational approach.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for this compound

ParameterBond/AngleExperimental Value (Å or °)[2][3]Theoretical Value (Å or °)[1]
Bond LengthC2-Cl131.7511.752
C-O1.2061.206
C-C (range)1.375 - 1.4871.375 - 1.487
C-H (range)1.083 - 1.1121.083 - 1.112
Torsion AngleC-C-C-O8.2-

Note: The theoretical values are for the gaseous phase, while experimental values are from the solid state (crystal). Minor discrepancies can arise from intermolecular interactions in the crystal lattice.

The remarkable concordance between the theoretical and experimental values for key bond lengths, such as the C2-Cl13 and C-O bonds, validates the computational model's ability to accurately represent the molecule's geometry.[1]

Visualizing the Computational Workflow

To provide a clear understanding of the process, the following diagram illustrates the typical workflow for a computational chemistry study of this nature.

Computational_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Visualization cluster_output Results and Comparison Input Initial Molecular Structure (e.g., from ChemDraw or crystal data) Gaussian Gaussian 09W (Software) Input->Gaussian Input File Method DFT: B3LYP Functional Basis Set: 6-311++G(d,p) Optimization Geometry Optimization Method->Optimization Perform Frequency Vibrational Frequency Calculation Optimization->Frequency Confirm Minimum Energy GaussView GaussView / Chemcraft (Visualization & Analysis) Optimization->GaussView Optimized Geometry Veda VEDA4 (Vibrational Analysis) Frequency->Veda Output for Analysis Comparison Comparison with Experimental Data (X-ray, FT-IR, UV-Vis) Veda->Comparison NBO NBO Analysis GaussView->NBO Analyze FMO HOMO-LUMO Analysis GaussView->FMO Analyze MEP MEP Surface GaussView->MEP Analyze Properties Predicted Molecular Properties (Reactivity, NLO, etc.) NBO->Properties FMO->Properties MEP->Properties

Caption: A generalized workflow for the computational analysis of a molecule.

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational spectroscopy provides a sensitive probe of a molecule's bonding and structure. The comparison between theoretically calculated vibrational frequencies and experimentally measured FT-IR and FT-Raman spectra serves as a further, more nuanced validation of the computational model.

The FT-IR spectrum of this compound was recorded using the KBr pellet technique, and the FT-Raman spectrum was also obtained.[1] The theoretical vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. It is standard practice to scale the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional; a scaling factor of 0.961 was used in this case.[1]

Table 2: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR[1]Experimental FT-Raman[1]Scaled Theoretical (B3LYP)[1]
C-H stretching (aromatic)307830783078, 3067, 3052, 3043, 3030
C=O stretching (aldehyde)169016921691
C=C stretching (quinoline ring)1618, 1585, 15601619, 1587, 15621618, 1586, 1559
C-Cl stretching621622621

The excellent agreement between the experimental and scaled theoretical frequencies for key vibrational modes, such as the characteristic C=O stretch of the aldehyde group and the C-Cl stretch, further substantiates the accuracy of the computational model. This allows for a confident assignment of the observed spectral bands to specific molecular motions.

Delving Deeper: Electronic Properties and Chemical Reactivity

Beyond structural parameters, computational studies provide invaluable insights into the electronic nature of a molecule, which governs its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is primarily localized on the quinoline ring system, while the LUMO is distributed over the entire molecule, including the chloro and carbaldehyde substituents. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity, which is crucial for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP surface is a color-coded map of the electrostatic potential on the surface of the molecule. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the most negative regions (red/yellow) are located around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these are the most likely sites for electrophilic attack. The positive regions (blue) are found around the hydrogen atoms, suggesting these are susceptible to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and guiding the design of new synthetic pathways.

MEP_Concept cluster_regions Charge Distribution cluster_reactivity Predicted Reactivity Molecule 2-Chloroquinoline- 3-carbaldehyde MEP Molecular Electrostatic Potential (MEP) Surface Molecule->MEP Calculation Red Negative Potential (Electron-rich) MEP->Red Blue Positive Potential (Electron-poor) MEP->Blue Electrophilic Site for Electrophilic Attack (e.g., O and N atoms) Red->Electrophilic Nucleophilic Site for Nucleophilic Attack (e.g., H atoms) Blue->Nucleophilic

Caption: Conceptual diagram of MEP analysis for predicting reactivity.

Conclusion: A Validated Model for Future Drug Design

The comprehensive analysis presented in this guide demonstrates the high degree of accuracy with which modern computational methods, specifically DFT at the B3LYP/6-311++G(d,p) level, can model the molecular structure and properties of this compound. The strong correlation between theoretical and experimental data for both geometric parameters and vibrational frequencies provides a robust validation of the computational approach.

This validated model can now be used with confidence to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. By modifying the parent structure in silico, researchers can screen for compounds with desirable electronic and steric properties, thereby accelerating the drug discovery and materials design process. This synergy between computational and experimental chemistry paves the way for a more rational and efficient approach to scientific innovation.

References

A Comparative Guide to the Reactivity of Substituted 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloroquinoline-3-carbaldehyde scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile synthon for the synthesis of a multitude of fused heterocyclic systems and pharmacologically active molecules.[1][2] Its value lies in the presence of two distinct and reactive functional groups: an electrophilic aldehyde at the C3 position and a labile chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these sites is not static; it is profoundly influenced by the nature and position of substituents on the quinoline ring system.

This guide provides an in-depth comparison of the reactivity of various substituted 2-chloroquinoline-3-carbaldehydes. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern their chemical behavior. By understanding the causality behind these reactivity differences, researchers can make more informed decisions in experimental design, optimizing reaction conditions and predicting outcomes for the synthesis of novel compounds.

The Electronic Influence of Substituents

The reactivity of the this compound core is dictated by the electron density at its two key reactive centers: the C2 carbon attached to the chlorine and the C3 carbonyl carbon. Substituents on the fused benzene ring modulate this electron density through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-F, -Cl) decrease the electron density of the entire ring system. This has a dual effect:

    • It significantly enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles and accelerating SNAr reactions.

    • It slightly increases the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) increase the electron density of the ring. This generally leads to:

    • A decrease in the electrophilicity of the C2 carbon, thereby slowing down SNAr reactions.

    • A slight decrease in the reactivity of the aldehyde group.

The following diagram illustrates this fundamental electronic push-pull relationship that governs the molecule's reactivity profile.

G cluster_EWG Effect of Electron-Withdrawing Group (EWG) cluster_EDG Effect of Electron-Donating Group (EDG) EWG EWG (e.g., -NO₂) Quinoline_EWG Quinoline Ring EWG->Quinoline_EWG Withdraws e⁻ Density C2_EWG C2 Carbon (More Electrophilic, δ++) Quinoline_EWG->C2_EWG  Increases Susceptibility to Nucleophilic Attack C3_EWG C3 Aldehyde (More Reactive) Quinoline_EWG->C3_EWG EDG EDG (e.g., -OCH₃) Quinoline_EDG Quinoline Ring EDG->Quinoline_EDG Donates e⁻ Density C2_EDG C2 Carbon (Less Electrophilic, δ+) Quinoline_EDG->C2_EDG  Decreases Susceptibility to Nucleophilic Attack C3_EDG C3 Aldehyde (Less Reactive) Quinoline_EDG->C3_EDG

Caption: Electronic effects of EWGs vs. EDGs on the quinoline core.

Synthesis via Vilsmeier-Haack Reaction

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a cyclization-formylation of N-arylacetamides.[1] The choice of substituent on the starting acetanilide directly impacts the yield of the final product.

G start Substituted Acetanilide intermediate Cyclization & Formylation start->intermediate Reacts with reagent Vilsmeier Reagent (POCl₃/DMF) reagent->intermediate product Substituted This compound intermediate->product Upon Hydrolysis

Caption: General workflow of the Vilsmeier-Haack synthesis.

Generally, acetanilides bearing electron-donating groups at the meta-position relative to the acetamido group facilitate the electrophilic cyclization step, leading to higher yields. Conversely, strong electron-withdrawing groups can hinder this reaction, resulting in lower yields.

Comparative Synthesis Yields
Substituent (on Acetanilide)PositionTypical Yield (%)Reference
H-72%[3]
6-OHpara66%[3]
8-CH₃orthoGood[4][5]
7-OCH₃metaGood
6-NO₂paraModerate[6]

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The displacement of the C2-chloro group is a hallmark reaction of this scaffold. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is highly dependent on the stability of this anionic complex.

Influence of Substituents:

  • EWG-Substituted Rings: The presence of an EWG (e.g., 6-NO₂) significantly stabilizes the negative charge of the Meisenheimer intermediate through resonance and induction, thereby accelerating the rate of nucleophilic substitution.

  • EDG-Substituted Rings: An EDG (e.g., 6-OCH₃) destabilizes the anionic intermediate, making the substitution reaction slower and often requiring more forcing conditions (higher temperature, longer reaction times).

Experimental Data: Substitution with Hydrazine

SubstrateReaction ConditionsProductYield (%)
2-chloro-6-nitroquinoline-3-carbaldehydeHydrazine hydrate, Ethanol, Reflux2-hydrazino-6-nitroquinoline-3-carbaldehydeHigh (qualitative)
2-chloro-6-methoxyquinoline-3-carbaldehydeHydrazine hydrate, Ethanol, Reflux2-hydrazino-6-methoxyquinoline-3-carbaldehydeModerate (qualitative)
Protocol: General Procedure for SNAr with an Amine Nucleophile
  • Dissolution: Dissolve the substituted this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the solution. For less reactive substrates or solid amines, a base like K₂CO₃ or triethylamine may be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with EWG-substituted quinolines may complete within 1-4 hours, while EDG-substituted analogues might require 8-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If not, pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Condensation Reactions at the C3-Aldehyde Group

The aldehyde group readily undergoes condensation with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and amines (e.g., anilines, hydrazines) to form Schiff bases or Knoevenagel adducts.[7]

Influence of Substituents: The electronic effect of ring substituents on the aldehyde's reactivity is generally less pronounced than on the SNAr reaction. However, a trend is observable:

  • EWG-Substituted Rings: The increased electrophilicity of the carbonyl carbon can lead to slightly faster reaction rates in acid-catalyzed condensations.

  • EDG-Substituted Rings: The reactivity is slightly attenuated but generally remains high, and these reactions proceed efficiently.

Experimental Data: Knoevenagel Condensation with Malononitrile

SubstrateCatalystProductYield (%)Reference
This compoundPiperidine2-((2-chloroquinolin-3-yl)methylene)malononitrileGood (qualitative)
2-chloro-8-methylquinoline-3-carbaldehydePiperidine2-((2-chloro-8-methylquinolin-3-yl)methylene)malononitrile~57% (as subsequent derivative)[5]
Protocol: General Procedure for Knoevenagel Condensation
  • Setup: To a solution of the substituted this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol, add a catalytic amount of a base such as piperidine or L-proline.[7]

  • Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C). The reaction is often rapid, and the product may precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 30 minutes to 3 hours).

  • Isolation: Cool the mixture in an ice bath, collect the precipitated product by filtration, and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Purification: The product is often pure enough after washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetonitrile.

Conclusion

The reactivity of 2-chloroquinoline-3-carbaldehydes is a tunable property, directly controlled by the electronic nature of substituents on the quinoline framework. Electron-withdrawing groups are powerful activators for nucleophilic aromatic substitution at the C2 position, a critical consideration for synthetic planning. While the C3-aldehyde group remains a robust handle for a wide array of condensation reactions regardless of substitution, subtle reactivity differences can still be observed. By leveraging this structure-activity relationship, chemists can strategically design substrates to favor desired reaction pathways, control reaction rates, and efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

A Comparative Guide to the Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a critical endeavor in medicinal chemistry. Among the privileged heterocyclic structures, the quinoline nucleus has long been a cornerstone in the development of therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial activity of a promising class of compounds: 2-chloroquinoline-3-carbaldehyde analogs. By synthesizing experimental data from various studies, we aim to offer an objective overview of their performance against a spectrum of microbial pathogens, delve into their structure-activity relationships, and provide detailed experimental protocols for their evaluation.

The Promise of Quinolines in an Era of Resistance

The quinoline ring system is a fundamental component of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] The well-known fluoroquinolone antibiotics, for instance, have been mainstays in clinical practice for decades, underscoring the therapeutic potential of this scaffold.[2] The this compound moiety, in particular, serves as a versatile synthon for the generation of diverse derivatives with enhanced biological profiles.[3][4] This guide focuses on the antimicrobial efficacy of these analogs, providing a comparative analysis to inform future drug discovery and development efforts.

Comparative Antimicrobial Performance: A Data-Driven Overview

The antimicrobial activity of this compound analogs has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The most common metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of these analogs, extracted from various scientific publications. For comparative purposes, the activity of standard antibiotics such as Ciprofloxacin and Amoxicillin is included where available.

Compound TypeSpecific AnalogTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.Source
Schiff Bases Derivative with 2-hydroxyaniline substituent (4c)Enterococcus faecalis-Ceftriaxone-[5]
Derivative with 4-hydroxyaniline substituent (4g)Proteus vulgaris-Ceftriaxone-[5]
Derivative with 4-hydroxyaniline substituent (4g)Streptococcus pneumoniae-Ceftriaxone-[5]
Schiff bases of this compoundEscherichia coli25-50--[6]
Pyrazole Derivatives Compound MB-NAspergillus fumigatus48--[6]
Compound MB-NPenicillium notatum46--[6]
Compound MB-NBacillus subtilis44--[6]
Compound MB-APenicillium notatum57--[6]
Compound MB-ABacillus subtilis54--[6]
Compound MB-AEscherichia coli43--[6]
Ester Derivatives Ester derivatives (4a-f)Various bacteria-Ciprofloxacin-[7][8]
Carbonitrile/Carboxamide 2,7-dichloroquinoline-3-carbonitrile (5)Staphylococcus aureus-Amoxicillin-[9]
Derivatives 2,7-dichloroquinoline-3-carbonitrile (5)Pseudomonas aeruginosa-Amoxicillin-[9]
2,7-dichloroquinoline-3-carboxamide (6)Escherichia coli-Amoxicillin-[9]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)Escherichia coli-Amoxicillin-[9]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The determination of MIC values is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following is a detailed, step-by-step protocol for assessing the antimicrobial activity of this compound analogs, based on established guidelines.

Materials and Reagents:
  • 96-well sterile microtiter plates

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards

  • Test compounds (this compound analogs)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

Step-by-Step Methodology:
  • Preparation of Compound Stock Solutions:

    • Accurately weigh the this compound analog and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution; gentle warming or vortexing may be applied.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.

    • Add an additional 100 µL of the appropriate broth to the first column of wells.

    • Add the test compound stock solution to the first column to achieve the desired starting concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second.

    • Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to the tenth column.

    • Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.

    • The final volume in each well will be 200 µL.

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution Add to first column plate_prep Prepare 96-Well Plates with Broth plate_prep->serial_dilution inoculum Prepare and Standardize Inoculum inoculate Inoculate Plates inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC Values incubate->read_mic analyze Analyze and Compare Data read_mic->analyze SAR_Insights core This compound Core substituents Substitutions on Quinoline Ring core->substituents Influences electronic properties aldehyde_mod Derivatization of Aldehyde Group core->aldehyde_mod Key for diversification activity Antimicrobial Activity substituents->activity Modulates potency & spectrum fused_rings Formation of Fused Rings (e.g., Pyrazoles) aldehyde_mod->fused_rings Leads to rigid structures aldehyde_mod->activity Impacts bioactivity fused_rings->activity Can enhance potency Mechanism_of_Action cluster_cell Bacterial Cell compound This compound Analog enzyme_complex DNA Gyrase / Topoisomerase IV compound->enzyme_complex Binds to inhibition Inhibition of Enzyme Activity enzyme_complex->inhibition Leads to dna Bacterial DNA ds_breaks Double-Strand DNA Breaks inhibition->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

References

A Comparative Guide to the In Vitro Anticancer Efficacy of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro anticancer performance of novel quinoline derivatives against established cancer cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the cytotoxic activity, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds, offering a scientifically grounded perspective on their potential as future therapeutics.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent anticancer properties.[3][4] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes that are dysregulated in cancer, such as cell proliferation, apoptosis, and signal transduction.[5][6][7] This has led to the development of several quinoline-based anticancer drugs, including kinase inhibitors like bosutinib and anlotinib.[1][8]

The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with potentially enhanced efficacy and selectivity against various cancer types.[6] This guide will compare the in vitro performance of recently developed quinoline derivatives to provide researchers with objective data to inform their own drug discovery efforts.

Comparative Cytotoxicity Analysis

A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several novel quinoline derivatives against human gastric cancer (MGC-803), human colorectal carcinoma (HCT-116), and human breast cancer (MCF-7) cell lines. For a robust comparison, the IC50 values of commonly used chemotherapeutic agents—5-Fluorouracil (5-FU), Doxorubicin, and Cisplatin—are also provided.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Quinoline-Chalcone 12e MGC-8031.385-Fluorouracil MGC-803~6.22[8]
HCT-1165.34HCT-116~10.4 - 23.41[8][9]
MCF-75.21MCF-7~7.79 - 25[8][10][11][12]
Quinoline-Chalcone 5 K562(nanomolar)Doxorubicin MGC-803(variable)[10][13]
HL600.59HCT-116~1.9 µg/mL[14]
MCF-7~0.4 - 2.5[3][5][15]
Schiff's Base 4e HT294.7Cisplatin MGC-803(variable)
MDA-MB-2314.6HCT-116(variable)[7]
MCF-7~0.65 - 2.8[4][6]

Note: The IC50 values for standard drugs can vary between studies due to different experimental conditions such as incubation time and cell density.[6][15]

Mechanistic Insights: How Quinoline Derivatives Combat Cancer

The anticancer activity of quinoline derivatives stems from their ability to interfere with multiple cellular pathways essential for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[3][5]

Induction of Apoptosis

A key mechanism for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death. This is a regulated process crucial for eliminating damaged or cancerous cells. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives can increase the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the release of cytochrome c, which in turn activates the caspase cascade.[8]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Quinoline derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, such as G2/M or G1.[5] By arresting the cell cycle, these compounds prevent cancer cells from progressing through the division process, ultimately leading to cell death. For example, some quinoline-chalcone hybrids have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[8]

Inhibition of Signaling Pathways

Many quinoline derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often hyperactivated in cancer.[2] By targeting kinases such as Src, Abl, and receptor tyrosine kinases (e.g., VEGFR), these compounds can block the downstream signals that promote tumor growth, angiogenesis, and metastasis.[7][8]

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate a generalized experimental workflow for evaluating novel quinoline derivatives and a simplified overview of the key signaling pathways they target.

G cluster_0 In Vitro Evaluation Workflow synthesis Synthesis of Novel Quinoline Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle western_blot Protein Expression (Western Blot) mechanism_studies->western_blot lead_optimization Lead Compound Identification & Optimization apoptosis->lead_optimization cell_cycle->lead_optimization western_blot->lead_optimization

Caption: A generalized workflow for the in vitro evaluation of novel quinoline derivatives.

G cluster_pathways Targeted Cellular Pathways cluster_outcomes Cellular Outcomes quin Quinoline Derivatives pi3k PI3K/Akt Pathway quin->pi3k Inhibition ras Ras/Raf/MEK/ERK Pathway quin->ras Inhibition apoptosis Apoptosis Pathway quin->apoptosis Induction cell_cycle Cell Cycle Checkpoints quin->cell_cycle Arrest proliferation Decreased Cell Proliferation pi3k->proliferation angiogenesis Inhibition of Angiogenesis pi3k->angiogenesis ras->proliferation cell_death Apoptotic Cell Death apoptosis->cell_death cell_cycle->cell_death

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloroquinoline-3-carbaldehyde (CAS No. 73568-25-9), a compound frequently utilized in synthetic chemistry. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Immediate Safety Precautions

This compound is a combustible solid that presents several health hazards. Understanding these risks is the first step in safe handling and disposal.

Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Immediate Actions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant and impervious clothing.[1]To avoid skin contact which leads to irritation.[1][2]
Respiratory Protection A dust mask (type N95, US) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]To prevent inhalation of dust particles which may cause respiratory tract irritation.[1][2][3]

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be compatible with the chemical and in good condition.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).[4]

  • Solid Waste: Collect all solid waste, including residual amounts of the compound and contaminated consumables like weigh boats, spatulas, and pipette tips, in the designated container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic liquid waste.[4][5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][6] Non-halogenated solvents must be kept separate from halogenated waste streams.[5][7]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Steps Start Generate Waste Containing This compound IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in 'Solid Halogenated Organic Waste' container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Liquid Halogenated Organic Waste' container IsSolid->LiquidWaste No (Liquid) SealAndLabel Seal and Label Container with 'Hazardous Waste' and Chemical Name SolidWaste->SealAndLabel LiquidWaste->SealAndLabel Store Store in Designated Hazardous Waste Accumulation Area SealAndLabel->Store

Caption: Waste Segregation Workflow for this compound.

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] As a halogenated organic compound, it is subject to specific environmental regulations.[8][9]

The primary and recommended method for the disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[3][4] This process is designed to break down the chemical into less harmful substances.[10]

Operational Disposal Plan:

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4] This area should be away from incompatible materials.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by local and national regulations.

  • Transportation: Transportation of the waste off-site must be conducted by certified hazardous waste haulers to ensure compliance with Department of Transportation (DOT) or equivalent regulations.

The following flowchart outlines the complete disposal procedure from the lab to the final treatment facility.

G cluster_lab In the Laboratory cluster_admin Administrative & Logistics cluster_disposal Professional Disposal A 1. Collect Waste in Labeled Container B 2. Seal Container Securely A->B C 3. Store in Designated Hazardous Waste Area B->C D 4. Contact EHS or Licensed Waste Disposal Company C->D E 5. Schedule Waste Pickup D->E F 6. Transport by Certified Hazardous Waste Hauler E->F G 7. High-Temperature Incineration at Approved Facility F->G H 8. Final Disposition of Ash and Scrubber Effluent G->H

Caption: End-to-End Disposal Workflow.

Accidental Release and Spill Cleanup

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as outlined in Section 1.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[3] Place the swept material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (e.g., paper towels, wipes) must be collected and disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or cleaning run-off to enter drains or sewers.[1][6]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound before handling.

References

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2-Chloroquinoline-3-carbaldehyde

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